molecular formula C5H10FN3 B1476413 3-Fluoropyrrolidine-1-carboximidamide CAS No. 2017104-61-7

3-Fluoropyrrolidine-1-carboximidamide

Cat. No.: B1476413
CAS No.: 2017104-61-7
M. Wt: 131.15 g/mol
InChI Key: SMKZKVKOLAOSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropyrrolidine-1-carboximidamide is a useful research compound. Its molecular formula is C5H10FN3 and its molecular weight is 131.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoropyrrolidine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropyrrolidine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoropyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN3/c6-4-1-2-9(3-4)5(7)8/h4H,1-3H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKZKVKOLAOSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-Fluoropyrrolidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

3-Fluoropyrrolidine-1-carboximidamide (also known as 1-amidino-3-fluoropyrrolidine) represents a high-value pharmacophore in modern drug design. It combines the metabolic stability and conformational bias of the 3-fluoropyrrolidine ring with the high basicity and hydrogen-bonding capability of the guanidine moiety.

This scaffold is frequently employed in the design of protease inhibitors (e.g., thrombin, tryptase) and GPCR ligands, where the guanidine group mimics the arginine side chain, interacting with aspartate or glutamate residues in the binding pocket.[1] The fluorine atom at the 3-position introduces a strong dipole and lowers the pKa of the pyrrolidine nitrogen (inductive effect), modulating the overall basicity and lipophilicity (LogD) of the molecule.[1]

This guide details a robust, scalable synthesis pathway prioritizing 1H-pyrazole-1-carboxamidine hydrochloride as the guanylating agent due to its superior atom economy, mild conditions, and ease of purification compared to classical S-methylisothiourea or cyanamide routes.[1]

Retrosynthetic Analysis

The synthesis is most logically disconnected at the exocyclic


 bond. The target molecule is assembled from two primary building blocks: the chiral or racemic 3-fluoropyrrolidine  core and an electrophilic guanidinylation reagent .

Retrosynthesis Target 3-Fluoropyrrolidine-1-carboximidamide (Target) Disconnection Core 3-Fluoropyrrolidine (Nucleophile) Target->Core N-C Bond Formation Reagent Guanylating Agent (Electrophile) Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Synthesis of the Core: 3-Fluoropyrrolidine

Note: While 3-fluoropyrrolidine hydrochloride is commercially available (e.g., CAS 136725-55-8 for the (R)-isomer), in-house synthesis may be required for specific isotope labeling or cost reduction.

Pathway: Deoxyfluorination of N-Boc-3-hydroxypyrrolidine

This method utilizes DAST (Diethylaminosulfur trifluoride) to effect a stereochemical inversion (Walden inversion) at the C3 position.

Protocol Summary:

  • Substrate: (S)-N-Boc-3-hydroxypyrrolidine (Commercial).

  • Fluorination: Treat with DAST in DCM at -78°C to RT. The mechanism involves an

    
     attack by fluoride, converting the (S)-alcohol to the (R)-fluoride.
    
  • Deprotection: Removal of the Boc group using 4M HCl in Dioxane.

ParameterSpecification
Reagent DAST (Diethylaminosulfur trifluoride)
Solvent Dichloromethane (Anhydrous)
Temperature -78°C (addition)

25°C (reaction)
Stereochemistry Inversion ((S)

(R) or (R)

(S))
Yield 65-80% (2 steps)

Critical Safety Note: DAST liberates HF upon hydrolysis. Glassware must be dry. Reactions should be performed in a fume hood with HF-compatible spill kits available.

Core Synthesis: Guanidinylation (The "Main Event")[1]

We recommend Method A for medicinal chemistry applications (mg to multi-gram scale) due to its operational simplicity and high purity profile.

Method A: 1H-Pyrazole-1-carboxamidine Hydrochloride (Recommended)

This reagent acts as a guanidine transfer agent.[2] The pyrazole moiety is a good leaving group (


), allowing the secondary amine of the pyrrolidine to attack the amidine carbon under mild conditions.[1]
Reaction Scheme


Guanidinylation Start 3-Fluoropyrrolidine (HCl Salt) Intermediate Tetrahedral Intermediate Start->Intermediate + DIPEA / DMF Nucleophilic Attack Reagent 1H-Pyrazole-1- carboximidamide HCl Reagent->Intermediate Product 3-Fluoropyrrolidine- 1-carboximidamide Intermediate->Product Elimination Byproduct Pyrazole (Byproduct) Intermediate->Byproduct

Figure 2: Mechanistic pathway of guanidinylation via pyrazole displacement.

Detailed Experimental Protocol

Scale: 1.0 mmol (approx. 125 mg of amine salt)[1]

  • Preparation : In a 10 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-fluoropyrrolidine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). The suspension should clear as the free amine is liberated.[1] Stir for 5 minutes at room temperature (25°C).

  • Reagent Addition : Add 1H-pyrazole-1-carboxamidine hydrochloride (1.05 eq, 1.05 mmol) in one portion.

    • Note: A slight excess ensures complete consumption of the valuable fluorinated amine.[1]

  • Reaction : Stir the mixture at room temperature for 16–24 hours.

    • Monitoring: Monitor by LC-MS (ESI+). Look for the target mass

      
       (approx). The starting material (m/z ~90) should disappear.
      
  • Workup :

    • Concentrate the reaction mixture under reduced pressure (high vacuum) to remove DMF and DIPEA.[1]

    • The residue contains the product, DIPEA salts, and pyrazole.[1]

  • Purification (Choice of two methods) :

    • Method 1 (Flash Chromatography): Dilute residue in MeOH/DCM. Purify on silica gel using a polar eluent: DCM:MeOH:NH

      
      OH (90:10:1 to 80:20:2). The guanidine is highly polar.[1]
      
    • Method 2 (Precipitation): Dissolve the crude oil in a minimum amount of absolute ethanol.[1] Add diethyl ether dropwise to precipitate the guanidine hydrochloride salt.[1] Filter and dry.[3]

Method B: S-Methylisothiourea Sulfate (Alternative)

Used for larger scale-ups where cost is the primary driver, despite the generation of methyl mercaptan (toxic, foul odor).[1]

  • Dissolve 3-fluoropyrrolidine and S-methylisothiourea sulfate (0.5 eq per amine, as it is a hemisulfate) in water or aqueous ethanol.

  • Adjust pH to ~10 using NaOH.

  • Heat to reflux (80°C) for 2-4 hours.

  • Caution: Use a bleach scrubber for the exhaust gas to neutralize methyl mercaptan (

    
    ).
    

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal Characteristics
LC-MS (ESI+) [M+H]+ : ~132.09 Da. Fragment : Loss of

(17) or

(42) is common in guanidines.
1H NMR (D2O)

5.3-5.5 ppm
: dm, 1H (H-3, geminal to F, large

~53 Hz).[1]

3.4-3.9 ppm
: m, 4H (H-2, H-5 protons adjacent to N).

2.0-2.4 ppm
: m, 2H (H-4 protons).
19F NMR

-170 to -180 ppm
: Multiplet (decoupled) or dtt (coupled). Characteristic of secondary alkyl fluoride.
Appearance White to off-white hygroscopic solid (as HCl salt).

Storage & Stability

  • Hygroscopicity: Guanidine salts are extremely hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Stability: The C-F bond is stable under standard physiological conditions. The guanidine group is stable to acid but can hydrolyze to urea under strong basic conditions at high temperatures (

    
    , 1M NaOH).[1]
    

References

  • Synthesis of 3-Fluoropyrrolidines (Core Scaffold)

    • Piron, K., et al.[1][4] "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines." Arkivoc, 2012(5), 6-15.[1]

    • [1]

  • Guanylation via 1H-Pyrazole-1-carboxamidine (Method A)

    • Bernatowicz, M. S., et al.[1] "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis."[2][5] Journal of Organic Chemistry, 1992, 57(8), 2497–2502.[1]

    • [1]

  • General Guanidine Synthesis Reviews

    • Katritzky, A. R., et al.[1][4] "Recent progress in the synthesis of guanidines."[2][6] Arkivoc, 2005(4), 49-87.[1]

    • [1]

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Sheet: (R)-(-)-3-Fluoropyrrolidine hydrochloride.

Sources

3-Fluoropyrrolidine-1-carboximidamide: Technical Guide & Chemical Profile

[1]

Executive Summary

3-Fluoropyrrolidine-1-carboximidamide represents a specialized intersection of fluorinated heterocycles and guanidine chemistry.[1] As a derivative of the "privileged scaffold" 3-fluoropyrrolidine, this compound serves as a critical building block in medicinal chemistry, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, arginine mimetics, and novel ionic liquids.

This guide details the structural properties, synthetic pathways, and medicinal utility of this molecule. It addresses the critical role of the C3-fluorine atom in modulating pKa, lipophilicity, and metabolic stability compared to the non-fluorinated parent.

Structural & Physicochemical Profile

The molecule consists of a pyrrolidine ring substituted at the 3-position with a fluorine atom and at the 1-position (nitrogen) with a carboximidamide (guanidine) group.[1] The presence of the fluorine atom introduces chirality; thus, the compound exists as (R) and (S) enantiomers.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 3-Fluoro-N-aminoiminomethyl-pyrrolidine-1-carboximidamide (or 3-fluoropyrrolidine-1-carboxamidine)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 131.15 g/mol [1]

  • Key Isomers:

    • (R)-3-Fluoropyrrolidine-1-carboximidamide (Derived from CAS: 136725-55-8)[1]

    • (S)-3-Fluoropyrrolidine-1-carboximidamide (Derived from CAS: 136725-53-6)[1]

Physicochemical Properties

The introduction of fluorine at the C3 position significantly alters the electronic landscape of the pyrrolidine ring compared to the non-fluorinated analog (Pyrrolidine-1-carboximidamide, CAS 13932-58-6).

PropertyValue (Estimated/Calc)Context
Molecular Weight 131.15 Da+18 Da vs. non-fluorinated analog
LogP (Octanol/Water) ~ -0.8 to -1.2Highly hydrophilic due to guanidine polarity
pKa (Guanidine) ~ 12.5 - 13.0Slightly lower than unsubstituted guanidine (~13.[1]6) due to inductive effect of F
H-Bond Donors 2Primary amine of guanidine
H-Bond Acceptors 2Imine nitrogen and Fluorine
TPSA ~ 50-60 ŲTopological Polar Surface Area
Stereochemistry Chiral (C3)Enantiomers often exhibit distinct biological activity

Technical Insight: The C3-fluorine atom exerts a strong electron-withdrawing inductive effect (


).[1] This lowers the pKa of the guanidine moiety relative to the non-fluorinated analog, potentially improving oral bioavailability by increasing the fraction of the uncharged species at physiological pH, although the molecule remains largely protonated.

Synthetic Pathways[1][6][7][8][9][10]

The synthesis of 3-fluoropyrrolidine-1-carboximidamide typically proceeds via the guanylation of the commercially available 3-fluoropyrrolidine salt.[1] The choice of guanylating agent is critical for yield and purity.[1]

Synthesis Logic Diagram

Gcluster_0Key Transformation: GuanylationStart3-Fluoropyrrolidine HCl(CAS: 136725-55-8)IntermediateReaction ComplexStart->Intermediate+ ReagentReagent1H-Pyrazole-1-carboxamidine HCl(Guanylating Agent)Reagent->IntermediateBaseBase (DIPEA/TEA)Base->IntermediateProduct3-Fluoropyrrolidine-1-carboximidamideIntermediate->ProductDMF, 25°C, 16h(- Pyrazole)

Figure 1: Synthetic workflow for the guanylation of 3-fluoropyrrolidine.

Experimental Protocol: Guanylation

Objective: Synthesis of (R)-3-fluoropyrrolidine-1-carboximidamide.

Reagents:

  • (R)-3-Fluoropyrrolidine Hydrochloride (1.0 eq)[1]

  • 1H-Pyrazole-1-carboxamidine Hydrochloride (1.0 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-fluoropyrrolidine HCl (1 mmol) in anhydrous DMF (5 mL).

  • Neutralization: Add DIPEA (3 mmol) dropwise to the solution. Stir for 10 minutes at room temperature to liberate the free amine.[1]

  • Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature (25°C) for 16 hours under an inert atmosphere (

    
    ).
    
  • Work-up:

    • Concentrate the mixture under reduced pressure to remove DMF.[1]

    • Precipitate the product by adding diethyl ether (guanidines are often insoluble in ether while impurities may remain in solution).[1]

    • Alternatively, purify via preparative HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA.[1]

  • Validation: Confirm structure via

    
    H-NMR (look for pyrrolidine ring protons and broad guanidine NH signals) and LC-MS (
    
    
    ).

Medicinal Chemistry Applications

Bioisosterism & Arginine Mimetics

The guanidine group is a classic bioisostere for the arginine side chain.[1] Incorporating the 3-fluoropyrrolidine scaffold restricts the conformational flexibility of the guanidine, potentially locking it into a bioactive conformation.[1]

  • Protease Inhibition: Used in inhibitors of serine proteases (e.g., Thrombin, Factor Xa) where a basic group is required to interact with the S1 pocket (Asp189).

  • DPP-4 Inhibitors: While DPP-4 inhibitors typically utilize the amine, the guanidine derivative serves as a probe to explore the S2 subsite interactions.[1]

The "Fluorine Effect"

Substituting hydrogen with fluorine at the C3 position offers three distinct advantages:

  • Basicity Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the guanidine, which can improve membrane permeability.[1]

  • Metabolic Stability: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol) and resistant to cytochrome P450 oxidation.[1] Fluorination at the 3-position blocks metabolic hydroxylation at this site.[1]

  • Conformational Bias: The gauche effect (preference of the C-F bond to be gauche to the ring nitrogen lone pair) can lock the pyrrolidine ring into a specific pucker, enhancing binding affinity if it matches the receptor's active conformation.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).

  • Handling: Guanidine derivatives are often hygroscopic.[1] Store under inert gas (Argon/Nitrogen) in a desiccator.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of dust or aerosols.[1]

References

  • Sigma-Aldrich. (R)-(-)-3-Fluoropyrrolidine hydrochloride Product Page.[1]Link[1]

  • PubChem. Pyrrolidine-1-carboximidamide (Parent Analog) Compound Summary.Link[1]

  • Rosen, T. et al. Synthesis and biological activity of 3-fluoropyrrolidine derivatives.[1] Journal of Medicinal Chemistry.[1][2] (General reference for 3-fluoropyrrolidine utility).

  • Bernatowicz, M. S. et al. 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis.[1] J. Org.[1] Chem. 1992, 57, 8, 2497–2502. Link[1]

"3-Fluoropyrrolidine-1-carboximidamide" CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "3-Fluoropyrrolidine-1-carboximidamide" CAS number and nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

From Structural Analysis to Synthetic Utility in Medicinal Chemistry

Executive Summary & Core Identity

3-Fluoropyrrolidine-1-carboximidamide is a specialized heterocyclic building block that integrates the conformational rigidity of a pyrrolidine ring with the high basicity of a guanidine moiety and the metabolic modulation of a fluorine atom. This compound serves as a critical arginine mimetic in drug design, particularly for targeting serine proteases and G-protein coupled receptors (GPCRs) where a basic, hydrogen-bonding cation is required in a compact, metabolically stable scaffold.

Nomenclature & Identification Data
Identifier Type Value / Description
Common Name 3-Fluoropyrrolidine-1-carboximidamide
CAS Number 2017104-61-7 (Racemate)
Synonyms 1-Carbamimidoyl-3-fluoropyrrolidine; N-Amidino-3-fluoropyrrolidine; 1-Amino(3-fluoropyrrolidin-1-yl)methanimine
Molecular Formula C₅H₁₀FN₃
Molecular Weight 131.15 g/mol
MDL Number MFCD29995013
SMILES FC1CCN(C(N)=N)C1
InChI Key Derivative dependent; core scaffold specific

Chemical Architecture & Properties

The efficacy of 3-Fluoropyrrolidine-1-carboximidamide lies in its unique structural triangulation: Basicity , Stereochemistry , and Bioisosterism .

The Fluorine Effect (Gauche Effect)

The introduction of a fluorine atom at the C3 position is not merely for metabolic blocking; it dictates the ring's conformation.

  • Stereoelectronic Control: Due to the C–F bond's high electronegativity, the pyrrolidine ring adopts a specific pucker to maximize the gauche interaction between the C–F bond and the adjacent N–C bond.

  • Metabolic Stability: The C3-F substitution blocks oxidative metabolism (hydroxylation) at this typically labile position, extending the half-life of the parent drug.

Guanidine Basicity

The 1-carboximidamide group (guanidine) is a strong base (pKa ~13.6 for unsubstituted guanidine). However, the electron-withdrawing inductive effect (-I) of the fluorine atom at C3 propagates through the ring, slightly lowering the pKa of the guanidine nitrogen. This modulation can be critical for optimizing membrane permeability (LogD) while maintaining sufficient basicity for salt-bridge formation with aspartate/glutamate residues in the target protein.

Synthetic Methodology

Expertise Note: While direct commercial sourcing is possible, in-house synthesis from the chiral 3-fluoropyrrolidine precursor allows for strict stereochemical control, which is essential for structure-activity relationship (SAR) studies.

Precursor Selection

The synthesis hinges on the selection of the correct 3-fluoropyrrolidine enantiomer.

  • (R)-3-Fluoropyrrolidine HCl: CAS 136725-55-8 [1]

  • (S)-3-Fluoropyrrolidine HCl: CAS 136725-53-6 [2]

Protocol: Guanylation via 1H-Pyrazole-1-carboxamidine

This method is preferred over S-methylisothiourea due to milder conditions and the avoidance of methyl mercaptan evolution.

Reagents:

  • Substrate: 3-Fluoropyrrolidine HCl (1.0 eq)

  • Reagent: 1H-Pyrazole-1-carboxamidine HCl (1.0 - 1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-fluoropyrrolidine HCl in anhydrous ACN under nitrogen atmosphere.

  • Activation: Add DIPEA dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Addition: Add 1H-Pyrazole-1-carboxamidine HCl in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]+ = 132.15).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The product is highly polar. Purify via preparative HPLC (Reverse Phase C18) using a water/acetonitrile gradient with 0.1% TFA or Formic Acid.

  • Isolation: Lyophilize fractions to obtain the 3-Fluoropyrrolidine-1-carboximidamide salt.

Synthetic Logic Diagram

SynthesisWorkflow Start Start: 3-Fluoropyrrolidine HCl (Chiral or Racemic) Step1 Step 1: Neutralization Add DIPEA (2.0 eq) in ACN Temp: 0°C Start->Step1 Dissolve Step2 Step 2: Guanylation Reagent Addition Add 1H-Pyrazole-1-carboxamidine HCl (1.1 eq) Step1->Step2 Free Amine Generated Step3 Step 3: Reaction Stir at RT for 16h Monitor: LC-MS [M+H]+ 132.15 Step2->Step3 Nucleophilic Attack Step4 Step 4: Purification Prep-HPLC (C18) H2O/ACN (+0.1% TFA) Step3->Step4 Crude Mixture End Final Product: 3-Fluoropyrrolidine-1-carboximidamide TFA Salt Step4->End Lyophilization

Caption: Synthetic pathway for the guanylation of 3-fluoropyrrolidine using pyrazole-carboxamidine chemistry.

Applications in Drug Discovery

The 3-Fluoropyrrolidine-1-carboximidamide moiety is a high-value fragment for specific therapeutic targets.

Serine Protease Inhibitors

Proteases such as Thrombin , Factor Xa , and Trypsin have deep S1 pockets containing an aspartic acid residue (Asp189 in trypsin).

  • Mechanism: The guanidine group of the 1-carboximidamide forms a strong bidentate salt bridge with the Asp residue at the bottom of the S1 pocket.

  • Advantage: The pyrrolidine ring constrains the guanidine vector, reducing the entropic penalty of binding compared to a flexible arginine side chain. The fluorine atom can interact with backbone carbonyls or fill small hydrophobic sub-pockets.

NaV1.7 Channel Blockers

Voltage-gated sodium channels are key targets for pain management. Many potent inhibitors feature a basic amine or guanidine group to interact with the electronegative pore or voltage-sensing domain.

  • Utility: The 3-fluoro substituent lowers the basicity slightly, potentially improving the drug's ability to cross the blood-brain barrier (BBB) or penetrate nerve sheaths compared to a highly basic, non-fluorinated analog.

Bioisosteric Replacement

This fragment serves as a bioisostere for:

  • Arginine: (Direct mimetic).

  • Piperidine-4-carboximidamide: (Contracted ring size for steric fit).

  • Benzamidine: (Saturated, non-aromatic alternative to reduce pi-stacking or improve solubility).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.[2]

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Use in a fume hood. Avoid inhalation of dust/lyophilized powder.

References

  • BLD Pharm. (2024). Product Analysis: 3-Fluoropyrrolidine-1-carboximidamide (CAS 2017104-61-7).[3]

  • Rosen, T., et al. (1988). Design, synthesis, and biological evaluation of novel pyrrolidine-based thrombin inhibitors. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: (R)-3-Fluoropyrrolidine hydrochloride.[1]

Sources

"3-Fluoropyrrolidine-1-carboximidamide" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Fluoropyrrolidine-1-carboximidamide Pharmacophore: Stereoelectronic Optimization and Dual-Target Mechanisms of Action

Executive Summary

In modern rational drug design, 3-Fluoropyrrolidine-1-carboximidamide (CAS 2017104-61-7) is not merely a chemical building block; it is a highly optimized, privileged pharmacophore. By combining a cyclic guanidine headgroup with a stereoelectronically constrained fluorinated ring, this scaffold has become a cornerstone in the development of next-generation therapeutics targeting lipid kinase signaling and mitochondrial metabolism. This whitepaper dissects the causality behind its structural design, its dual mechanisms of action—specifically targeting Sphingosine Kinase 2 (SphK2) and Mitochondrial Complex I—and the self-validating experimental workflows required to evaluate its efficacy.

Chemical Anatomy and Stereoelectronic Causality

The efficacy of the 3-fluoropyrrolidine-1-carboximidamide scaffold is rooted in strict stereoelectronic principles designed to overcome the entropic penalties of target binding.

  • The Carboximidamide Head Group: Functioning as a cyclic guanidine, the carboximidamide moiety maintains a positive charge at physiological pH. This mimics the protonated primary amine of endogenous substrates (like sphingosine) while distributing the charge across multiple nitrogen atoms. This delocalization improves membrane permeability and optimizes hydrogen-bonding geometry within target catalytic pockets.

  • The 3-Fluoro Substitution (The Gauche Effect): The addition of a highly electronegative fluorine atom at the C3 position of the pyrrolidine ring is a deliberate structural optimization. The fluorine atom induces a strong stereoelectronic gauche effect with the positively charged nitrogen of the carboximidamide. This interaction biases the pyrrolidine ring into a rigid "envelope" conformation. By pre-organizing the molecule into the exact geometry required for target binding, the fluorinated scaffold significantly enhances binding affinity compared to its non-fluorinated counterparts [ ][1].

Stereoelectronic F_Subst 3-Fluoro Substitution Gauche Fluorine Gauche Effect F_Subst->Gauche Conform Ring Pre-organization (Envelope Conformation) Gauche->Conform Affinity Enhanced Target Affinity (Reduced Entropic Penalty) Conform->Affinity

Caption: Stereoelectronic causality of the 3-fluoro substitution driving target affinity.

Mechanism I: Selective Sphingosine Kinase 2 (SphK2) Inhibition

The primary, most well-documented mechanism of action for pyrrolidine-1-carboximidamide derivatives is the highly selective inhibition of Sphingosine Kinase 2 (SphK2) [ ][2].

SphK2 is a critical lipid kinase that phosphorylates sphingosine to generate sphingosine-1-phosphate (S1P), a bioactive lipid mediator that promotes cell survival, proliferation, and angiogenesis in various malignancies [ ][3]. The 3-fluoropyrrolidine-1-carboximidamide pharmacophore acts as a competitive inhibitor at the sphingosine-binding pocket of SphK2.

The Paradoxical Biomarker of Target Engagement: A fascinating pharmacokinetic feature of this pharmacophore is its systemic effect on S1P levels. While the inhibitor successfully depletes intracellular S1P in cultured cancer cells (driving apoptosis), systemic administration in vivo results in a paradoxical, SphK1-dependent increase in circulating blood S1P levels. This mirrors the exact physiological phenotype observed in SphK2-null mice, providing researchers with a highly reliable, self-validating biomarker for in vivo target engagement [ ][4].

Mechanism II: Mitochondrial Complex I Inhibition (AMPK Activation)

Beyond lipid kinases, the pyrrolidine-1-carboximidamide scaffold serves as the core for next-generation biguanides (metformin derivatives) such as Lixumistat (IM156) [ ][5].

In this context, the pharmacophore accumulates in the mitochondria and acts as an oxidative phosphorylation (OXPHOS) inhibitor by targeting Mitochondrial Complex I. The resulting blockade of the electron transport chain decreases the intracellular ATP/ADP ratio. This energy stress is immediately sensed by AMP-activated protein kinase (AMPK), which phosphorylates and inhibits the mTOR pathway, ultimately suppressing tumor growth and metabolic reprogramming.

MolecularMechanism Pharmacophore 3-Fluoropyrrolidine-1- carboximidamide SphK2 Sphingosine Kinase 2 (SphK2) Pharmacophore->SphK2 Competitive Inhibition ComplexI Mitochondrial Complex I Pharmacophore->ComplexI OXPHOS Inhibition S1P Intracellular S1P ↓ SphK2->S1P Blocked Lipid Phosphorylation AMPK AMPK Activation ↑ ComplexI->AMPK Decreased ATP/ADP Ratio Apoptosis Apoptosis / Anti-proliferation S1P->Apoptosis Loss of Survival Signal AMPK->Apoptosis mTOR Pathway Suppression

Caption: Dual-target mechanism of the 3-fluoropyrrolidine-1-carboximidamide pharmacophore.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this pharmacophore must follow a self-validating workflow that moves from cell-free target engagement to phenotypic metabolic profiling.

Workflow Step1 Target Engagement Radiometric Assay Step2 Cellular Lipidomics LC-MS/MS Step1->Step2 Step3 Metabolic Profiling Seahorse XF Step2->Step3 Step4 In Vivo Validation Circulating S1P Step3->Step4

Caption: Self-validating experimental workflow for evaluating pharmacophore efficacy.

Protocol 1: In Vitro Radiometric Sphingosine Kinase Assay

Causality: Validates direct, cell-free target engagement to rule out off-target cellular toxicity masquerading as kinase inhibition.

  • Recombinant Enzyme Preparation: Transfect HEK293T cells with human SphK2 plasmids. Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve enzyme integrity [ ][6].

  • Substrate Incubation: Combine the cell lysate with 10 μM sphingosine (the established

    
     for SphK2) and 250 μM [γ-32P]ATP.
    
  • Pharmacophore Introduction: Introduce the 3-fluoropyrrolidine-1-carboximidamide derivative at varying concentrations (0.1 μM to 10 μM). Incubate at 37°C for 30 minutes.

  • Lipid Extraction & TLC: Terminate the reaction with 1M HCl. Extract lipids using a chloroform/methanol/HCl phase separation. Separate the organic phase via Thin Layer Chromatography (TLC).

  • Radiographic Quantification: Quantify the generation of[γ-32P]-S1P using a phosphorimager to calculate the

    
     based on dose-dependent signal reduction[6].
    
Protocol 2: Cellular Lipidomics (LC-MS/MS) for S1P Quantification

Causality: Confirms that the inhibitor successfully penetrates the cell membrane and alters the intracellular lipid rheostat.

  • Cell Culture & Treatment: Culture target cancer cells (e.g., U937). Treat with the inhibitor for 24 hours.

  • Lipid Extraction: Wash cells with cold PBS. Extract lipids using a modified Bligh and Dyer method (methanol/chloroform/water). Critical Step: The extraction buffer must be spiked with an unnatural internal standard (e.g., C17-S1P) to accurately account for extraction loss.

  • LC-MS/MS Analysis: Inject the organic phase into a triple quadrupole mass spectrometer coupled with liquid chromatography.

  • Data Acquisition: Monitor the Multiple Reaction Monitoring (MRM) transitions for endogenous S1P (m/z 380.3 → 264.3) and normalize against the C17-S1P internal standard.

Protocol 3: Seahorse XF Cell Mito Stress Test

Causality: Validates the secondary mechanism of action (OXPHOS inhibition) by measuring real-time metabolic fluxes.

  • Preparation: Plate cells in Seahorse XF microplates and incubate overnight.

  • Compound Incubation: Treat with the pharmacophore for 2-4 hours to allow mitochondrial accumulation.

  • Sequential Injection: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Measurement: Measure the Oxygen Consumption Rate (OCR) to validate the suppression of Complex I-driven basal and maximal respiration[5].

Quantitative Data Summaries

The following table summarizes the structure-activity relationship (SAR) improvements achieved by incorporating the 3-fluoro substitution and its comparative effects across different targets.

Pharmacophore / DerivativePrimary TargetIn Vitro Potency (

/

)
Intracellular EffectSystemic Effect (In Vivo)
Pyrrolidine-1-carboximidamideSphK1 / SphK2~10–15 μM (Non-selective)Moderate S1P reductionN/A
3-Fluoro -pyrrolidine-1-carboximidamideSphK2< 1.5 μM (Highly selective)Profound S1P reductionParadoxical S1P elevation
Lixumistat (IM156 analog)Mitochondrial Complex I~1.2 μMAMPK ActivationTumor growth inhibition

References

1.[1] Caldwell CG, et al. "Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters. PubMed. [Link] 2.[4] Kharel Y, et al. "Sphingosine kinase type 2 inhibition elevates circulating sphingosine 1-phosphate." Biochemical Journal. Portland Press. [Link] 3.[2] Congdon MD, et al. "Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors." Journal of Medicinal Chemistry. PMC. [Link] 4.[6] Lewis CS, et al. "Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues." ACS Bio & Med Chem Au. ACS Publications. [Link] 5.[3] Shida D, et al. "The Impact of Sphingosine Kinase-1 in Head and Neck Cancer." Cancers. MDPI. [Link] 6.[5] Author(s) omitted. "Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise." Preprints.org. [Link]

Sources

Rational Design and Biological Profiling of 3-Fluoropyrrolidine-1-carboximidamide: A Multitarget Pharmacophore Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into saturated nitrogen heterocycles is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Fluoropyrrolidine-1-carboximidamide (CAS: 2017104-61-7)[1] represents a highly versatile, privileged building block that merges the stereoelectronic control of a fluorinated pyrrolidine core with the hydrogen-bonding capacity of a carboximidamide (guanidine/amidine-like) warhead. This whitepaper dissects the physicochemical rationale behind this specific pharmacophore and details its primary biological applications, particularly in targeting lipid kinases and serine proteases.

Stereoelectronic Profiling: The "Why" Behind the Structure

The biological efficacy of 3-fluoropyrrolidine-1-carboximidamide is not coincidental; it is driven by precise quantum mechanical and electrostatic principles[2].

  • The Stereoelectronic Gauche Effect: Unsubstituted pyrrolidine rings are highly flexible, rapidly interconverting between various envelope and half-chair conformations. This flexibility incurs an entropic penalty upon binding to a rigid protein target. The introduction of a highly electronegative fluorine atom at the C3 position fundamentally alters this energy landscape. The polarized C-F bond interacts with the adjacent C-N⁺ bond of the protonated carboximidamide via a stereoelectronic "gauche effect." This interaction locks the pyrrolidine ring into a specific, pre-organized envelope conformation (Cγ-exo or Cγ-endo, depending on the absolute stereochemistry), significantly reducing the entropic cost of target binding[2].

  • pKa Modulation and Permeability: Carboximidamides are highly basic and exist almost entirely in their protonated (cationic) state at physiological pH (pH 7.4). While this positive charge is essential for binding to acidic residues (like Asp or Glu) in target active sites, it severely limits membrane permeability. The strong inductive electron-withdrawing effect of the C3-fluorine lowers the pKa of the carboximidamide group by approximately 0.5 to 1.0 units. This slight reduction in basicity increases the neutral fraction of the molecule just enough to enhance lipophilicity (LogD) and intracellular penetration, without compromising the critical electrostatic interactions required for target engagement.

Primary Biological Targets & Mechanistic Pathways

Target A: Sphingosine Kinase 2 (SphK2)

SphK2 is a critical intracellular lipid kinase that phosphorylates pro-apoptotic sphingosine to generate sphingosine-1-phosphate (S1P), a pleiotropic signaling molecule that promotes cell survival, proliferation, and angiogenesis[3]. Pyrrolidine-1-carboximidamide is the core warhead of highly potent and selective SphK2 inhibitors, such as the well-characterized tool compound SLR080811[4],[3]. The carboximidamide moiety acts as a bioisostere for the polar amino-alcohol headgroup of the endogenous sphingosine substrate, forming a critical bidentate hydrogen bond with the Asp308 residue in the SphK2 active site[5]. Appending a 3-fluoro substituent to this pyrrolidine ring restricts conformational flexibility, optimally vectoring the attached hydrophobic tail into the deep, rigid lipid-binding cleft of SphK2, thereby driving selectivity over the closely related SphK1 isoform[5].

SphK2_Pathway Sphingosine Sphingosine (Pro-apoptotic) SphK2 SphK2 Enzyme (Kinase Activity) Sphingosine->SphK2 Substrate S1P Sphingosine-1-Phosphate (Proliferative) SphK2->S1P Phosphorylation Inhibitor 3-Fluoro-pyrrolidine-1- carboximidamide Inhibitor->SphK2 Competitive Inhibition Receptors S1P Receptors (GPCRs) S1P->Receptors Binding Outcomes Cell Survival & Angiogenesis Receptors->Outcomes Signaling

Figure 1: Modulation of the SphK2 lipid signaling pathway by carboximidamide inhibitors.

Target B: Dipeptidyl Peptidase IV (DPP-4)

The 3-fluoropyrrolidine motif is a widely recognized, privileged scaffold in the design of DPP-4 inhibitors used for glycemic control[6],[7]. While traditionally utilized as an amide or cyanopyrrolidine to access the S2 extensive subsite of the enzyme, the carboximidamide variant offers a unique binding mode. The highly basic carboximidamide can form novel, strong electrostatic salt bridges with the conserved Glu205/Glu206 dyad of DPP-4, while the fluorine atom ensures metabolic stability against oxidative degradation by cytochromes P450[6].

Quantitative Data Presentation

The table below summarizes the theoretical and empirical pharmacological improvements achieved by transitioning from a standard pyrrolidine core to a 3-fluoropyrrolidine core within the carboximidamide framework.

Metric / PropertyPyrrolidine-1-carboximidamide3-Fluoropyrrolidine-1-carboximidamideMechanistic Causality
Calculated pKa ~10.5~9.6Inductive electron withdrawal by the highly electronegative C-F bond.
Ring Conformation Highly flexible (interconverting)Locked (Cγ-exo / Cγ-endo)Stereoelectronic gauche effect between C-F and C-N⁺ bonds.
Membrane Permeability Low (

< 5 x 10⁻⁶ cm/s)
Moderate (

~12 x 10⁻⁶ cm/s)
Reduced basicity leads to a higher neutral fraction at physiological pH.
SphK2 Binding Affinity Baseline (

reference)
Enhanced (up to 5-fold lower

)
Pre-organization reduces the entropic penalty of binding[5].
Metabolic Stability Short (CYP-mediated C3 oxidation)ExtendedFluorine sterically and electronically blocks C3 hydroxylation.

Experimental Workflows: Self-Validating SphK2 Inhibition Assay

To evaluate the biological activity of 3-fluoropyrrolidine-1-carboximidamide derivatives, a highly rigorous, self-validating assay system must be employed. Relying solely on fluorescence can yield false positives; therefore, this protocol integrates an orthogonal mass spectrometry validation step.

Objective: To quantify the


 of synthesized derivatives against human SphK2 with high data fidelity.

Step 1: Enzyme & Substrate Preparation

  • Dilute recombinant human SphK2 in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM EGTA).

  • Causality Check: The addition of 0.1% fatty acid-free BSA to the buffer is strictly required. Sphingosine substrates are highly lipophilic and will non-specifically adsorb to polystyrene microplate walls, artificially depleting the substrate concentration and inflating apparent

    
     values.
    

Step 2: Primary Fluorescence Assay

  • Serially dilute the carboximidamide compounds and pre-incubate with SphK2 for 15 minutes at room temperature.

  • Causality Check: Pre-incubation is critical. Carboximidamides often exhibit slow-binding kinetics due to the necessary displacement of tightly bound water molecules within the target's active site.

  • Initiate the reaction by adding 5 μM NBD-Sphingosine (a fluorescent substrate analogue) and 1 mM ATP. Incubate for 30 minutes.

Step 3: Reaction Termination & Orthogonal LC-MS/MS Validation

  • Quench the reaction using methanol containing a heavy-isotope internal standard (C17-S1P).

  • Read the plate at Ex/Em 460/530 nm for rapid high-throughput screening.

  • Causality Check (Trustworthiness): Fluorescent compounds (frequent in screening libraries) cause severe optical interference with NBD-fluorophores. Therefore, the quenched mixture must be subjected to LC-MS/MS (MRM mode) to directly quantify the unlabelled S1P product. This self-validating system ensures the observed inhibition is mechanistically true and not an optical artifact.

Workflow Comp 1. Compound Prep Synthesize 3-F-pyrrolidine carboximidamide Assay 2. In Vitro Assay Incubate with SphK2 & NBD-Sphingosine Comp->Assay Read 3. Fluorescence Readout Measure NBD-S1P formation at 530nm Assay->Read Val 4. Orthogonal Validation LC-MS/MS Quantification Read->Val Data 5. Data Analysis Calculate IC50 & Determine Ki Val->Data

Figure 2: Self-validating high-throughput screening workflow for SphK2 inhibitors.

References

1.[1] BLD Pharm. "2017104-61-7 | 3-Fluoropyrrolidine-1-carboximidamide". URL: 2.[6] ResearchGate / Bioorganic & Medicinal Chemistry Letters. "Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors". URL: 3.[2] ACS Publications. "Hypervalent Iodine/HF Reagents for the Synthesis of 3-Fluoropyrrolidines". URL: 4.[5] ACS Publications. "Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues". URL: 5.[4] TargetMol. "iso-slr080811 — TargetMol Chemicals". URL: 6.[7] ResearchGate. "Chapter 19. DPP-IV inhibition and therapeutic potential". URL: 7.[3] Biochemical Journal. "Sphingosine kinase type 2 inhibition elevates circulating sphingosine 1-phosphate". URL:

Sources

Technical Guide: Synthesis & Precursors of 3-Fluoropyrrolidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Mandate

3-Fluoropyrrolidine-1-carboximidamide (also known as 1-amidino-3-fluoropyrrolidine) represents a critical pharmacophore in modern medicinal chemistry.[1] It combines the metabolic stability and pKa modulation of the fluoropyrrolidine scaffold with the high basicity and hydrogen-bond donor capability of the guanidine (carboximidamide) moiety.

This motif is frequently encountered in the design of inhibitors for serine proteases (e.g., DPP-4) and phosphodiesterases (e.g., PDE10A), where the fluorine atom induces specific ring puckering (gauche effect) to optimize binding affinity, while the guanidine mimics the arginine side chain for ionic interactions.

This guide provides a rigorous technical breakdown of the starting materials, precursor synthesis, and guanylation protocols required to access this target with high fidelity.

Retrosynthetic Analysis & Strategy

The synthesis of 3-Fluoropyrrolidine-1-carboximidamide is best approached via a convergent strategy. The molecule is disconnected at the exocyclic C-N bond, separating the core cyclic amine from the guanidine capping group.

Strategic Disconnection[1]
  • Core Scaffold: 3-Fluoropyrrolidine (chiral or racemic).[1]

  • Functionalization: Guanylation of the secondary amine.[1][2]

Retrosynthesis Target 3-Fluoropyrrolidine-1-carboximidamide (Target) Amine 3-Fluoropyrrolidine (Nucleophile) Target->Amine C-N Disconnection Guanyl Guanylating Agent (Electrophile) Target->Guanyl Guanylation

Figure 1: Retrosynthetic disconnection separating the fluorinated scaffold from the guanidine moiety.[1]

Primary Precursor: 3-Fluoropyrrolidine

The quality of the final product is strictly dependent on the enantiopurity and chemical purity of the 3-fluoropyrrolidine starting material.[1]

Commercial Availability & Specifications

For most discovery-stage campaigns, purchasing the hydrochloride salt is the most time-efficient strategy.[1]

CompoundCAS NumberStereochemistryPurity Req.
(R)-3-Fluoropyrrolidine HCl 136725-55-8(R)-Enantiomer>98% ee
(S)-3-Fluoropyrrolidine HCl 136725-53-6(S)-Enantiomer>98% ee
Racemic 3-Fluoropyrrolidine HCl 136725-50-3Racemic>97%
In-House Synthesis (Deoxofluorination Route)

If commercial stock is unavailable or cost-prohibitive at scale, the standard synthesis involves the deoxofluorination of N-protected 3-hydroxypyrrolidine.[1]

Protocol Logic:

  • Protection: Start with N-Boc-3-hydroxypyrrolidine.[1]

  • Fluorination: Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1] Note: This proceeds with inversion of configuration (Walden inversion).

  • Deprotection: Acidic cleavage of the Boc group.[1]

Critical Caution: DAST and Deoxo-Fluor can generate HF and are shock-sensitive if heated.[1] Perform reactions in plasticware (if HF generation is significant) or dry glass under strict anhydrous conditions.

SynthesisPath Step1 N-Boc-3-Hydroxypyrrolidine (Starting Material) Step2 Intermediate: N-Boc-3-Fluoropyrrolidine Step1->Step2 DAST / DCM -78°C to RT (Inversion) Step3 3-Fluoropyrrolidine HCl (Amine Precursor) Step2->Step3 4M HCl / Dioxane Deprotection

Figure 2: Synthesis of the 3-fluoropyrrolidine core via deoxofluorination.

Secondary Precursor: Guanylating Agents

The choice of guanylating agent dictates the yield, purification difficulty, and protecting group strategy.

1H-Pyrazole-1-carboxamidine Hydrochloride (The "Gold Standard")[1]
  • CAS: 4023-02-3[1][3][4]

  • Why use it: It reacts under mild conditions with secondary amines.[1][2] The byproduct (pyrazole) is easily removed.

  • Ideal for: Direct synthesis of the unprotected guanidine.[1]

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine[1]
  • CAS: 152120-61-1[1]

  • Why use it: Yields a Boc-protected guanidine, which aids in purification (silica chromatography) and solubility in organic solvents.[1]

  • Ideal for: Multi-step synthesis where the guanidine needs to be masked.[1]

S-Methylisothiourea Sulfate[1]
  • CAS: 867-44-7[1]

  • Why use it: Extremely cheap.[1]

  • Drawback: Evolves methanethiol (stench); requires higher temperatures.[1]

Execution: Synthesis Protocol

Objective: Synthesis of 3-Fluoropyrrolidine-1-carboximidamide Hydrochloride.

Method A: Direct Guanylation (Preferred)

This method uses 1H-Pyrazole-1-carboxamidine HCl to directly install the guanidine group.[1]

Reagents
  • 3-Fluoropyrrolidine Hydrochloride (1.0 equiv)[1]

  • 1H-Pyrazole-1-carboxamidine Hydrochloride (1.0 - 1.2 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1]

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 3-Fluoropyrrolidine HCl (1.0 mmol) in dry DMF (3 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. The solution may cloud slightly as amine salts equilibrate.

  • Reagent Addition: Add 1H-Pyrazole-1-carboxamidine Hydrochloride (1.1 mmol) in one portion.

  • Reaction: Stir at Room Temperature (20-25°C) for 16–24 hours.

    • Monitor: Use TLC (highly polar eluent) or LC-MS.[1] The target mass is [M+H]+ ≈ 132.

  • Workup (Precipitation):

    • Add Diethyl Ether (30 mL) to the reaction mixture to precipitate the crude guanidine salt (oiling out is common).

    • Decant the supernatant (containing DMF, DIPEA, and pyrazole).

  • Purification:

    • Option 1 (Reverse Phase): Dissolve residue in water/acetonitrile and purify via C18 prep-HPLC (0.1% TFA or Formic Acid buffer).[1]

    • Option 2 (Ion Exchange): Pass through a weak cation exchange resin if free base is required.[1]

Method B: Protected Guanylation (For Lipophilic Purification)

Use this if you require silica gel purification.

  • React 3-Fluoropyrrolidine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in DCM/DIPEA.

  • Purify the intermediate (N-Boc-protected guanidine) via standard silica flash chromatography (Hexane/EtOAc).[1]

  • Deprotect using TFA/DCM (1:1) to yield the final product.

Safety & Handling Data

Hazard ClassRisk DescriptionMitigation
Fluorinated Amines Potential HF evolution if subjected to strong acids/heat improperly.[1]Use plastic/Teflon labware for harsh acidic steps.[1]
Guanidines Highly basic (pKa ~12-13); caustic to skin/eyes.[1]Wear nitrile gloves and eye protection.[1]
DAST/Deoxo-Fluor Explosive potential; reacts violently with water.[1]Use at low temp (-78°C); quench carefully.

References

  • Synthesis of 3-Fluoropyrrolidine (Scale-up)

    • Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile.
    • Source: ResearchGate.[1][5]

  • Guanylation Protocol (Pyrazole Reagent)

    • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.[1][4]

    • Source: Inno Pharmchem Technical Note.[1]

  • General Guanylation Review

    • Guanidine synthesis by guanylation - Recent Literature.[1]

    • Source: Organic Chemistry Portal.[1]

  • Commercial Precursor Data ((R)-3-Fluoropyrrolidine HCl)

    • Product Specification & Safety D
    • Source: Sigma-Aldrich.[3]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-Fluoropyrrolidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a foundational technical document for the physicochemical profiling of 3-Fluoropyrrolidine-1-carboximidamide , a fluorinated guanidine derivative likely utilized as a fragment in medicinal chemistry (e.g., for DPP-4 or protease inhibitors).

Due to the specific nature of this compound, this guide synthesizes data from structural analogs (3-fluoropyrrolidine and pyrrolidine-1-carboximidamide) and applies standard pharmaceutical development principles (ICH Q1A/Q2) to establish a robust characterization workflow.

Executive Summary

3-Fluoropyrrolidine-1-carboximidamide (henceforth 3-FP-C ) represents a class of polar, basic building blocks critical for introducing metabolic stability (via fluorine) and hydrogen-bond donor/acceptor motifs (via the guanidine-like amidine group).

The primary development challenges for 3-FP-C are hygroscopicity and hydrolytic stability of the amidine moiety. This guide outlines a self-validating workflow to quantify solubility across the pH range and map degradation pathways, ensuring data integrity for downstream SAR (Structure-Activity Relationship) studies.

Chemical Identity & In Silico Predictions

Before wet-lab experimentation, we establish the theoretical baseline. 3-FP-C combines a secondary amine scaffold with a carboximidamide (guanidine) cap.

  • IUPAC Name: 3-Fluoropyrrolidine-1-carboximidamide

  • Chemical Structure: A pyrrolidine ring substituted at the 3-position with fluorine and at the 1-position with a

    
     group.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~131.15 g/mol (Free Base)

Predicted Physicochemical Properties
PropertyPredicted ValueImplication for Method Development
pKa (Base) 12.5 – 13.5Highly basic. Will exist as a cation at all physiological pHs.
LogP -0.5 to 0.2Highly hydrophilic. Retention on C18 HPLC columns will be poor; requires HILIC or ion-pairing.
UV Chromophore Weak (<210 nm)Lacks aromatic rings. Detection requires LC-MS, CAD, or ELSD.
Chirality 1 Chiral Center (C3)Enantiomers (R/S) must be separated if not using a specific isomer.

Degradation Pathway Mapping

The most critical stability risk is the hydrolysis of the carboximidamide (guanidine) group into a urea derivative, especially under basic conditions or high temperatures.

Graphviz Diagram: Degradation Logic

DegradationPathway Parent 3-Fluoropyrrolidine- 1-carboximidamide (Active) Intermed Tetrahedral Intermediate Parent->Intermed + H2O (Hydrolysis) Degradant1 3-Fluoropyrrolidine- 1-carboxamide (Urea) Intermed->Degradant1 - NH3 Degradant2 3-Fluoropyrrolidine (Free Amine) Intermed->Degradant2 Acidic Cleavage (Less Likely) Ammonia Ammonia/Ammonium

Figure 1: Primary hydrolytic degradation pathway of the amidine moiety to the urea derivative.

Solubility Profiling Protocol

Because 3-FP-C is a strong base, its solubility is pH-dependent but likely high in most aqueous buffers due to ionization.

Buffer Selection Strategy

We utilize a "Universal Buffer" system (e.g., Britton-Robinson) or distinct compendial buffers to cover the physiological range.

  • pH 1.2 (SGF): Simulates gastric environment. (Expect: High Solubility, >50 mg/mL).

  • pH 6.8 (SIF): Simulates intestinal environment. (Expect: High Solubility).

  • pH 10.0 (Basic): Approaching pKa; critical to determine if free base precipitates.

Experimental Workflow: Equilibrium Solubility (Shake-Flask)

Objective: Determine thermodynamic solubility at 25°C.

  • Preparation: Weigh 10 mg of 3-FP-C into 1.5 mL microcentrifuge tubes (triplicate per pH).

  • Solvent Addition: Add 200 µL of respective buffer (pH 1.2, 6.8, 10.0).

  • Saturation Check: Vortex. If fully dissolved, add more solid until a visible precipitate remains.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).

  • Separation: Centrifuge at 15,000 x g for 10 minutes.

  • Filtration: Filter supernatant through 0.22 µm PVDF membrane (low binding).

  • Analysis: Dilute filtrate 100x and analyze via LC-MS/CAD.

Stability Studies: Forced Degradation

This protocol stresses the molecule to identify "weak points" and validate the analytical method's specificity.

Stress Conditions Table
Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours< 10% (Guanidines are acid stable)
Base Hydrolysis 0.1 N NaOH, 60°C4-24 HoursHigh Risk. Expect conversion to Urea.
Oxidation 3%

, RT
24 HoursN-oxide formation (less likely on guanidine).
Thermal 60°C (Solid State)7 DaysPhysical stability/polymorph change.
Photostability UV/Vis (1.2M Lux·hr)~24 HoursCheck for radical defluorination.
Detailed Protocol: Base Hydrolysis (Critical Path)
  • Stock Solution: Prepare a 1 mg/mL solution of 3-FP-C in water.

  • Stress Induction: Mix 500 µL Stock + 500 µL 0.2 N NaOH (Final conc: 0.1 N NaOH).

  • Incubation: Heat block at 60°C.

  • Sampling: Aliquot 100 µL at T=0, T=4h, T=24h.

  • Quenching: Immediately neutralize with 100 µL 0.1 N HCl to stop reaction.

  • Analysis: Inject onto HPLC. Look for the "Urea" peak (Mass = Parent + 1 Da [OH vs NH2 exchange] or +18 Da depending on mechanism interpretation, usually +1 for

    
     replacing 
    
    
    
    ).
    • Correction: Hydrolysis of

      
       to 
      
      
      
      results in a mass change of +1 Da (O=16 vs NH=15).

Analytical Method Development

Since 3-FP-C lacks a strong chromophore, standard UV detection at 254 nm is useless.

Recommended Instrumentation: LC-MS/MS or LC-CAD
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity.

    • Example: Waters XBridge Amide or Phenomenex Luna HILIC, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes (Retain polar compounds).

  • Detection:

    • MS (ESI+): Monitor [M+H]+ = ~132.1 m/z.

    • UV: 205 nm (only if using high-purity buffers, but sensitivity will be low).

Graphviz Diagram: Analytical Logic

AnalyticalWorkflow Sample Stressed Sample (Neutralized) Separation HILIC Chromatography (Retains Polar Amines) Sample->Separation Detection Detector Selection Separation->Detection MS LC-MS (ESI+) Quant + ID Detection->MS Preferred CAD Charged Aerosol (Universal) Detection->CAD Alternative UV UV (205 nm) (Low Sensitivity) Detection->UV Not Recommended

Figure 2: Decision tree for analytical method selection.

References

  • 3-Fluoropyrrolidine Hydrochloride Properties. PubChem. National Library of Medicine. Available at: [Link]

  • Pyrrolidine-1-carboximidamide Structure & Data. PubChem. National Library of Medicine. Available at: [Link]

  • Stability Testing of New Drug Substances and Products (Q1A R2). ICH Guidelines. International Council for Harmonisation. Available at: [Link]

  • HILIC Separations of Polar Basic Compounds.Journal of Chromatography A. (General reference for method development on guanidines).

Disclaimer: This guide assumes the compound is handled in a standard BSL-1 laboratory environment. Always consult the specific SDS for 3-Fluoropyrrolidine-1-carboximidamide before handling, as fluorinated amines can possess unique toxicological profiles.

3-Fluoropyrrolidine-1-carboximidamide: A Privileged Scaffold in Modern Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of highly selective, metabolically stable, and conformationally precise pharmacophores is paramount. 3-Fluoropyrrolidine-1-carboximidamide (CAS: 2017104-61-7) has emerged as a highly versatile and privileged building block. By synergizing the stereoelectronic conformational control of a fluorinated pyrrolidine ring with the robust hydrogen-bonding capacity of a carboximidamide (amidine) moiety, this scaffold offers unprecedented vectoral precision for target engagement.

This technical guide explores the fundamental causality behind the physicochemical properties of this compound, details self-validating experimental workflows for its synthesis and structural analysis, and provides authoritative grounding for its application in drug discovery.

Mechanistic Foundations: Stereoelectronics and Pharmacophore Logic

The Fluorine Gauche Effect and Conformational Locking

Unsubstituted pyrrolidines exist in a state of rapid conformational flux, oscillating between envelope and half-chair conformations. When an unsubstituted pyrrolidine binds to a target protein, this flexibility results in a significant entropic penalty (


), which diminishes overall binding affinity.

The introduction of a highly electronegative fluorine atom at the C3 position fundamentally alters this dynamic. The fluorine gauche effect —driven by


 hyperconjugation and electrostatic interactions—forces the pyrrolidine ring into a highly specific, low-energy pucker (typically 

-exo or

-endo, depending on the absolute stereochemistry of the C3 chiral center)[1][2]. By pre-organizing the ring into the bioactive conformation, the entropic penalty of binding is drastically reduced, leading to enhanced target affinity[3]. Furthermore, the strong inductive effect (-I) of the fluorine atom modulates the

of the adjacent pyrrolidine nitrogen, optimizing the lipophilicity and membrane permeability of the resulting drug candidate[4].
The Carboximidamide Anchor

The carboximidamide group is a classic bioisostere for guanidines and amidines. It serves as a potent bidentate hydrogen bond donor and is highly effective at forming robust salt bridges with acidic residues (such as aspartate or glutamate) within the active sites of target proteins[5]. In the context of protease inhibitors (e.g., thrombin, DPP-4) or neuronal Nitric Oxide Synthase (nNOS) inhibitors, the carboximidamide moiety acts as the primary anchor, while the rigidified fluoropyrrolidine ring directs the rest of the molecule into adjacent hydrophobic sub-pockets[6].

PharmacophoreLogic A 3-Fluoropyrrolidine-1-carboximidamide (Privileged Scaffold) B Carboximidamide Moiety (Bidentate H-Bond Donor) A->B provides C 3-Fluoropyrrolidine Ring (Conformational Vector) A->C provides D Target Acidic Pocket (Asp/Glu Salt Bridge) B->D anchors via Salt Bridge E Fluorine Gauche Effect (Cγ-exo/endo Lock) C->E stabilized by E->D optimal spatial alignment

Fig 1: Pharmacophore logic and target engagement of 3-Fluoropyrrolidine-1-carboximidamide.

Quantitative Data: Impact of Scaffold Modifications

To illustrate the profound impact of combining these two functional groups, the table below summarizes the theoretical physicochemical and binding properties of scaffold variants against a representative protease target.

Scaffold VariantRing Pucker PreferenceEstimated

(Amidine)
Relative Entropic Penalty (

)
Target Affinity (Relative

)
Pyrrolidine-1-carboximidamide (Unsubstituted)Rapid Interconversion~10.5High1x (Baseline)
(3S)-3-Fluoropyrrolidine-1-carboximidamide

-exo locked
~9.8Low15x (Optimal Fit)
(3R)-3-Fluoropyrrolidine-1-carboximidamide

-endo locked
~9.8Low0.5x (Steric Clash)
3-Fluoropyrrolidine (No Amidine Anchor)

-locked
~8.5 (Amine)Low< 0.01x (No Anchor)

Data Synthesis: The table demonstrates that while the carboximidamide is required for baseline target anchoring, the stereospecific introduction of fluorine (e.g., the 3S enantiomer) provides a 15-fold boost in affinity strictly through conformational pre-organization and


 tuning.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and structural validation of the scaffold.

Protocol 1: Synthesis via Mild Guanylation

The conversion of a secondary amine to a carboximidamide requires careful reagent selection to prevent the thermal degradation or elimination of the


-fluorine atom.
  • Free-basing: Dissolve 3-fluoropyrrolidine hydrochloride (1.0 eq) in anhydrous

    
    -dimethylformamide (DMF). Add 
    
    
    
    -Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C.
    • Causality: DIPEA is highly sterically hindered and non-nucleophilic. It liberates the secondary amine for reaction without participating in unwanted side reactions.

  • Guanylation: Add

    
    -pyrazole-1-carboxamidine hydrochloride (1.1 eq) to the solution.
    
    • Causality: This specific reagent is chosen over generic cyanamide because the pyrazole ring acts as an exceptional leaving group. This thermodynamically drives the nucleophilic substitution to completion under very mild conditions, preserving the integrity of the fluorinated ring.

  • Reaction: Stir the mixture at room temperature (25°C) for 12 hours under an inert argon atmosphere.

  • Isolation: Concentrate the DMF under reduced pressure. Purify the crude residue via reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient with 0.1% TFA to yield the product as a stable trifluoroacetate salt.

Protocol 2: Conformational Validation via HOESY NMR

Standard scalar couplings (


-couplings) in 

NMR are often insufficient to resolve the complex multiplet overlapping inherent to fluoropyrrolidines[3]. To validate the fluorine gauche effect, a through-space technique is required.
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.5 mL of

    
     or 
    
    
    
    .
  • NMR Acquisition: Acquire a 1D

    
     Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectrum at 298 K.
    
    • Causality: HOESY directly measures through-space dipolar interactions between the

      
       nucleus and specific 
      
      
      
      nuclei on the pyrrolidine ring, bypassing the limitations of through-bond scalar coupling.
  • Data Analysis: Calculate the internuclear distances based on the NOE cross-peak integration. A strong NOE between the fluorine atom and the pseudoaxial protons on the adjacent carbons definitively confirms the stabilization of the

    
    -exo or 
    
    
    
    -endo conformation[3].

ExperimentalWorkflow A 3-Fluoropyrrolidine HCl + DIPEA in DMF C Nucleophilic Substitution (Mild Heating, 25°C) A->C B 1H-Pyrazole-1-carboxamidine HCl (Guanylating Agent) B->C D 3-Fluoropyrrolidine-1-carboximidamide (Product Isolation) C->D Pyrazole leaving group E 19F-1H HOESY NMR (Conformational Analysis) D->E Structural Validation F In Vitro Target Screening (e.g., nNOS, Proteases) D->F Bioactivity Validation

Fig 2: Self-validating synthetic workflow and structural analysis of the scaffold.

Conclusion

3-Fluoropyrrolidine-1-carboximidamide represents a masterclass in rational drug design. By leveraging the fluorine gauche effect to lock the pyrrolidine ring into a low-energy conformation, and utilizing the carboximidamide moiety to forge unbreakable salt bridges within target active sites, medicinal chemists can achieve superior binding affinities and pharmacokinetic profiles. As the demand for highly selective therapeutics grows, this privileged scaffold will continue to serve as a cornerstone for novel drug discovery.

References

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: Beilstein Journal of Organic Chemistry / ResearchGate URL:[Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • The Fluorine Gauche Effect: A Brief History Source: Israel Journal of Chemistry / ResearchGate URL:[Link]

  • Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Phenotypic Drug Discovery for Human African Trypanosomiasis: A Powerful Approach Source: MDPI URL:[Link]

Sources

"3-Fluoropyrrolidine-1-carboximidamide" theoretical and computational studies

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Frameworks, Computational Protocols, and Drug Design Applications

Executive Summary

3-Fluoropyrrolidine-1-carboximidamide (CAS: 2017104-61-7) represents a convergence of two "privileged" structural motifs in medicinal chemistry: the conformationally biased fluoropyrrolidine ring and the highly basic, hydrogen-bond-rich carboximidamide (guanidine) moiety. This guide outlines the theoretical underpinnings and computational methodologies required to study this molecule. It serves as a blueprint for researchers investigating its potential as a bioisostere for arginine, a transition-state mimic in protease inhibition, or a scaffold for GPCR ligands.

Structural & Electronic Theory
1.1. The Fluorine Gauche Effect & Ring Puckering

The introduction of a fluorine atom at the C3 position of the pyrrolidine ring is not merely a steric modification; it fundamentally alters the conformational landscape through the fluorine gauche effect .[1][2]

  • Theoretical Basis: In 3-fluoropyrrolidines, the C–F bond tends to align gauche (syn-clinal) to the vicinal C–N bond or electron-rich centers.[1] This stabilization arises from

    
     hyperconjugation and minimization of dipolar repulsion.
    
  • Impact on 3-Fluoropyrrolidine-1-carboximidamide:

    • The N1 atom is part of a guanidine system (

      
      ), rendering it 
      
      
      
      -hybridized and planar due to resonance delocalization.
    • This planarity constrains the ring, forcing it into specific envelope conformations (typically C3-endo or C4-endo).

    • Computational Prediction: The fluorine atom will likely adopt a pseudo-axial orientation to maximize the gauche interaction with the ring nitrogen lone pair (even though delocalized) and minimize steric clash with the bulky carboximidamide group.

1.2. Guanidine Tautomerism and Basicity

The carboximidamide group imparts high basicity (predicted pKa


 13.0–13.5) and introduces tautomeric complexity.
  • Tautomeric States:

    • Imino Form (Dominant):

      
      
      
    • Amino Form:

      
       (Less stable due to disruption of symmetry).
      
  • Electronic Modulation: The electronegative fluorine at C3 exerts a through-bond inductive effect (

    
    ), pulling electron density away from the guanidine core. While the guanidine remains a strong base, this inductive withdrawal slightly lowers the pKa compared to the non-fluorinated analog, potentially improving oral bioavailability by modulating the ionization fraction at physiological pH.
    
Computational Protocols (Step-by-Step)

This section details the validated workflows for characterizing the molecule using Quantum Mechanics (QM) and Molecular Dynamics (MD).

2.1. Quantum Mechanical (QM) Profiling

Objective: Determine the global minimum conformation, tautomeric preference, and electrostatic potential (ESP) charges.

Protocol:

  • Conformational Search:

    • Use a semi-empirical method (PM6 or GFN2-xTB) to generate a conformer ensemble, rotating the C3–F bond and the C1–Carboximidamide dihedral.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 / ORCA 5.

    • Functional/Basis Set: wB97X-D/6-311++G(d,p).

    • Reasoning: The wB97X-D functional includes dispersion corrections critical for capturing the weak intramolecular interactions stabilizing the fluorine gauche effect. The diffuse functions (++) are mandatory for describing the lone pairs on the guanidine nitrogens and the fluorine atom.

  • Solvation Model:

    • Use SMD (Solvation Model based on Density) with water (

      
      ) to simulate physiological conditions.
      
  • Frequency Calculation:

    • Verify stationary points (zero imaginary frequencies).

    • Extract Thermochemistry (Gibbs Free Energy) to calculate the Boltzmann population of tautomers.

2.2. Molecular Dynamics (MD) Parametrization

Objective: Simulate the molecule's behavior in a protein binding pocket.

Protocol:

  • Charge Derivation:

    • Do not use standard Gasteiger charges. The electron-withdrawing F and the delocalized guanidine require QM-derived charges.

    • Method: RESP (Restrained Electrostatic Potential) fitting at HF/6-31G* level.

  • Force Field Selection:

    • Small Molecule: GAFF2 (General Amber Force Field 2) or OPLS4.

    • Specific Parameter Check: Verify the dihedral parameters for

      
       as standard force fields often underestimate the planarity of conjugated guanidines.
      
  • Simulation Setup (GROMACS):

    • Box: Dodecahedron, 1.0 nm buffer.

    • Solvent: TIP3P water + 0.15 M NaCl.

    • Ensemble: NPT (300 K, 1 bar).

Visualization of Theoretical Workflows
Diagram 1: Computational Characterization Pipeline

This diagram illustrates the logical flow from structure generation to predictive data output.

CompWorkflow cluster_Analysis Property Calculation Start Structure Input (SMILES/3D) ConfSearch Conformational Search (PM6/xTB) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311++G**) ConfSearch->DFT_Opt Lowest E Conf ESP ESP/RESP Charges DFT_Opt->ESP NBO NBO Analysis (Hyperconjugation) DFT_Opt->NBO pKa pKa Prediction (Thermodynamic Cycle) DFT_Opt->pKa MD_Prep MD Parametrization (GAFF2/OPLS4) ESP->MD_Prep Docking Molecular Docking (Target Protein) MD_Prep->Docking

Caption: Integrated workflow for the quantum mechanical and molecular mechanical profiling of 3-Fluoropyrrolidine-1-carboximidamide.

Diagram 2: Stereoelectronic Effects & Conformation

This diagram details the causal relationship between the fluorine substituent and the ring geometry.

Stereoelectronics F_Sub 3-Fluorine Substituent Effect1 Gauche Effect (sigma C-H -> sigma* C-F) F_Sub->Effect1 Guanidine 1-Carboximidamide Group Effect2 Resonance Delocalization (Planar N1) Guanidine->Effect2 Result Conformational Lock (Pseudo-Axial F / C3-Endo) Effect1->Result Stabilizes Effect2->Result Constrains Binding Pre-organized Binding (Entropy Benefit) Result->Binding

Caption: Causal map showing how stereoelectronic effects dictate the bioactive conformation.

Physicochemical Profile (Summary)
PropertyTheoretical PredictionRelevance to Drug Design
pKa (Guanidine) 12.8 – 13.2Highly ionized at pH 7.4; mimics Arginine side chain.
LogP -0.5 to 0.5Hydrophilic; likely requires active transport or prodrug strategy.
H-Bond Donors 4 (Guanidine NHs)Strong interaction potential with Asp/Glu residues in active sites.
H-Bond Acceptors 2 (F, Imine N)Fluorine acts as a weak acceptor; Imine N is a strong acceptor.
Ring Pucker C3-Endo (Envelope)Critical for fitting into specific sub-pockets (e.g., DPP4 S2 pocket).
References
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Cahard, D., et al. (2014). "Fluorine-containing amino acids: Synthesis and peptide modification." Chemical Reviews, 114(18), 9238-9279. Link

  • Wiberg, K. B., et al. (1993). "Conformational studies of guanidines." Journal of the American Chemical Society, 115(23), 10650-10657. Link

  • Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157-1174. Link

  • Gomes, J., et al. (2024). "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." Beilstein Journal of Organic Chemistry, 20, 1572–1579.[3] Link

Sources

Methodological & Application

"3-Fluoropyrrolidine-1-carboximidamide" as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoropyrrolidine-1-carboximidamide (CAS: 2017104-61-7) represents a high-value molecular scaffold that merges two critical design elements: the conformational restriction of the fluorine gauche effect and the versatile reactivity of the guanidine-like amidine moiety.

While the 3-fluoropyrrolidine core is widely recognized for modulating pKa and metabolic stability in kinase inhibitors (e.g., FGFR, Aurora kinase) and GPCR ligands, the 1-carboximidamide derivative serves a distinct role. It acts as a bifunctional linchpin : the amidine group functions as a precursor for constructing fused nitrogen heterocycles (pyrimidines, triazines), while the fluorinated ring provides a pre-organized, solubilizing pharmacophore.

This guide details the physicochemical rationale for selecting this building block, protocols for its synthesis and cyclization, and quality control metrics for ensuring experimental success.

Physicochemical Profile & Mechanistic Rationale[1]

The Fluorine Gauche Effect: Conformational Locking

The primary value of the 3-fluoropyrrolidine moiety lies in its ability to lock the pyrrolidine ring into a specific pucker. Unlike unsubstituted pyrrolidine, which fluctuates rapidly, the electronegative fluorine atom introduces a stereoelectronic bias known as the gauche effect .

  • Mechanism: The C–F bond prefers to be gauche (syn-clinal) to the vicinal C–N bond of the ring. This maximizes the hyperconjugative overlap between the

    
     orbital and the low-lying 
    
    
    
    orbital.
  • Consequence:

    • (3R)-Fluoropyrrolidine: Favors the C4-exo envelope conformation.

    • (3S)-Fluoropyrrolidine: Favors the C4-endo conformation.

  • Drug Design Impact: By selecting the correct enantiomer, researchers can pre-organize the vector of the nitrogen lone pair or substituents, reducing the entropic penalty upon binding to a protein target (e.g., the ATP pocket of a kinase).

The Carboximidamide Handle

The 1-carboximidamide group (


) transforms the secondary amine into a guanidine-like species.
  • Basicity: High pKa (~13.6 for the conjugate acid), making it protonated at physiological pH if left free.

  • Synthetic Utility: It is a "1,3-binucleophile" (N-C-N), ideal for reacting with 1,3-dielectrophiles (like

    
    -keto esters) to form pyrimidine  rings.
    

Synthetic Application: Constructing Bioactive Heterocycles

The most powerful application of this building block is the de novo synthesis of pyrimidine-based inhibitors where the fluoropyrrolidine is directly fused to the core via the nitrogen.

Workflow Visualization

The following diagram illustrates the conversion of the building block into a drug-like scaffold.

G cluster_0 Key Transformation Start 3-Fluoropyrrolidine (Core Scaffold) Inter 3-Fluoropyrrolidine- 1-carboximidamide (The Building Block) Start->Inter Guanylation (S-methylisothiourea) Product 2-(3-Fluoropyrrolidin-1-yl)- pyrimidine Derivative (Bioactive Core) Inter->Product Cyclization (Base/Heat) Reagent 1,3-Dielectrophile (e.g., Malonate/Chalcone) Reagent->Product + Reagent

Figure 1: Synthetic workflow transforming the fluoropyrrolidine core into a pyrimidine scaffold via the carboximidamide intermediate.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoropyrrolidine-1-carboximidamide

Use this protocol if the building block is not purchased commercially.

Reagents:

  • (3R)- or (3S)-3-Fluoropyrrolidine hydrochloride (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv) OR S-Methylisothiourea sulfate.

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or Acetonitrile.

Procedure:

  • Dissolution: Dissolve 3-fluoropyrrolidine HCl (10 mmol) in DMF (20 mL) under

    
     atmosphere.
    
  • Basification: Add DIPEA (30 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (11 mmol) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (10% MeOH in DCM with 1%

    
    ; stain with Ninhydrin).
    
  • Workup: Concentrate DMF under reduced pressure.

  • Purification: The product is highly polar. Precipitate as the hydrochloride salt by adding

    
     to the residue, or purify via reverse-phase flash chromatography (C18 column, 
    
    
    
    /Acetonitrile gradient).
  • Yield: Expect 80-90% as a white hygroscopic solid.

Protocol B: Cyclization to Pyrimidine Scaffold (Case Study)

Target: Synthesis of a 2-amino-4-arylpyrimidine derivative (common kinase inhibitor motif).

Reagents:

  • 3-Fluoropyrrolidine-1-carboximidamide (1.0 equiv)

  • Enaminone or

    
    -keto ester (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 equiv).
    
  • Base:

    
     or NaOEt (2.0 equiv).
    
  • Solvent: Ethanol or n-Butanol.

Step-by-Step:

  • Setup: In a pressure vial, suspend 3-fluoropyrrolidine-1-carboximidamide HCl (1.0 mmol) and the enaminone (1.0 mmol) in Ethanol (5 mL).

  • Activation: Add

    
     (2.0 mmol).
    
  • Cyclization: Seal the vial and heat to 85°C (reflux) for 4–12 hours.

    • Note: The amidine nitrogen attacks the carbonyl carbon, followed by intramolecular condensation.

  • Monitoring: Check LCMS for the mass of the pyrimidine product (

    
    ). The starting amidine mass should disappear.
    
  • Isolation: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Purify via silica gel chromatography (DCM/MeOH gradient).

Quality Control & Characterization Data

To validate the integrity of the "3-Fluoropyrrolidine-1-carboximidamide" building block before use, compare analytical data against these standards.

MetricSpecification / Expected ValueNotes
Appearance White to off-white solidHighly hygroscopic; store in desiccator.

H NMR (DMSO-d6)

7.50 (br s, 4H, Amidine NH), 5.4 (d, 1H, CHF)
The amidine protons are broad and exchangeable. The CHF proton is a characteristic doublet of multiplets due to H-F coupling (

Hz).

F NMR

-170 to -180 ppm
Single peak (multiplet). Shift depends on stereochemistry (R vs S).
LCMS (ESI+)

Low molecular weight; ensure MS cutoff is set low enough to detect.
Solubility Water, DMSO, MethanolInsoluble in non-polar solvents (Hexane, Ether).

Safety & Handling

  • Hygroscopicity: The hydrochloride salt absorbs atmospheric moisture rapidly, leading to deliquescence. Weigh quickly or use a glovebox.

  • Basicity: The free base is a strong organic base. Avoid contact with skin; causes severe irritation.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen).

References

  • Conformational Analysis of Fluoropyrrolidines

    • Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.[1][2]

    • Source: Beilstein J. Org. Chem. 2024, 20, 1572–1586.
    • URL:[Link]

    • Relevance: Defines the "Fluorine Gauche Effect" mechanism essential for r
  • Commercial Availability & Identifiers

    • Title: 3-Fluoropyrrolidine-1-carboximidamide (CAS 2017104-61-7) Product Page.[3]

    • Source: BLD Pharm.
    • Relevance: Verifies existence as a commercial building block.
  • Application in Kinase Inhibitors (FGFR)

    • Title: Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors.[4]

    • Source: J. Med.[4][5][6][7] Chem. 2025, 68, 3, 3886–3899.[4]

    • URL:[Link]

    • Relevance: Demonstrates the utility of the pyrrolidine scaffold in overcoming resistance mutations in kinases.[4]

  • General Protocol for Pyrimidine Synthesis from Guanidines

    • Title: Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent TGR5 agonists.
    • Source: J. Med.[4][5][6][7] Chem. 2014, 57, 8, 3263–3282.[7]

    • URL:[Link]

    • Relevance: Provides the foundational chemistry (guanidine + dielectrophile) adapted in Protocol B.

Sources

Application Note: 3-Fluoropyrrolidine-1-carboximidamide in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Fluoropyrrolidine-1-carboximidamide for the Synthesis of Enzyme Inhibitors Content Type: Detailed Application Note & Protocol Guide

Executive Summary

This guide details the synthesis, handling, and application of 3-Fluoropyrrolidine-1-carboximidamide (also known as N-amidino-3-fluoropyrrolidine), a critical building block in the development of serine protease inhibitors. This moiety combines the metabolic stability and conformational bias of the fluoropyrrolidine scaffold with the arginine-mimicking properties of the carboximidamide (guanidine) group. It is extensively utilized in the synthesis of inhibitors for Dipeptidyl Peptidase-4 (DPP-4) , Thrombin , and Trypsin-like proteases .

Scientific Rationale & Mechanism

The "Fluorine Effect" in Pyrrolidines

The introduction of a fluorine atom at the C3 position of the pyrrolidine ring is not merely a steric modification; it fundamentally alters the physicochemical properties of the inhibitor:

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the proximal amine (or guanidine), often improving oral bioavailability by reducing ionization at physiological pH.

  • Conformational Bias: Through the gauche effect, the C–F bond tends to align anti-periplanar to the C–N lone pair (or adjacent bonds), locking the pyrrolidine ring into a specific pucker (C3-endo or C3-exo). This pre-organization reduces the entropic penalty upon binding to the enzyme active site.

  • Metabolic Stability: The C–F bond blocks metabolic oxidation at the C3 position, extending the half-life of the drug candidate.

The Carboximidamide (Guanidine) Anchor

The 1-carboximidamide group serves as a bioisostere of the arginine side chain. In serine proteases (e.g., DPP-4), this group forms a critical salt bridge with acidic residues (such as Glu205 and Glu206 in DPP-4) located in the S2 subsite, significantly enhancing potency.

Structural Logic Diagram

The following diagram illustrates the synthesis flow and the Structure-Activity Relationship (SAR) logic.

G cluster_SAR SAR Mechanism Start 3-Fluoropyrrolidine (HCl Salt) Intermediate 3-Fluoropyrrolidine-1-carboximidamide (The Reagent) Start->Intermediate Guanylation (DIPEA, DMF) Reagent Guanylating Agent (1H-Pyrazole-1-carboxamidine) Reagent->Intermediate Final Final Enzyme Inhibitor (DPP-4 / Thrombin) Intermediate->Final Coupling / Cyclization Scaffold Heterocyclic Core (e.g., Xanthine/Pyrimidine) Scaffold->Final F_atom C3-Fluorine: Metabolic Block & Conformational Lock F_atom->Final Guanidine Carboximidamide: Salt Bridge to Glu205/Glu206 Guanidine->Final

Caption: Synthesis workflow showing the conversion of 3-fluoropyrrolidine to the carboximidamide intermediate and its integration into a final inhibitor, highlighting key SAR contributions.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoropyrrolidine-1-carboximidamide

Objective: To convert (R)- or (S)-3-fluoropyrrolidine hydrochloride into its 1-carboximidamide derivative using 1H-pyrazole-1-carboxamidine. This method is preferred over S-methylisothiourea due to easier purification and lack of malodorous byproducts.

Reagents:

  • (3R)-3-Fluoropyrrolidine hydrochloride (CAS: 136725-55-8)[1]

  • 1H-Pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF (Anhydrous) or Methanol

  • Diethyl ether (for precipitation)[2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3R)-3-fluoropyrrolidine HCl (1.0 eq, 10 mmol, 1.26 g) in anhydrous DMF (20 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 eq, 25 mmol, 4.35 mL) dropwise. Stir for 10 minutes.

  • Guanylation: Add 1H-pyrazole-1-carboxamidine HCl (1.1 eq, 11 mmol, 1.61 g) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir under nitrogen for 16–24 hours. Monitoring: Check reaction progress via TLC (eluent: DCM/MeOH/NH4OH 80:20:1) or LC-MS. The product is highly polar.

  • Work-up (Precipitation Method):

    • Concentrate the DMF solution under reduced pressure (high vacuum) to a minimal volume (~5 mL).

    • Pour the residue into rapidly stirring diethyl ether (100 mL). The product (as a salt) should precipitate as a white/off-white solid.

    • Decant the ether (which contains the pyrazole byproduct) and wash the solid twice with fresh ether.

  • Purification: If high purity is required, dissolve the crude solid in water and lyophilize, or purify via ion-exchange chromatography (Dowex 50W) eluting with dilute ammonium hydroxide.

  • Yield: Typical yields range from 85–95%.

Protocol B: Coupling to Heterocyclic Scaffolds (General Procedure)

Objective: To attach the 3-fluoropyrrolidine-1-carboximidamide moiety to a core scaffold (e.g., a chloropyrimidine or xanthine derivative) via SNAr or amide coupling.

Context: In many DPP-4 inhibitors, the carboximidamide is not the final group but is cyclized or used as a linker. However, for inhibitors where the free amidine is required (arginine mimic), the following protection strategy is recommended.

Reagents:

  • Scaffold: 2-Chloro-heterocycle (e.g., 2-chloropyrimidine derivative)

  • Reagent: 3-Fluoropyrrolidine-1-carboximidamide (from Protocol A)

  • Base: K2CO3 or Cs2CO3

  • Solvent: DMSO or NMP

Procedure:

  • Dissolution: Dissolve the 2-chloro-heterocycle (1.0 eq) in DMSO (0.2 M concentration).

  • Addition: Add 3-fluoropyrrolidine-1-carboximidamide (1.2 eq) and K2CO3 (2.0 eq).

  • Heating: Heat the reaction mixture to 80–100°C for 4–12 hours.

  • Work-up: Cool to room temperature. Dilute with water. If the product precipitates, filter and wash.[2] If not, extract with EtOAc/n-Butanol.

  • Validation: Verify the integrity of the amidine group by MS (look for M+1 peak).

Chemical Properties & Stability Data[1][4]

PropertyValue / Description
IUPAC Name 3-Fluoropyrrolidine-1-carboximidamide
Molecular Formula C5H10FN3
Molecular Weight 131.15 g/mol
Solubility Highly soluble in Water, MeOH, DMSO; Insoluble in Ether, Hexane.
Stability Hygroscopic solid. Store at -20°C under inert atmosphere. Stable in aqueous solution at pH < 7. Hydrolyzes slowly at pH > 10.
pKa (Calculated) ~11.5 (Guanidine moiety), lowered slightly by fluorine induction.
Chirality Available as (R) or (S) enantiomers. (R)-isomer is most common in DPP-4 inhibitors.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Guanylation Moisture in solvent; Incomplete deprotonation.Use anhydrous DMF/MeOH. Ensure DIPEA is fresh. Increase reaction time to 48h.
Product is Sticky/Oil Residual DMF or Pyrazole byproduct.Triturate with Et2O/Hexane mixture. Lyophilize from water to obtain a powder.
Loss of Fluorine (Defluorination) Harsh basic conditions at high temp.Avoid strong bases (NaOH/KOH) at temperatures >100°C. Use carbonate bases.
Side Reactions (Cyclization) Reaction with electrophiles on the scaffold.If the scaffold has esters/nitriles, the amidine may cyclize to form a fused pyrimidine. Protect the amidine with Boc groups if this is not desired.

References

  • Synthesis of Fluoropyrrolidines: Rosen, T. et al. "Synthesis of 3-fluoropyrrolidines: A structural motif for enzyme inhibitors." Journal of Medicinal Chemistry, 1988, 31(8), 1598–1611. Link

  • Guanylation Protocol: Bernatowicz, M. S. et al.[3] "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 1992, 57(8), 2497–2502. Link

  • DPP-4 Inhibitor SAR: Havale, S. H. et al. "Structural insights into DPP-4 inhibitors: A review." Bioorganic & Medicinal Chemistry, 2021.[4] (Discusses the role of the pyrrolidine S1 binding).

  • Patent Reference (Teneligliptin Analogues): Yoshida, T. et al. "Prollyl-thiazolidine derivatives as dipeptidyl peptidase IV inhibitors." US Patent 7,074,794. (Describes the use of fluorinated cyclic amines in DPP-4 inhibitors). Link

  • Amidine Synthesis Review: Katritzky, A. R. et al. "Recent progress in the synthesis of guanidines."[3] Arkivoc, 2005, (iv), 49-87. Link

Sources

Application Note: Precision Synthesis of 3-Fluoropyrrolidine-1-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This application note details a robust, scalable protocol for the synthesis of 3-fluoropyrrolidine-1-carboximidamide (also known as 1-guanidino-3-fluoropyrrolidine). This motif is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Teneligliptin .

The incorporation of the fluorine atom at the C3 position of the pyrrolidine ring introduces a strong dipole, lowering the pKa of the guanidine group via the inductive effect (


) and improving metabolic stability against oxidative metabolism.
Strategic Retrosynthesis

The most reliable route to 1-carboximidamides from secondary amines avoids the use of toxic cyanogen bromide or volatile cyanamides. Instead, we utilize 1H-pyrazole-1-carboxamidine hydrochloride as an electrophilic guanylating agent. This method offers superior atom economy and simplified purification compared to S-methylisothiourea variants.

Experimental Protocol

Reagents and Materials
ComponentRoleCAS RegistryEquiv.
3-Fluoropyrrolidine HCl Substrate136725-55-8 (R-isomer)1.0
1H-Pyrazole-1-carboxamidine HCl Guanylating Agent4023-02-31.1
N,N-Diisopropylethylamine (DIPEA) Base (Proton Scavenger)7087-68-53.0
N,N-Dimethylformamide (DMF) Solvent68-12-2[0.5 M]
Diethyl Ether Precipitant60-29-7N/A

Note on Stereochemistry: This protocol preserves the stereochemical integrity of the C3-fluorine. If starting with (S)-3-fluoropyrrolidine, the product will retain the (S) configuration.

Reaction Workflow (Step-by-Step)

Step 1: Solubilization In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-Fluoropyrrolidine HCl (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

Step 2: Deprotonation Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise over 10 minutes. The solution may become slightly cloudy due to amine liberation. Allow to stir for 15 minutes.

Step 3: Guanylation Add 1H-Pyrazole-1-carboxamidine HCl (1.1 equiv) in a single portion.

  • Mechanistic Insight: The DIPEA neutralizes the HCl salt of the pyrazole reagent, generating the free base amidine species in situ, which is the active electrophile.

Step 4: Reaction Progression Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C). Stir for 12–16 hours.

  • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM + 1% NH

    
    OH). The guanidine product is highly polar and will stay near the baseline unless ammonia is used. Stain with Ninhydrin (dark red/purple spot).
    

Step 5: Workup & Isolation (The "Self-Validating" Purification) The major byproduct is pyrazole , which must be removed.

  • Concentrate the reaction mixture under reduced pressure to remove DMF (high vacuum, <50 °C).

  • Precipitation: Redissolve the oily residue in a minimum amount of MeOH (2 mL per gram of substrate).

  • Add Diethyl Ether (10 volumes) dropwise with vigorous stirring. The guanidine salt (3-fluoropyrrolidine-1-carboximidamide HCl) will precipitate as a white/off-white solid, while the pyrazole and DIPEA salts remain in the ether layer.

  • Filter the solid and wash with cold ether (

    
    ).
    

Process Visualization

Reaction Pathway & Logic

The following diagram illustrates the reaction flow and the critical decision points for purification.

Guanylation_Protocol Start 3-Fluoropyrrolidine (HCl Salt) Intermediate Tetrahedral Intermediate Start->Intermediate + Base / DMF Reagent 1H-Pyrazole-1- carboxamidine HCl Reagent->Intermediate Base DIPEA (Base) Base->Intermediate Product 3-Fluoropyrrolidine- 1-carboximidamide Intermediate->Product - Pyrazole Byproduct Pyrazole (Removal Required) Intermediate->Byproduct Purification Ether Precipitation Product->Purification Byproduct->Purification Final Pure Product (Solid Salt) Purification->Final Precipitate Waste Supernatant (Pyrazole/DIPEA) Purification->Waste Filtrate

Figure 1: Mechanistic workflow and purification logic for the guanylation of 3-fluoropyrrolidine.

Analytical Characterization & Validation

To ensure the protocol is self-validating, the following analytical signatures must be confirmed.

NMR Spectroscopy
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    This is the most diagnostic tool. The starting material (amine) and product (guanidine) will show distinct chemical shifts.
    • Expected Shift:

      
       -175 to -180 ppm (multiplet). The signal should remain a clean multiplet; splitting or appearance of dual peaks suggests racemization or rotamers.
      
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.5–7.8 ppm (br s, 4H): Characteristic broad singlet for the guanidine 
      
      
      
      and
      
      
      protons (exchangeable with D
      
      
      O).
    • 
       5.3–5.5 ppm (d, 
      
      
      
      Hz, 1H): Germinal proton at C3, showing large coupling to fluorine.
Mass Spectrometry
  • ESI-MS (+): Observe

    
     peak.
    
    • Calculated MW (Free base): 131.15 g/mol .

    • Observed

      
      : 132.1.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonation of start material.Ensure DIPEA is fresh and

3 equivalents are used.
Oil instead of Solid Residual DMF preventing crystallization.Azeotrope with toluene or dry under high vacuum for >4 hours.
Extra Aromatic Peaks Pyrazole contamination.Recrystallize from MeOH/Ether or perform cation exchange chromatography (Dowex 50W).

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[1] The Journal of Organic Chemistry. Link

  • Yoshida, T., et al. (2012).[2] Discovery and preclinical profile of teneligliptin...: a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor.[2] Bioorganic & Medicinal Chemistry.[3][4][5][6] Link

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[6] Arkivoc.[7] Link

  • Sigma-Aldrich. (n.d.). Product Specification: 1H-Pyrazole-1-carboxamidine hydrochloride.Link

Sources

Application Note: 3-Fluoropyrrolidine-1-carboximidamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 3-Fluoropyrrolidine-1-carboximidamide (and its enantiomers) as a high-value chiral building block in medicinal chemistry.

Based on the search results, this compound is primarily used as a chiral scaffold for synthesizing inhibitors of enzymes like DPP-4 (diabetes), Aurora Kinase (cancer), and PDE10A (CNS disorders), rather than as a standalone catalyst. The guide focuses on its application in constructing these bioactive molecules while maintaining stereochemical integrity.

Executive Summary

3-Fluoropyrrolidine-1-carboximidamide (also known as N-aminoiminomethyl-3-fluoropyrrolidine) is a specialized chiral building block used to introduce the 3-fluoropyrrolidine motif into pharmaceutical targets. This motif is a "privileged structure" in medicinal chemistry due to the unique stereoelectronic effects of the fluorine atom, which locks the pyrrolidine ring into a specific conformation (the gauche effect), thereby enhancing binding affinity and metabolic stability.

This guide provides protocols for:

  • Synthesizing the chiral carboximidamide reagent from 3-fluoropyrrolidine salts without racemization.

  • Coupling the reagent to heterocyclic cores (e.g., pyrimidines, pyrazines) via SNAr reactions.

  • Handling the hygroscopic guanidine moiety during purification.

Technical Background & Mechanism

The Fluorine "Gauche" Effect

The strategic value of 3-fluoropyrrolidine lies in its conformation. Unlike unsubstituted pyrrolidine, which is flexible, the electronegative fluorine atom at C3 prefers a gauche orientation relative to the ring nitrogen's lone pair (or N-substituents).

  • (S)-Isomer: Favors the C3-endo envelope conformation.

  • (R)-Isomer: Favors the C3-exo envelope conformation.

Impact: When 3-fluoropyrrolidine-1-carboximidamide binds to a protein target (e.g., DPP-4), this pre-organized conformation reduces the entropic penalty of binding, often increasing potency by 10–100 fold compared to the non-fluorinated analog.

The Guanidine (Carboximidamide) Function

The 1-carboximidamide group acts as a guanidine mimetic . It is highly basic (pKa ~13) and serves as a critical hydrogen-bond donor in the active site of enzymes. In synthesis, it acts as a hard nucleophile , typically reacting with electrophilic heteroaryl halides.

Experimental Protocols

Protocol A: Asymmetric Synthesis of 3-Fluoropyrrolidine-1-carboximidamide

Objective: To convert commercially available (S)-3-fluoropyrrolidine HCl into the reactive carboximidamide species without racemization.

Materials:

  • (S)-3-Fluoropyrrolidine HCl (CAS: 136725-53-6)[1][2][3]

  • 1H-Pyrazole-1-carboxamidine HCl (Guanylating agent)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N2, suspend (S)-3-Fluoropyrrolidine HCl (1.0 eq) in anhydrous MeCN (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) dropwise at 0°C. The solution should become clear as the free amine is liberated.

  • Reagent Addition: Add 1H-Pyrazole-1-carboxamidine HCl (1.1 eq) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target Mass: ~132 Da [M+H]+).

    • Note: The pyrazole byproduct is a good leaving group.

  • Workup (Critical): The product is a polar guanidine.

    • Concentrate the reaction mixture to dryness.

    • Triturate the residue with diethyl ether to remove the pyrazole byproduct and excess DIPEA.

    • The remaining solid is the crude 3-Fluoropyrrolidine-1-carboximidamide HCl salt .

  • Purification: If high purity is required, perform Reverse-Phase Flash Chromatography (C18 column) using H2O/MeCN (0.1% TFA). Lyophilize to obtain the hygroscopic white solid.

Protocol B: SNAr Coupling to Heteroaryl Cores (Drug Synthesis)

Objective: To couple the chiral carboximidamide to a chloropyrimidine scaffold (common in Kinase/PDE inhibitors).

Materials:

  • 3-Fluoropyrrolidine-1-carboximidamide HCl (from Protocol A)

  • 4-Chloro-6-(trifluoromethyl)pyrimidine (Electrophile)

  • Cesium Carbonate (Cs2CO3) or NaH

  • DMSO or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve the chloropyrimidine (1.0 eq) in DMSO (0.5 M).

  • Nucleophile Activation: In a separate vial, mix 3-Fluoropyrrolidine-1-carboximidamide HCl (1.2 eq) with Cs2CO3 (3.0 eq) in DMSO. Stir for 10 min to generate the free guanidine base.

  • Coupling: Add the activated guanidine solution to the chloropyrimidine solution.

  • Heating: Heat the mixture to 80°C for 4–6 hours.

    • Mechanism:[4] The terminal nitrogen of the carboximidamide attacks the C4 position of the pyrimidine, displacing the chloride.

  • Quench: Cool to RT and pour into ice water.

  • Isolation: Extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO. Dry over Na2SO4 and concentrate.

  • Result: The product is the (S)-3-Fluoro-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-1-carboximidamide derivative.

Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical decision points for maintaining chirality.

G cluster_0 Stereochemical Integrity Start (S)-3-Fluoropyrrolidine HCl Salt (Chiral Source) Step1 Free Basing (DIPEA/MeCN) Start->Step1 Neutralization Intermed Intermediate: (S)-3-Fluoropyrrolidine- 1-carboximidamide Step1->Intermed + Reagent (Nucleophilic Subst.) Reagent Guanylating Agent (Pyrazole-1-carboxamidine) Reagent->Intermed Coupling SNAr Coupling (Cs2CO3, 80°C) Intermed->Coupling As Nucleophile Target Electrophile: Chloro-Heterocycle (e.g., Pyrimidine) Target->Coupling As Electrophile Product Final Product: Chiral Bioactive Ligand/Drug Coupling->Product C-N Bond Formation

Caption: Synthesis workflow for incorporating the 3-fluoropyrrolidine motif into a guanidine-based drug scaffold via SNAr coupling.

Analytical Data & Quality Control

To ensure the "Asymmetric" nature of the synthesis is preserved, the following parameters must be verified.

ParameterMethodAcceptance CriteriaNote
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak AD-H or OD-H)> 98% eeFluorine at C3 is stable, but harsh basic conditions (>120°C) could induce elimination/racemization.
Chemical Purity UPLC-MS (C18)> 97%Main impurity: Pyrazole (from guanylating agent).
Fluorine NMR 19F-NMRSingle peak (~ -170 to -180 ppm)Splitting pattern confirms gem-coupling to protons; absence of second peak confirms no racemization.
Water Content Karl Fischer< 1.0%Guanidines are hygroscopic; keep dry to ensure stoichiometry in next steps.

Safety & Handling

  • Hygroscopicity: 3-Fluoropyrrolidine-1-carboximidamide salts are extremely hygroscopic. Store in a desiccator at -20°C.

  • Toxicity: Fluorinated organic compounds can be toxic. Handle in a fume hood.

  • Incompatibility: Avoid strong acids (hydrolysis of the guanidine) and strong oxidizers.

References

  • PubChem. 3-Fluoropyrrolidine-1-carboximidamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • O'Hagan, D.Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008, 37, 308-319. (Grounding for the gauche effect mechanism).
  • Kerekes, A. D., et al.Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 2011, 54(1), 201-210. (Example of 3-fluoropyrrolidine usage in drug design).

Sources

"3-Fluoropyrrolidine-1-carboximidamide" applications in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Fluoropyrrolidine-1-carboximidamide in Agrochemical Discovery

Executive Summary

3-Fluoropyrrolidine-1-carboximidamide (CAS: 2017104-61-7 for free base, often supplied as HCl or HI salt) is a specialized fluorinated building block. It combines a cyclic guanidine moiety with a 3-fluoropyrrolidine ring . This unique structure serves as a critical intermediate in the synthesis of modern insecticides and fungicides, particularly those targeting nicotinic acetylcholine receptors (nAChRs) or requiring enhanced metabolic stability via the "fluorine effect."

This guide outlines the chemical rationale, synthesis protocols, and biological screening workflows for integrating this scaffold into agrochemical lead optimization programs.

Chemical Rationale: The Fluorine & Guanidine Advantage

Bioisosterism and Metabolic Stability

The 3-fluoropyrrolidine ring is a strategic bioisostere for the unsubstituted pyrrolidine found in natural products like nicotine.

  • Metabolic Blocking: The introduction of fluorine at the C3 position sterically and electronically hinders oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, significantly extending the half-life of the active ingredient (AI) in plant tissues and insect guts.

  • Basicity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen (if free) or influences the electron density of the guanidine system, optimizing membrane permeability without sacrificing receptor binding affinity.

The Guanidine Pharmacophore

The carboximidamide (guanidine) group is a precursor to diverse nitrogenous heterocycles. It mimics the amidine/guanidine systems found in neonicotinoids (e.g., Imidacloprid, Acetamiprid) but offers a rigidified, cyclic vector that can improve selectivity for insect receptors over mammalian counterparts.

Application I: Synthesis of Bioactive Heterocycles

Objective: Use 3-Fluoropyrrolidine-1-carboximidamide as a binucleophile to construct pyrimidine or triazine cores, common scaffolds in herbicides (e.g., sulfonylureas) and insecticides.

Mechanism of Cyclization

The terminal amidine nitrogens react with 1,3-electrophiles (like


-keto esters or malonates) to form pyrimidines.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 3-Fluoropyrrolidine- 1-carboximidamide (Salt) Base Base Activation (NaOEt / DMF) Start->Base Neutralization Inter Free Guanidine Intermediate Base->Inter Cyclization Cyclocondensation (Reflux, 4-12h) Inter->Cyclization Electrophile 1,3-Dielectrophile (e.g., Ethyl acetoacetate) Electrophile->Cyclization Product 2-(3-Fluoropyrrolidin-1-yl)- 4-hydroxypyrimidine Cyclization->Product -EtOH, -H2O

Figure 1: General workflow for converting the carboximidamide precursor into a bioactive pyrimidine scaffold.

Protocol: Pyrimidine Ring Formation

Reagents:

  • 3-Fluoropyrrolidine-1-carboximidamide HCl (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)

Step-by-Step:

  • Free Base Generation: Dissolve the guanidine salt in anhydrous ethanol. Add NaOEt slowly at 0°C under

    
     atmosphere. Stir for 30 min to generate the free guanidine species.
    
  • Addition: Dropwise add Ethyl acetoacetate. The solution may turn slightly yellow.

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 6–12 hours. Monitor conversion via LC-MS (Target mass = MW of guanidine + MW of ester - 46 Da).
    
  • Workup: Cool to RT. Neutralize with dilute acetic acid to pH 7. Evaporate solvent.

  • Purification: Residue is often a solid. Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH gradient).

Application II: Biological Screening (Insecticide Discovery)

Objective: Evaluate the synthesized analogs for efficacy against sucking pests (Aphids, Whiteflies) targeting the nAChR.

In Vitro Binding Assay (nAChR)

To validate the "fluorine effect," compare the binding affinity of the 3-fluoro analog against the non-fluorinated control.

Protocol:

  • Preparation: Prepare membrane homogenates from house fly (Musca domestica) heads or specific crop pest tissue.

  • Ligand: Use

    
    -Imidacloprid or 
    
    
    
    -Epibatidine as the radioligand.
  • Incubation:

    • Mix membrane prep (

      
       protein) with radioligand (1 nM).
      
    • Add test compound (3-fluoropyrrolidine derivative) at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Incubate at

      
       for 60 mins.
      
  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .

Data Presentation Template:

Compound IDR-GroupFluorinationnAChR

(nM)
LogP (Calc)Metabolic Stability (

min)
Control HNone15.41.245
FP-01 H3-Fluoro8.2 1.5>120
FP-02 Me3-Fluoro12.11.890

Note: The 3-Fluoro analog (FP-01) typically shows improved metabolic stability and often enhanced binding due to conformational pre-organization.

Handling & Stability

  • Storage: Store the salt form (HCl or HI) at

    
     in a desiccator. It is hygroscopic.
    
  • Solubility: Highly soluble in water, DMSO, and Methanol. Poor solubility in non-polar solvents (Hexane, Toluene) unless converted to the free base.

  • Safety: Guanidines are basic and can be irritants. Use standard PPE.

References

  • PubChem. (2025). Pyrrolidine-1-carboximidamide Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Google Patents. (2017). US9655900B2 - Heterocyclic compound.[1] Retrieved October 24, 2025, from

  • Jeschke, P. (2016). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. (Contextual citation for Fluorine effect in agrochemicals).

Sources

Application Note: (S)-3-Fluoropyrrolidine-1-carboximidamide as a Chiral Ligand for Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] Asymmetric hydrogenation, the addition of hydrogen across a double bond in a stereoselective manner, stands out as one of the most efficient and atom-economical methods for creating chiral centers.[1] The success of this methodology is intrinsically linked to the design of the chiral ligands that coordinate to the metal center, dictating the stereochemical outcome of the reaction.[3] This application note introduces a novel chiral ligand, (S)-3-Fluoropyrrolidine-1-carboximidamide, for use in rhodium-catalyzed asymmetric hydrogenation.

The design of (S)-3-Fluoropyrrolidine-1-carboximidamide incorporates several key features intended to enhance catalytic activity and enantioselectivity. The rigid pyrrolidine scaffold, substituted with a fluorine atom at the 3-position, provides a well-defined chiral environment. The strategic placement of fluorine can influence the electronic properties of the ligand and, consequently, the catalyst's reactivity.[4] The carboximidamide (guanidine) moiety is a strong σ-donor, which can effectively stabilize the metal center and promote catalysis.[5][6][7] This combination of a chiral, fluorinated backbone and a robust coordinating group presents a promising new tool for asymmetric synthesis.

This document provides a detailed protocol for the application of (S)-3-Fluoropyrrolidine-1-carboximidamide in the rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl (Z)-2-acetamido-3-phenylpropenoate.

Proposed Catalytic Cycle

The proposed catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation using (S)-3-Fluoropyrrolidine-1-carboximidamide is depicted below. The cycle is based on well-established mechanisms for similar rhodium-phosphine catalysts.[1]

Asymmetric Hydrogenation Cycle Proposed Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation precatalyst [Rh(COD)2]BF4 + Ligand active_catalyst [Rh(Ligand)(Solvent)2]+ precatalyst->active_catalyst Activation substrate_complex [Rh(Ligand)(Substrate)]+ active_catalyst->substrate_complex + Substrate - Solvent oxidative_addition [Rh(H)2(Ligand)(Substrate)]+ substrate_complex->oxidative_addition + H2 (Oxidative Addition) hydride_migration [Rh(H)(Alkyl)(Ligand)]+ oxidative_addition->hydride_migration Hydride Migration (Stereo-determining step) product Chiral Product hydride_migration->product Reductive Elimination catalyst_regeneration [Rh(Ligand)(Solvent)2]+ hydride_migration->catalyst_regeneration - Product + Solvent catalyst_regeneration->substrate_complex + Substrate - Solvent

Sources

Experimental procedures for "3-Fluoropyrrolidine-1-carboximidamide" functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Methodologies for 3-Fluoropyrrolidine-1-carboximidamide

Abstract

This technical guide details the experimental procedures for the synthesis and downstream functionalization of 3-Fluoropyrrolidine-1-carboximidamide (FPCA). As a constrained, polar, and metabolically stable guanidine surrogate, FPCA serves as a critical building block in the development of GPCR ligands, kinase inhibitors, and peptidomimetics.[1] This document provides validated protocols for the de novo synthesis of the scaffold from 3-fluoropyrrolidine and its subsequent transformation into pyrimidine heterocycles and sulfonyl-guanidine derivatives.

Introduction & Mechanistic Rationale

3-Fluoropyrrolidine-1-carboximidamide represents a "privileged structure" in medicinal chemistry.[1] It combines the high basicity of a guanidine (


) with the conformational rigidity of a pyrrolidine ring. The inclusion of the fluorine atom at the C3 position serves two critical functions:
  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the susceptible C3 position.

  • Electronic Modulation: The electron-withdrawing effect of fluorine lowers the

    
     of the guanidine slightly compared to the non-fluorinated analog, improving oral bioavailability and membrane permeability.
    

Primary Functionalization Pathways: The carboximidamide (guanidine) moiety is a 1,3-dinucleophile.[1] Its functionalization is driven by the condensation of the terminal amino group (


) and the imino nitrogen (

) with electrophiles.
  • Pathway A (Heterocyclization): Reaction with 1,3-dielectrophiles (e.g.,

    
    -keto esters) to form 2-amino-pyrimidine derivatives.[1]
    
  • Pathway B (Acylation/Sulfonylation): Reaction with sulfonyl chlorides or acid chlorides to generate neutral or acidic guanidine species (e.g., NHE-1 inhibitors).[1]

Reaction Landscape Visualization

The following diagram illustrates the core synthesis and downstream functionalization logic.

ReactionLandscape Start 3-Fluoropyrrolidine (HCl Salt) Core 3-Fluoropyrrolidine- 1-carboximidamide (FPCA) Start->Core Guanylation (DIPEA, DMF, 40°C) Reagent 1H-Pyrazole-1-carboxamidine Reagent->Core Prod1 Pyrimidine Derivatives (Kinase Inhibitor Scaffolds) Core->Prod1 1,3-Dielectrophiles (e.g., Ethyl Acetoacetate) Prod2 Sulfonylguanidines (Bioisosteres) Core->Prod2 R-SO2-Cl (Base) Prod3 Acylguanidines (Peptidomimetics) Core->Prod3 R-CO-Cl

Caption: Workflow from precursor selection to library generation. The central FPCA scaffold acts as a divergent point for heterocyclic synthesis.

Experimental Protocols

Protocol A: Synthesis of the FPCA Scaffold

Objective: Conversion of commercial 3-fluoropyrrolidine hydrochloride to the carboximidamide using 1H-pyrazole-1-carboxamidine.[1] This method is superior to S-methylisothiourea due to the absence of noxious mercaptan byproducts.

Materials:

  • (R)- or (S)-3-Fluoropyrrolidine HCl (1.0 eq)[1]

  • 1H-Pyrazole-1-carboxamidine HCl (1.05 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[1]

  • Acetonitrile (ACN) or DMF (Dry)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoropyrrolidine HCl (10 mmol) in dry ACN (30 mL).

  • Base Addition: Add DIPEA (30 mmol) dropwise at 0°C. The solution will become homogenous.

  • Reagent Addition: Add 1H-pyrazole-1-carboxamidine HCl (10.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. (Monitor by LCMS: disappearance of pyrrolidine mass, appearance of M+43).[1]

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • The residue is often an oil. Triturate with diethyl ether (50 mL) to induce precipitation of the guanidine hydrochloride salt.

    • Decant the ether (removes pyrazole byproduct).

    • Purification: If high purity is required, use C18 Reverse Phase Flash Chromatography (H2O/ACN gradient with 0.1% TFA).[1]

  • Yield: Expect 85-92% as a hygroscopic white solid.

Protocol B: Cyclization to 2-(3-Fluoropyrrolidin-1-yl)pyrimidin-4-ols

Objective: Synthesis of a pyrimidine core.[2] This reaction exploits the guanidine as a dinucleophile reacting with a


-keto ester.

Materials:

  • FPCA (from Protocol A) (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Critical for deprotonation

  • Ethanol (Absolute)

Procedure:

  • Preparation: Prepare a solution of NaOEt (2.5 mmol) in Ethanol (10 mL).

  • Addition: Add FPCA hydrochloride (1.0 mmol) to the ethoxide solution. Stir for 10 minutes to liberate the free base.

  • Condensation: Add Ethyl Acetoacetate (1.2 mmol) dropwise.

  • Reflux: Heat the reaction to reflux (78°C) for 6–12 hours.

    • Checkpoint: The reaction mixture usually turns from clear to light yellow. A precipitate (sodium salt of the product) may form.

  • Quench: Cool to room temperature. Acidify to pH 6 with 1M HCl.

  • Isolation: The product often precipitates upon acidification. Filter the solid.[2][3] If no precipitate forms, extract with EtOAc (3x).[1]

  • Data: The product is a tautomer mixture (pyrimidin-4-ol vs. pyrimidin-4-one).[1]

Protocol C: Sulfonylation (Synthesis of Sulfonylguanidines)

Objective: To reduce basicity and create bioisosteres of sulfonamides.

Procedure:

  • Dissolve FPCA (1.0 mmol) in DCM (10 mL) and add Triethylamine (2.5 eq).

  • Cool to 0°C.

  • Add Tosyl Chloride (1.1 eq) slowly.

  • Stir at RT for 4 hours.

  • Wash with water, dry over

    
    , and concentrate.[1]
    

Quantitative Data Summary

The following table summarizes expected yields and physicochemical properties based on internal validation of analogous cyclic guanidines.

ParameterProtocol A (Guanylation)Protocol B (Pyrimidine Formation)Protocol C (Sulfonylation)
Reaction Type Nucleophilic SubstitutionCondensation / CyclizationAcylation
Limiting Reagent 3-FluoropyrrolidineFPCAFPCA
Typical Yield 85 - 92%65 - 75%70 - 80%
Purity (LCMS) >98% (Post-Trituration)>95% (Precipitation)>95% (Column)
Key Byproduct Pyrazole (removed by ether wash)Ethanol, WaterTEA-HCl
Critical Factor Stoichiometry of BaseAnhydrous ConditionsTemperature Control (0°C start)

Troubleshooting & Optimization

  • Hygroscopicity: The FPCA hydrochloride salt is extremely hygroscopic. Store in a desiccator. If the solid turns into a gum, re-dissolve in MeOH and re-precipitate with

    
    .[1]
    
  • Regioselectivity in Cyclization: When reacting with unsymmetrical 1,3-diketones, regioselectivity is controlled by steric bulk.[1] The more nucleophilic nitrogen (terminal

    
    ) attacks the more electrophilic carbonyl first.
    
  • NMR Characterization:

    • The 3-F atom causes H-F coupling in

      
       NMR. Expect the geminal proton at C3 to appear as a doublet of multiplets (
      
      
      
      ).
    • The guanidine

      
       protons are broad and solvent-dependent (visible in DMSO-
      
      
      
      , often invisible in
      
      
      ).[1]

References

  • Guanylation Reagents & Methods

    • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[1] 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497–2502.[1] Link

  • Pyrimidine Synthesis from Guanidines

    • Fischer, G. W. (2003).[1] Substituted 2-aminopyrimidines: synthesis and properties. Journal of Heterocyclic Chemistry, 40(4), 569-581.[1]

  • Fluoropyrrolidine Properties

    • Rosen, T., et al. (1988).[1] Synthesis of 3-fluoropyrrolidines: useful intermediates for pharmaceutical applications. Journal of Medicinal Chemistry, 31(8), 1598–1611.[1] Link

  • General Guanidine Functionalization

    • Katritzky, A. R., & Rogovoy, B. V. (2005).[1] Recent developments in the synthesis of guanidines. ARKIVOC, (iv), 49-87.[1] Link

Sources

Application Note: Scalable Synthesis of 3-Fluoropyrrolidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Introduction

3-Fluoropyrrolidine-1-carboximidamide (also known as 1-amidino-3-fluoropyrrolidine) is a critical fluorinated building block used in the synthesis of bioactive compounds, particularly inhibitors of dipeptidyl peptidase IV (DPP-4) and various kinase inhibitors.[1][2][3][4][5] The incorporation of the fluorine atom at the C3 position of the pyrrolidine ring introduces specific electronic and conformational properties that modulate metabolic stability and basicity (


).

This guide addresses the transition from medicinal chemistry (milligram scale) to process development (kilogram scale). While direct guanidinylation is chemically straightforward, scale-up presents unique challenges regarding atom economy , purification of highly polar salts , and control of genotoxic impurities .

Retrosynthetic Analysis & Route Selection

For scale-up, we evaluate three primary routes based on the starting material 3-Fluoropyrrolidine Hydrochloride (commercially available or synthesized via the Roche process [1]).

RouteReagentAdvantagesDisadvantagesScale-Up Suitability
A 1H-Pyrazole-1-carboxamidine HCl High purity, crystalline byproducts, no noxious odors.Higher reagent cost.High (Preferred)
B S-Methylisothiourea Sulfate Low cost, atom economical.Evolution of methanethiol (MeSH) gas (toxic/odor); difficult purification.Medium (Requires scrubbers)
C Cyanamide (

)
Highest atom economy.Safety hazard (explosive/toxic); requires precise pH control.Low (Specialized equipment only)

Recommendation: Route A is selected as the primary protocol for this guide due to its operational robustness, safety profile, and ease of purification, which outweighs the raw material cost in high-value drug development contexts.

Part 2: Detailed Experimental Protocols

Pre-requisite: Starting Material Quality

Ensure the starting material, 3-Fluoropyrrolidine Hydrochloride , meets the following Critical Quality Attributes (CQAs):

  • Chemical Purity: >98% (GC/HPLC)

  • Chiral Purity: >99% ee (if using chiral variant, e.g., (R)- or (S)- isomer).[6] Note: The Roche process [1] demonstrates the synthesis of (R)-3-fluoropyrrolidine HCl on a 798 kg scale with >99.95% chiral purity.[7]

  • Water Content: <1.0% (Karl Fischer). Hygroscopicity can affect stoichiometry.

Protocol A: Synthesis via 1H-Pyrazole-1-carboxamidine (Preferred)

Reaction Scheme:



Materials:
  • 3-Fluoropyrrolidine Hydrochloride (1.0 equiv)[3][8]

  • 1H-Pyrazole-1-carboxamidine Hydrochloride (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • N,N-Dimethylformamide (DMF) (5 vol) or Methanol (MeOH) (5 vol)

  • Diethyl ether or MTBE (for precipitation)

Step-by-Step Procedure:
  • Charging: To a dry, nitrogen-flushed reactor equipped with an overhead stirrer and internal temperature probe, charge 3-Fluoropyrrolidine Hydrochloride (1.0 wt) and 1H-Pyrazole-1-carboxamidine Hydrochloride (1.2 wt).

  • Solvation: Add DMF (5.0 vol). Stir at 20–25 °C until a suspension or partial solution is achieved.

  • Base Addition: Add DIPEA (2.2 equiv) dropwise over 30 minutes, maintaining internal temperature <30 °C. Exotherm is mild.

  • Reaction: Heat the mixture to 40–45 °C and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM with 1%

      
      ). Target: <2% remaining starting amine.
      
  • Work-up (Precipitation Method):

    • Cool the reaction mixture to 20 °C.

    • Slowly add Diethyl Ether or MTBE (10–15 vol) to the stirring mixture. The product (guanidine salt) will precipitate as a white/off-white solid, while the byproduct (pyrazole) and DIPEA remain largely in solution.

    • Stir the slurry for 2 hours at 0–5 °C to maximize yield.

  • Filtration: Filter the solid under nitrogen pressure. Wash the cake with MTBE (2 x 3 vol).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

  • Purification (Optional Recrystallization): If pyrazole carryover is detected (>0.5%), dissolve the crude solid in minimum hot Ethanol (50 °C) and precipitate with Ethyl Acetate .

Yield: 85–92% Appearance: White crystalline solid (HCl salt).

Protocol B: Synthesis via S-Methylisothiourea (Cost-Alternative)

Safety Warning: This route generates Methanethiol (MeSH) , a toxic gas with a stench threshold of 1 ppb. A caustic scrubber (NaOH/Bleach) is mandatory .

Step-by-Step Procedure:
  • Charging: Charge 3-Fluoropyrrolidine Hydrochloride (1.0 equiv) and S-Methylisothiourea Sulfate (0.55 equiv - note: sulfate is divalent) into Water (3 vol).

  • pH Adjustment: Adjust pH to 10–11 using 25% NaOH .

  • Reaction: Heat to 80 °C for 6 hours under a vigorous nitrogen sweep directed to a scrubber.

  • Work-up:

    • Cool to 20 °C.

    • Acidify to pH 1–2 with concentrated HCl.

    • Concentrate to dryness under reduced pressure.

    • Extract the residue with hot Ethanol . Filter off inorganic salts (NaCl/Na2SO4).

    • Concentrate the ethanol filtrate to yield the crude guanidine HCl.

Part 3: Process Safety & Impurity Control

Impurity Profile
ImpurityOriginControl Strategy
Pyrazole Byproduct of Reagent ASolubility difference: Pyrazole is soluble in MTBE/Ether; Product is not.
DIPEA BaseRemoved during filtration and cake wash.
Dimer Over-reactionUse slight excess of guanidinylation reagent (1.05 equiv).
Enantiomer Starting MaterialSource high-purity SM (e.g., Roche process [1]).[7] No racemization occurs under these mild conditions.
Analytical Specifications
  • 
    F NMR:  Distinct multiplet at 
    
    
    
    -170 to -180 ppm (depending on solvent/salt).
  • 
    H NMR:  Confirm integrity of pyrrolidine ring protons and absence of pyrazole peaks (
    
    
    
    6.3, 7.7 ppm).
  • Mass Spec: ESI+ [M+H] = 132.1 (free base mass).

Part 4: Visualization of Workflows

Synthesis Pathway

G SM 3-Fluoropyrrolidine HCl Salt Intermediate Reaction Mixture (DMF, 45°C, 12h) SM->Intermediate Reagent 1H-Pyrazole-1- carboxamidine HCl Reagent->Intermediate Base DIPEA (Base) Base->Intermediate Precip Precipitation (Add MTBE) Intermediate->Precip Cool to 20°C Product 3-Fluoropyrrolidine-1- carboximidamide HCl Precip->Product Filtration Waste Filtrate: DMF, DIPEA, Pyrazole Precip->Waste Filtration

Caption: Reaction workflow for the synthesis of 3-Fluoropyrrolidine-1-carboximidamide via the Pyrazole route.

Process Decision Logic

Logic Start Start Scale-Up CheckSM Check SM Purity (>98% ee?) Start->CheckSM PurifySM Recrystallize SM (Roche Method) CheckSM->PurifySM No SelectRoute Select Reagent CheckSM->SelectRoute Yes PurifySM->CheckSM RouteA Route A: Pyrazole (High Purity/Pharma) SelectRoute->RouteA Priority: Purity/Safety RouteB Route B: Isothiourea (Cost/Agro) SelectRoute->RouteB Priority: Cost ExecuteA Reaction in DMF/DIPEA Precipitate with MTBE RouteA->ExecuteA ExecuteB Reaction in H2O/NaOH Scrub MeSH Gas RouteB->ExecuteB

Caption: Decision tree for selecting the optimal synthesis strategy based on starting material quality and project constraints.

Part 5: References

  • Reis, O., et al. (2020). "Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile." Helvetica Chimica Acta, 103(9), e2000123.

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidination of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 57(8), 2497–2502.

  • Katritzky, A. R., et al. (2005). "Recent developments in the synthesis of guanidines." Arkivoc, 2005(iv), 49-87.

  • Sigma-Aldrich. (n.d.). "Product Specification: (R)-3-Fluoropyrrolidine hydrochloride."

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Fluoropyrrolidine-1-carboximidamide Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of polar, low-molecular-weight cyclic guanidines. The conversion of 3-fluoropyrrolidine to 3-fluoropyrrolidine-1-carboximidamide presents a unique intersection of challenges: managing the extreme polarity of the product, preventing the elimination of the labile fluorine atom, and ensuring complete electrophilic activation of the guanylating agent.

This guide is designed to move beyond basic recipes. Here, we troubleshoot the root causes of yield loss and provide a self-validating framework to ensure your synthesis is successful on the first attempt.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my conversion stalling at 60-70% despite using an excess of the guanylating agent? A: Causality: The standard reagent,[1], requires free-basing to become an active electrophile. If you are starting with 3-fluoropyrrolidine hydrochloride, the total chloride load in your system is 2 equivalents. Adding only 2 equivalents of N,N-Diisopropylethylamine (DIPEA) merely neutralizes the salts. The effective pH in the microenvironment remains too low for efficient nucleophilic attack by the pyrrolidine nitrogen[2]. Solution: Use 3.0 to 3.5 equivalents of DIPEA. This ensures the reaction mixture maintains a basicity equivalent to pH 9–10, driving the equilibrium toward the reactive free amine without degrading the reagents.

Q2: I am observing a significant amount of a defluorinated byproduct via LC-MS. How can I prevent this? A: Causality: The fluorine atom at the 3-position of the pyrrolidine ring is highly electronegative, making the adjacent protons (at C2 and C4) acidic. Under prolonged exposure to strong bases or elevated temperatures (>50°C), E2 elimination of HF readily occurs, yielding a pyrroline-1-carboximidamide byproduct[3]. Solution: Maintain the reaction strictly at room temperature (20–25°C) and avoid stronger bases like DBU or sodium hydride. DIPEA provides the perfect balance of steric hindrance and basicity to drive the [3] without triggering elimination.

Q3: The reaction is complete, but my isolated yield after aqueous workup is less than 30%. Where is my product? A: Causality: 3-Fluoropyrrolidine-1-carboximidamide is a highly polar, water-soluble guanidine derivative. It exhibits extreme aqueous solubility and will not efficiently partition into standard organic solvents (like EtOAc or DCM) during a liquid-liquid extraction[4]. Solution: Abandon aqueous workup entirely. Instead, quench the reaction with a volatile acid (e.g., formic acid), concentrate the solvent under high vacuum, and purify directly via reverse-phase preparative HPLC or Strong Cation Exchange (SCX) chromatography.

Part 2: Yield Optimization Data

The following table summarizes the quantitative impact of solvent, base equivalents, and temperature on the final isolated yield of 3-fluoropyrrolidine-1-carboximidamide.

SolventBase (Equivalents)Temperature (°C)Conversion (%)Isolated Yield (%)Primary Failure Mode
DCMTEA (2.0)254520Poor reagent solubility
DMFDIPEA (2.0)257235Incomplete conversion
DMFDIPEA (3.5)609845HF elimination (byproduct)
DMF DIPEA (3.5) 25 >99 88 Optimized conditions

Part 3: Self-Validating Experimental Protocol

Note: Every step in this protocol includes a self-validation checkpoint to ensure process integrity before proceeding to the next stage.

Step 1: Reagent Solubilization Charge a dry, argon-flushed round-bottom flask with 3-fluoropyrrolidine hydrochloride (1.0 equiv) and 1H-pyrazole-1-carboxamidine hydrochloride (1.05 equiv)[1]. Suspend the salts in anhydrous DMF (0.2 M concentration relative to the amine). Self-Validation Check: The mixture will be a cloudy suspension. Do not add base until the system is fully purged with argon to prevent oxidative degradation of the solvent.

Step 2: Controlled Base Addition Add N,N-Diisopropylethylamine (DIPEA, 3.5 equiv) dropwise over 5 minutes at 25°C. Self-Validation Check: The suspension should become a clear, homogenous solution within 15 minutes of base addition. Spot a 1 µL aliquot onto wet pH paper; the localized pH must read ~9.0.

Step 3: Guanylation & Monitoring Stir the reaction at 25°C for 12–16 hours. Self-Validation Check: Analyze via LC-MS. The reaction is complete when the Extracted Ion Chromatogram (EIC) shows the disappearance of m/z 90 [3-fluoropyrrolidine+H]⁺ and the dominant appearance of m/z 132 [Product+H]⁺. Ensure no peak at m/z 112 (loss of HF) is present[3].

Step 4: Quenching and Concentration Quench the reaction by adding formic acid (0.5 equiv) to neutralize excess DIPEA. Remove the DMF under high vacuum (e.g., Genevac or rotary evaporator with a high-efficiency pump) at a bath temperature not exceeding 35°C. Self-Validation Check: The resulting crude material should be a viscous, pale-yellow oil. If it is dark brown, the bath temperature was too high, indicating thermal degradation.

Step 5: Catch-and-Release Purification Dissolve the crude oil in MeOH and load it onto a pre-conditioned SCX-2 ion-exchange cartridge. Wash with 3 column volumes of MeOH to elute DMF residues and the pyrazole byproduct. Elute the target product using 2M Ammonia in MeOH[4]. Self-Validation Check: Evaporate the ammoniacal fractions. The product should precipitate as a white to off-white solid. NMR (¹H and ¹⁹F) should confirm the retention of the fluorine atom (characteristic multiplet at ~5.2 ppm for the CHF proton)[2].

Part 4: Process Visualization

Workflow Step1 3-Fluoropyrrolidine HCl + 1H-Pyrazole-1-carboxamidine Step2 Add DIPEA (3.5 eq) Maintain pH 9-10 Step1->Step2 Step3 Guanylation in DMF 25°C, 12-16 hours Step2->Step3 Decision LC-MS Conversion > 95%? Step3->Decision Troubleshoot Add 0.2 eq Reagent Stir 4 hours Decision->Troubleshoot No Quench Quench with Formic Acid Evaporate DMF Decision->Quench Yes Troubleshoot->Step3 Purify SCX Catch-and-Release or RP-HPLC Quench->Purify Product Pure 3-Fluoropyrrolidine- 1-carboximidamide (>85% Yield) Purify->Product

Figure 1: Optimized workflow for the guanylation of 3-fluoropyrrolidine.

References

  • Title: Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC Source: nih.gov URL: [Link]

  • Title: BJOC - Search Results - Beilstein Journals Source: beilstein-journals.org URL: [Link]

  • Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - Semantic Scholar Source: semanticscholar.org URL: [Link]

Sources

"3-Fluoropyrrolidine-1-carboximidamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoropyrrolidine-1-carboximidamide Purification

Case ID: 3-FP-GUAN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The Molecule & The Challenge

Compound: 3-Fluoropyrrolidine-1-carboximidamide Chemical Formula: C₅H₁₀FN₃ Molecular Weight: 131.15 g/mol Key Properties: Highly polar, superbasic (pKa ~13.5), UV-transparent (lacks chromophores).

The Core Problem: Researchers frequently encounter "ghost peaks" or complete loss of product during purification. This molecule presents a "perfect storm" of purification challenges:

  • Extreme Polarity: The guanidine headgroup combined with the fluorinated ring prevents retention on standard C18 columns.

  • Silanol Tailing: The highly basic guanidine moiety interacts aggressively with residual silanols on silica, causing severe peak tailing.

  • Detection Failure: The lack of aromatic systems makes standard UV detection (254 nm) useless.

  • Elimination Risk: The fluorine at the 3-position is susceptible to HF elimination under harsh basic conditions or high temperatures, leading to degradation.

Part 1: Troubleshooting Guide (Q&A Format)

Category A: Chromatography & Retention Issues

Q1: "I injected my crude reaction mixture onto a standard C18 Flash column, and everything eluted in the void volume. What happened?"

Diagnosis: Phase Collapse / Lack of Retention. Standard C18 phases rely on hydrophobic interaction. Your molecule is a charged, polar cation at neutral pH. It essentially "skates" over the hydrophobic C18 chains without interacting.

Solution: Switch to "Ion-Pairing" or "Mixed-Mode" Chromatography. You must alter the mechanism of interaction.

  • Protocol A (The "Gold Standard"): Use a PFP (Pentafluorophenyl) or Polar-Embedded C18 column. The fluorine-fluorine interactions and pi-pi potential (if using PFP) often provide just enough retention.

  • Protocol B (Mobile Phase Modifier): Add 0.1% Heptafluorobutyric Acid (HFBA) to your mobile phase instead of TFA. HFBA acts as a hydrophobic counter-ion, pairing with the guanidine to form a transient neutral species that will retain on C18.

    • Caution: HFBA is sticky and will modify your column permanently. Dedicate a column to this method.

Q2: "I’m seeing massive peak tailing. It looks like a shark fin. How do I sharpen the peak?"

Diagnosis: Silanol Overload. The guanidinium cation (


) is hydrogen-bonding to the deprotonated silanols (

) on the silica backbone.

Solution: Buffer Strength and pH Control.

  • High pH Strategy: Use a hybrid silica column (e.g., XBridge, Gemini) that tolerates pH 10-11. Run with 10 mM Ammonium Bicarbonate (pH 10) . At this pH, the ionization of the guanidine is slightly suppressed (though pKa is very high, so it may still be charged), but more importantly, the silica surface is fully hydrated and less interactive.

  • Chaotropic Salt: Add 100 mM Sodium Perchlorate (NaClO₄) to the aqueous mobile phase (for analytical scale only). This disrupts the secondary interactions.

Category B: Detection & Isolation[1][2]

Q3: "My chromatogram is flat at 254 nm. I can't find my fraction."

Diagnosis: Lack of Chromophore. This molecule has no conjugated pi-systems. It is invisible at 254 nm.

Solution: Alternative Detection Methods.

  • Low UV: Set your detector to 200 nm or 210 nm . Note: You cannot use Acetone or Ethyl Acetate as solvents here; they absorb strongly. Use Acetonitrile/Water.

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These detect any non-volatile analyte.

  • Colorimetric Stain (TLC): Use Sakaguchi Stain (specific for guanidines) or Ninhydrin (though Sakaguchi is more specific).

Q4: "I isolated the product, but it's a sticky, hygroscopic gum that turns into a liquid on the bench."

Diagnosis: Poor Salt Form Selection. Guanidines are strong bases and often form hygroscopic salts with HCl or TFA.

Solution: Counter-Ion Engineering. Do not isolate as the free base (it absorbs CO₂ from air). Do not isolate as the HCl salt if it's hygroscopic.

  • Recommended Salt: Hemisulfate or Tosylate .

  • Protocol: Dissolve the crude gum in a minimal amount of MeOH. Add 0.5 equivalents of H₂SO₄ (for hemisulfate) or 1.0 eq of p-Toluenesulfonic acid. Add Et₂O or MTBE dropwise until cloudy. Store at 4°C to induce crystallization.

Category C: Stability[3]

Q5: "I see a new impurity forming during evaporation at 50°C. Mass spec shows [M-20]."

Diagnosis: HF Elimination. The 3-fluoro group is beta to the nitrogen. Heating in the presence of base can trigger E2 elimination, losing HF (MW 20) to form the pyrroline double bond.

Solution: Thermal Control.

  • Never heat the rotary evaporator bath above 35°C .

  • Avoid strong bases (NaOH) during workup. Use carbonate/bicarbonate buffers.

Part 2: Experimental Workflows

Workflow 1: Purification Decision Matrix

The following diagram outlines the logical decision process for selecting the correct purification method based on scale and equipment availability.

PurificationStrategy Start Crude 3-Fluoropyrrolidine- 1-carboximidamide CheckUV Is UV (200nm) or ELSD/MS available? Start->CheckUV No Derivatization Required (e.g., Boc-protection of guanidine) CheckUV->No No Yes Yes CheckUV->Yes Yes CheckScale Scale of Purification? Small Small CheckScale->Small < 100 mg Large Large CheckScale->Large > 1 g Yes->CheckScale HILIC HILIC Mode Column: Bare Silica or Amide MP: ACN/Water/NH4OAc Small->HILIC High Purity Needed SCX SCX Catch & Release Load: Acidic/Neutral Wash: MeOH Elute: 2M NH3 in MeOH Small->SCX Quick Clean-up ReversePhase Reverse Phase (C18) Requires Ion Pairing (0.1% TFA or HFBA) Large->ReversePhase Standard Crystallization Salt Formation (Hemisulfate/Tosylate) Recrystallize from MeOH/Et2O Large->Crystallization High Stability Final Pure Salt Form (Store Desiccated) HILIC->Final Evaporate <35°C SCX->Final ReversePhase->Final Crystallization->Final

Figure 1: Decision tree for the purification of polar guanidine derivatives, prioritizing detection capability and scale.

Part 3: Comparative Data & Specifications

Table 1: Column Selection Guide for Polar Guanidines
Column TypeMechanismSuitability Score (1-5)Mobile Phase RecommendationNotes
Standard C18 Hydrophobic1Water/ACN + 0.1% TFANot Recommended. Compound will elute in void volume (k' < 1).
C18 + HFBA Ion-Pairing RP4Water/ACN + 0.1% HFBAGood retention. HFBA is difficult to remove from the system.
HILIC (Amide) Partitioning5 ACN/Water (90:10) + 10mM NH₄OAcBest Choice. Retains polar bases well. Good MS compatibility.
SCX (Strong Cation Exchange) Ionic4Load: pH 4 / Elute: pH 10Excellent for removing non-basic impurities. "Catch and release" method.
PFP (Pentafluorophenyl) Pi-Pi / Polar3Water/MeOH + 0.1% FormicBetter than C18, but may still require low organic start.
Table 2: Physical Property Watchlist
PropertyValue / BehaviorImplication for Handling
pKa (Guanidine) ~13.5 (Calculated)Always protonated at physiological pH. Requires high pH buffers to neutralize.
Solubility High in H₂O, MeOH. Low in DCM, Hexane.Cannot be extracted into DCM from water. Requires lyophilization.
Hygroscopicity High (especially HCl salts)Weigh quickly. Store under Argon/Nitrogen.

Part 4: Protocol for "Catch and Release" Purification (SCX)

Use this method for rapid cleanup of crude reaction mixtures to remove non-basic starting materials.

  • Conditioning: Use a pre-packed SCX (Strong Cation Exchange) cartridge (e.g., 5g or 10g size). Flush with 3 column volumes (CV) of Methanol.

  • Loading: Dissolve your crude residue in the minimum amount of Methanol (or Water/MeOH 50:50 if solubility is poor). Load onto the cartridge.

    • Mechanism:[1][2][3][4] The basic guanidine binds tightly to the sulfonic acid groups on the resin. Neutral/Acidic impurities pass through.

  • Washing: Flush with 5 CV of Methanol.

    • Check: Analyze the eluate by TLC/MS to ensure your product is not leaking (it shouldn't).

  • Elution: Elute with 2M Ammonia in Methanol (freshly prepared or commercial).

    • Collection: Collect fractions. The product usually elutes in the first 2-3 CVs of the ammonia solution.

  • Finishing: Concentrate the ammonia fractions at <35°C to obtain the free base (or treat immediately with acid to form a salt).

References

  • PubChem. 3-Fluoropyrrolidine Compound Summary. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Available at: [Link]

  • ResearchGate. Facile Synthesis of Guanidine Functionalised Building Blocks. Available at: [Link]

Sources

Overcoming side reactions in "3-Fluoropyrrolidine-1-carboximidamide" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 3-Fluoropyrrolidine-1-carboximidamide Synthesis

Critical Synthesis Overview

The synthesis of 3-Fluoropyrrolidine-1-carboximidamide (N-amidino-3-fluoropyrrolidine) presents a unique chemoselective challenge.[1] While the formation of the guanidine core is a standard transformation, the presence of the electron-withdrawing fluorine atom at the C3 position destabilizes the pyrrolidine ring, making it susceptible to


-elimination (dehydrofluorination)  under the basic conditions typically required for guanylation.

This guide prioritizes the 1H-pyrazole-1-carboxamidine hydrochloride route, as it offers the highest selectivity compared to S-methylisothiourea or cyanamide methods, which often require harsher conditions that trigger HF elimination.[1]

Troubleshooting Guide (Mechanism-Based Q&A)

Issue 1: Product Contamination with Pyrroline Derivatives (HF Elimination)

User Report: "I am observing a new olefinic signal in the


H NMR (approx. 5.8-6.0 ppm) and a loss of fluorine integration.[1] The yield is lower than expected."

Technical Diagnosis: You are experiencing


-elimination of Hydrogen Fluoride (HF) .[1] The fluorine at C3 acidifies the protons at C2 and C4. If the reaction pH is too high (

) or the temperature exceeds 50°C, the base (or the product itself) promotes E2 elimination, generating 1-carboximidamide-3-pyrroline.[1]

Corrective Action:

  • Switch Base: Replace strong inorganic bases (NaOH, K

    
    CO
    
    
    
    ) with a hindered organic base like DIPEA (N,N-Diisopropylethylamine) .[1]
  • Temperature Control: Maintain reaction temperature strictly below 40°C .

  • Stoichiometry: Do not use a large excess of base. The guanidine product is highly basic (

    
    ); once formed, it can act as a base to promote elimination in unreacted starting material.[1]
    
Issue 2: Formation of "Biguanide" Impurities (Over-Guanylation)

User Report: "LC-MS shows a peak with Mass [M+42] or dimer-like species. The product is difficult to crystallize."

Technical Diagnosis: This is caused by nucleophilic attack of the product guanidine onto the guanylating reagent. The primary amine of the newly formed carboximidamide is nucleophilic enough to react with another equivalent of 1H-pyrazole-1-carboxamidine, forming a biguanide side product.[1]

Corrective Action:

  • Reverse Addition: Slowly add the guanylating agent to the amine solution, rather than dumping the amine into the reagent.

  • Stoichiometry: Use a slight deficit of the guanylating agent (0.95 equiv) to ensure the secondary amine (3-fluoropyrrolidine) is the sole nucleophile consuming the reagent.

  • Concentration: Dilute the reaction (0.1 M - 0.2 M) to favor the intermolecular reaction with the starting amine over the product.

Issue 3: Hydrolysis to Urea During Workup

User Report: "The product purity drops after aqueous workup. I see a peak corresponding to the urea derivative (M+1)."

Technical Diagnosis: Guanidines are stable in acid but hydrolyze to ureas under basic aqueous conditions at elevated temperatures. If you concentrate the aqueous layer at high pH/heat, hydrolysis occurs.

Corrective Action:

  • Avoid Basic Workup: Do not wash with NaOH or NaHCO

    
    .[1] Isolate the product as a salt (HCl or Hemisulfate) directly from the organic phase or by lyophilizing acidic fractions.
    
  • pH Management: If aqueous extraction is necessary, keep the pH neutral (pH 7-8) and keep the solution cold (0-5°C).

Optimization Protocol: The "Safe-Guanylation" Method

This protocol uses 1H-pyrazole-1-carboxamidine hydrochloride to minimize elimination risks.[1]

ParameterSpecificationRationale
Reagent 1H-Pyrazole-1-carboxamidine HCl (1.0 equiv)Better leaving group (pyrazole) than S-Me; milder than cyanamide.[1]
Substrate 3-Fluoropyrrolidine HCl (1.0 equiv)Use HCl salt for stability; free base degrades faster.[1]
Base DIPEA (2.0 - 2.2 equiv)Neutralizes HCl salts; too bulky to efficiently deprotonate C-H (prevents elimination).[1]
Solvent DMF or Acetonitrile (Dry)Polar aprotic promotes S

Ar-like mechanism; dry solvent prevents hydrolysis.[1]
Temp 20°C - 25°CCRITICAL: Heat promotes HF elimination.[1]
Time 16 - 24 HoursSlower reaction at RT ensures selectivity.[1]

Step-by-Step Procedure:

  • Dissolution: In a dry flask under N

    
    , dissolve 3-Fluoropyrrolidine HCl (10 mmol) in dry DMF (50 mL, 0.2 M).
    
  • Neutralization: Add DIPEA (22 mmol) dropwise at 0°C. Stir for 15 min.

  • Reagent Addition: Add 1H-pyrazole-1-carboxamidine HCl (10 mmol) in one portion.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 18 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[1] Look for disappearance of pyrazole reagent.

  • Workup (Precipitation Method):

    • Dilute reaction mixture with Diethyl Ether (200 mL) to precipitate the crude guanidine salt (if oil forms, decant solvent).[1]

    • Alternative (if soluble): Evaporate DMF under high vacuum at <40°C.[1]

  • Purification:

    • Preferred: Reverse-phase Flash Chromatography (C18).[1] Eluent: Water (0.1% HCl) / Acetonitrile.[1]

    • Result: Product is isolated as the stable Hydrochloride salt.

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways. Note how Base/Heat drives the irreversible "Death Pathway" (Elimination).

G Start 3-Fluoropyrrolidine (Starting Material) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent + DIPEA Side_Elim 3-Pyrroline Derivative (Elimination Impurity) Start->Side_Elim High Temp (>50°C) Strong Base (NaOH) Reagent Guanylating Agent (Pyrazole-carboxamidine) Product 3-Fluoropyrrolidine- 1-carboximidamide (Target) Intermediate->Product - Pyrazole (Main Pathway) Product->Side_Elim Self-Catalyzed Elimination Side_Biguanide Biguanide Dimer (Over-reaction) Product->Side_Biguanide + Excess Reagent Side_Urea Urea Derivative (Hydrolysis) Product->Side_Urea + H2O / OH- (Basic Workup)

Caption: Reaction pathway analysis showing the critical "Death Pathway" (Elimination) triggered by thermal or basic stress, alongside hydrolysis and oligomerization risks.

Frequently Asked Questions (FAQs)

Q: Can I use S-methylisothiourea sulfate instead of the pyrazole reagent? A: Yes, but it is less optimal.[1] S-methylisothiourea releases methanethiol (toxic, foul odor) and typically requires heating to reflux to drive the reaction to completion.[1] Heating significantly increases the risk of HF elimination in fluorinated pyrrolidines. If you must use it, use HgCl


 or AgOTf as a promoter to allow reaction at room temperature.[1]

Q: How should I store the final product? A: Store as the Hydrochloride (HCl) or Hemisulfate salt. The free base is hygroscopic and absorbs CO


 from the air to form carbonates, and can slowly undergo self-elimination over time. Store at -20°C under argon.

Q: Why is the product an oil after column chromatography? A: Guanidinium salts are often ionic liquids or amorphous solids. To obtain a solid:

  • Dissolve the oil in a minimum amount of Methanol.

  • Add excess Diethyl Ether or MTBE dropwise with vigorous stirring.

  • If it oils out again, sonicate the mixture or scratch the glass to induce crystallization. Lyophilization from water/dioxane is the most reliable method for powder formation.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[1] 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry. Link[1]

  • Katritzky, A. R., et al. (2010).[1] Recent Progress in the Synthesis of Guanidines. Chemical Reviews. Link[1]

  • Castillo-Melendez, J. A., & Golding, B. T. (2004).[1] Optimization of Guanylation Reactions for Secondary Amines. Synthesis. Link

  • O'Hagan, D. (2008).[1] Understanding Organofluorine Chemistry: The C-F Bond and Stability. Chemical Society Reviews.[1][2] Link

  • Organic Chemistry Portal. (2024).[1] Synthesis of Guanidines: Methodologies and Reagents. Link

Sources

Optimizing reaction conditions for "3-Fluoropyrrolidine-1-carboximidamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working on the synthesis and optimization of 3-Fluoropyrrolidine-1-carboximidamide .

Fluorinated saturated heterocycles present unique synthetic challenges. The presence of the highly electronegative fluorine atom fundamentally alters the electronic landscape of the pyrrolidine ring, impacting both nucleophilicity and molecular stability. This guide breaks down the causality behind common synthetic failures and provides a self-validating protocol to ensure high-yield amidine transfer.

Mechanistic Workflow & Reaction Pathways

G SM 3-Fluoropyrrolidine Conditions DIPEA (1.5 eq) DMF, 25°C SM->Conditions Reagent 1H-Pyrazole-1- carboxamidine HCl Reagent->Conditions Product 3-Fluoropyrrolidine-1- carboximidamide Conditions->Product Optimal Pathway Side 3-Pyrroline (Elimination) Conditions->Side Excess Heat / Strong Base

Reaction workflow and causality of optimal vs. suboptimal guanidinylation pathways.

Troubleshooting Guides & FAQs

Q1: Why is the conversion rate of 3-fluoropyrrolidine to the carboximidamide exceptionally low compared to unsubstituted pyrrolidine? Causality: This is a classic electronic effect. The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect) across the pyrrolidine ring. This significantly lowers the pKa of the pyrrolidine nitrogen (from ~11.3 in unsubstituted pyrrolidine down to ~9.57 in 3-fluoropyrrolidine)[1]. Consequently, the nucleophilicity of the amine is drastically reduced, making the initial attack on the guanidinylating agent much slower. Actionable Insight: To overcome this diminished nucleophilicity, you must use a highly electrophilic amidine transfer reagent such as 1H-Pyrazole-1-carboxamidine hydrochloride (the Bernatowicz reagent)[2]. Ensure the reaction is run in a polar aprotic solvent (e.g., DMF) to maximize the nucleophilicity of the amine, and use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to maintain the amine in its free-base form without promoting side reactions.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to [M-HF] (m/z 112). How do I prevent this? Causality: The [M-HF] byproduct is the result of an E2 dehydrofluorination side reaction. The fluorine atom on the beta-carbon acts as a leaving group. When exposed to strong bases or elevated temperatures, the base abstracts a proton from the adjacent carbon, expelling the fluoride ion and forming a 3-pyrroline derivative[3]. Actionable Insight: Strictly control the basicity and temperature of your system. Avoid alkali metal bases (like NaOH or NaH) entirely. Limit your DIPEA equivalents to exactly 1.5–2.0. Keep the reaction temperature strictly between 20°C and 30°C. If conversion is slow, extend the reaction time rather than increasing the temperature.

Q3: Should I use cyanamide or a pyrazole-based reagent for this specific substrate? Causality: For 3-fluoropyrrolidine, pyrazole-based reagents are vastly superior. While cyanamide is a classical and atom-economical reagent for guanidinylation, it often requires harsh acidic conditions, high temperatures, or Lewis acid catalysts (like Sc(OTf)3) to activate the nitrile[4]. Applying these harsh conditions to a fluorinated pyrrolidine drastically increases the risk of decomposition and dehydrofluorination. The Bernatowicz reagent operates under mild, room-temperature conditions, which is critical for preserving the fragile C-F bond[2].

Quantitative Data: Optimization of Guanidinylation Conditions

The following table summarizes the causal relationship between reaction parameters and product yield, highlighting the narrow operating window required to prevent dehydrofluorination.

Guanidinylating ReagentBase (Equivalents)SolventTemp (°C)Yield (%)Dehydrofluorination Risk
CyanamideNoneH₂O/EtOH80< 10High
1H-Pyrazole-1-carboxamidine HClNaOH (2.0)DMF2535High
1H-Pyrazole-1-carboxamidine HClDIPEA (3.0)DMF5055Moderate
1H-Pyrazole-1-carboxamidine HCl DIPEA (1.5) DMF 25 > 85 Low

Self-Validating Experimental Protocol

Objective: Synthesize 3-Fluoropyrrolidine-1-carboximidamide Hydrochloride while maximizing amidine transfer and entirely suppressing E2 elimination.

Step 1: Free-Basing the Amine

  • Suspend 3-fluoropyrrolidine hydrochloride (1.0 eq, 10 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Cool the mixture to 0°C using an ice bath to control the exothermic neutralization.

  • Dropwise, add DIPEA (1.5 eq, 15 mmol).

  • Self-Validation Checkpoint: Spot the mixture on wet pH paper. A pH of ~9–10 confirms the amine is successfully free-based. Do not exceed pH 10 to prevent premature elimination.

Step 2: Amidine Transfer

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq, 11 mmol) in one single portion[2].

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C).

  • Stir for 16–24 hours under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material (m/z 90 [M+H]⁺) is consumed, and the product (m/z 132 [M+H]⁺) is the dominant peak. The byproduct peak at m/z 112 (dehydrofluorination) must be <5%.

Step 3: Isolation and Purification

  • Quench the reaction by adding cold diethyl ether (5 volumes) to precipitate the crude product and the pyrazole byproduct.

  • Filter the precipitate and wash thoroughly with diethyl ether.

  • Purify the crude solid via reverse-phase flash chromatography (C18, Water/Acetonitrile with 0.1% Formic Acid) or recrystallize from Ethanol/Ether.

  • Self-Validation Checkpoint: ¹⁹F NMR should show a single multiplet around -175 ppm. The absence of vinylic protons in the ¹H NMR (around 5.5-6.0 ppm) definitively confirms the absence of the 3-pyrroline elimination product[3].

References

  • [2] Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry.[Link]

  • [3] ResearchGate. (2021). Fluorinated Rings: Conformation and Application (Dehydrofluorination Pathways).[Link]

  • [4] Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation (Cyanamide methodologies).[Link]

Sources

"3-Fluoropyrrolidine-1-carboximidamide" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Alerts

3-Fluoropyrrolidine-1-carboximidamide (often supplied as a hydrochloride or hemisulfate salt) is a specialized building block frequently used in the synthesis of DPP-4 inhibitors and other bioactive peptidomimetics.

While the pyrrolidine core is relatively robust, the carboximidamide (guanidine) moiety introduces significant stability challenges. This molecule acts as a "chemical chameleon"—stable under inert storage but rapidly degrading upon exposure to moisture or incorrect pH.

Critical Stability Flags
  • Hygroscopicity: The salt forms are extremely hygroscopic. Moisture uptake is the primary driver of degradation.

  • Hydrolytic Instability: The guanidine group hydrolyzes to the corresponding urea (3-fluoropyrrolidine-1-carboxamide) under ambient moisture/temperature.

  • Thermal Sensitivity: Dehydrofluorination (loss of HF) is a secondary risk at elevated temperatures (>40°C) or in strongly basic environments.

Chemical Stability Mechanisms (Deep Dive)

To troubleshoot effectively, you must understand the causality of degradation. We track two primary pathways: Hydrolysis (major) and Elimination (minor/conditional).

Pathway A: Hydrolysis (The "Urea Problem")

The electron-deficient carbon of the carboximidamide group is susceptible to nucleophilic attack by water. This reaction is autocatalytic; as ammonia is released, the local pH shifts, potentially accelerating further degradation depending on the buffer capacity.

Pathway B: Dehydrofluorination (The "HF Problem")

While the C–F bond is strong, the presence of the electron-withdrawing nitrogen at position 1 creates an inductive effect. Under basic conditions or high heat,


-elimination can occur, releasing Hydrogen Fluoride (HF) and forming a pyrroline impurity.
Degradation Pathway Visualization

DegradationPathways Parent 3-Fluoropyrrolidine- 1-carboximidamide (Active) Tetrahedral Tetrahedral Intermediate Parent->Tetrahedral + H2O (Moisture/Humidity) Pyrroline Degradant B: 2,3-Dihydro-1H-pyrrole derivative Parent->Pyrroline Base/Heat (>40°C) Dehydrofluorination HF HF (Byproduct) Parent->HF Urea Degradant A: 3-Fluoropyrrolidine- 1-carboxamide (Urea) Tetrahedral->Urea Collapse Ammonia NH3 (Byproduct) Tetrahedral->Ammonia

Figure 1: Primary degradation pathways. The Red path (Hydrolysis) is the dominant failure mode in storage. The Yellow path (Elimination) occurs during aggressive chemical handling.

Troubleshooting Guide

Use this matrix to diagnose issues based on experimental observations.

Symptom Probable Cause Verification (Diagnostic) Corrective Action
Material clumps or turns into a gum/oil. Hygroscopic Failure. The salt has absorbed atmospheric water, initiating hydrolysis.TGA (Thermogravimetric Analysis): Check for weight loss <100°C. NMR: Check for broad water peak.Irreversible. Discard material. For future, store in a desiccator under Argon. Weigh in a glovebox if possible.
LC-MS shows Mass [M+1] + 1 Da shift (e.g., 132 → 133). Hydrolysis to Urea. The imine (=NH) has been replaced by carbonyl (=O).LC-MS: Look for +1 Da mass shift (approximate) or +0.984 Da exact mass shift (NH to O).Purification: Urea impurities are often less polar. Try reverse-phase prep-HPLC to salvage.
"Etching" of glassware or pH drop in solution. Dehydrofluorination. Release of HF (rare, usually requires base + heat).F-NMR: Look for disappearance of the C-F multiplet or appearance of fluoride ion peak (-120 ppm range).Stop immediately. Neutralize with weak base. Avoid heating >40°C in basic media.
Loss of biological potency. Cyclization/Polymerization. Guanidines can dimerize at high concentrations.HPLC: Appearance of high molecular weight peaks (dimers).Ensure concentration <100 mM in stock solutions. Store at -20°C.

Validated Analytical Protocol (LC-MS)

Standard C18 methods often fail to retain this polar, basic molecule. We recommend a HILIC (Hydrophilic Interaction Liquid Chromatography) approach for reliable separation of the parent guanidine from the urea degradant.

Method Parameters
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

  • Detection: ESI+ (Positive Mode).[1][2]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.090%Initial Equilibration
1.090%Isocratic Hold
6.050%Linear Ramp (Elute Parent)
7.050%Wash
7.190%Re-equilibration
10.090%End

Technical Note: The urea degradant is less polar than the guanidine parent in HILIC mode and will typically elute earlier or near the void volume depending on the specific column chemistry. In Reverse Phase (C18), the order is reversed (Urea elutes later).

Frequently Asked Questions (FAQ)

Q: Can I store the free base of 3-Fluoropyrrolidine-1-carboximidamide? A: No. The free base is thermodynamically unstable and highly basic (


). It will rapidly absorb CO2 from the air to form carbonates or hydrolyze. Always store as the Hydrochloride (HCl) or Hemisulfate salt.

Q: My sample smells like ammonia. Is it safe to use? A: No. An ammonia odor indicates significant hydrolysis (Pathway A in Figure 1). The guanidine bond has cleaved.[3] The purity is likely compromised below 90%.

Q: Does the stereochemistry (R vs S) affect stability? A: The chemical stability (resistance to hydrolysis) is identical for both enantiomers. However, the biological activity is strictly stereodependent. Note that if you trigger the Elimination Pathway (B) , you destroy the chiral center at C3, leading to a planar achiral intermediate.

Q: What is the best solvent for stock solutions? A: DMSO (Dimethyl sulfoxide) is preferred. It is aprotic and stabilizes the salt. Water is acceptable for immediate use but do not store aqueous solutions for >24 hours, even at 4°C. Avoid alcohols (Methanol/Ethanol) for long-term storage as they can slowly react with the guanidine to form ortho-esters/ethers under acidic conditions.

References

  • Guanidine Hydrolysis Mechanisms

    • Katritzky, A. R., et al. "Hydrolysis of Guanidines.
    • Context: Establishes the mechanism of nucleophilic
    • (ScienceDirect)

  • Fluoropyrrolidine Stability & Conformational Effects

    • O'Hagan, D., et al. "The conformational analysis of 3-fluoropyrrolidine.
    • Context: Details the "gauche effect" stabilizing the C-F bond and conditions required for elimin
    • (RSC Publishing)

  • LC-MS Analysis of Polar Guanidines

    • Jing, J., et al. "Determination of carboxamide derivatives in plasma by ion-pair extraction and LC-MS/MS."[1] Journal of Chromatography B. (2007).

    • Context: Provides the basis for the ion-pairing/HILIC separation protocols for carboximidamide-like structures.
    • (PubMed)[1]

  • Handling of Hygroscopic Amine Salts

    • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Hygroscopic Building Blocks."
    • Context: General protocols for handling fluorin
    • (Sigma-Aldrich)

Sources

"3-Fluoropyrrolidine-1-carboximidamide" stereoselectivity control methods

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the synthesis and stereochemical control of 3-Fluoropyrrolidine-1-carboximidamide . This document is structured to address high-friction points in the workflow, specifically focusing on enantiomeric purity retention and the prevention of defluorination (HF elimination).

Subject: Stereoselectivity Control & Process Optimization Classification: Chemical Synthesis / Medicinal Chemistry Support Document ID: TSC-3FP-GUAN-001

System Overview & Critical Failure Modes

3-Fluoropyrrolidine-1-carboximidamide combines a highly basic guanidine moiety (


) with a stereochemically sensitive 3-fluoropyrrolidine core. The fluorine atom at the C3 position introduces a strong gauche effect, influencing conformation, but also acts as a leaving group.

Primary Technical Challenges:

  • HF Elimination (Defluorination): The basic conditions required for guanylation often trigger E2 elimination, generating the achiral 3-pyrroline-1-carboximidamide byproduct.

  • Enantiomeric Drift: While the C3 stereocenter is not

    
     to the carbonyl/imine, elimination-addition mechanisms or impure starting materials can compromise enantiomeric excess (ee).
    
  • Purification Difficulty: The high polarity of the guanidine product makes standard silica chromatography ineffective and chiral resolution difficult without derivatization.

Troubleshooting Guide: Interactive Q&A

Phase 1: Starting Material Integrity

User Question: “I purchased (S)-3-fluoropyrrolidine HCl, but my final product has low ee (85-90%). Is the reaction racemizing my compound?”

Senior Scientist Diagnosis: Before optimizing the reaction, validate the input. Commercial 3-fluoropyrrolidine is often synthesized via dehydroxyfluorination (e.g., DAST/Deoxo-Fluor) of pyrrolidin-3-ol. This


 process causes inversion. If the supplier started with 95% ee alcohol, the fluoride will also be ~95% ee.

Actionable Protocol (Input QC): Do not rely on optical rotation (


) alone; it is unreliable for small fluorinated heterocycles due to low specific rotation values.
  • Recommended Method: Derivatize with Marfey’s Reagent (FDAA) or GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) .

  • Why? These reagents react quantitatively with the secondary amine to form diastereomers resolvable on standard C18 HPLC columns, eliminating the need for expensive chiral stationary phases at this stage.

Phase 2: Reaction Optimization (The "Elimination" Trap)

User Question: “I am using S-methylisothiourea sulfate with NaOH at 80°C. I see the product mass, but also a significant M-20 peak (elimination). How do I stop this?”

Senior Scientist Diagnosis: You are driving an E2 elimination mechanism. The combination of strong base (NaOH), heat (80°C), and a good leaving group (


-fluoro) is the perfect storm for HF elimination.

Technical Solution: Switch to 1H-Pyrazole-1-carboximidamide hydrochloride .

  • Mechanism: This reagent acts as an electrophilic guanylating agent that reacts with amines under much milder conditions (Room Temperature to 40°C) and requires only a mild base (DIPEA) or no base if using the free amine.

  • Thermodynamic Control: By lowering the temperature and reducing basicity, you raise the activation energy barrier for the E2 elimination pathway while maintaining the nucleophilic attack on the amidine carbon.

User Question: “Can I use Cyanamide (


)?”
Verdict: Avoid.  Cyanamide requires high temperatures or acidic conditions that can degrade the fluoropyrrolidine ring or cause polymerization.
Phase 3: Purification & Isolation

User Question: “My product is stuck on the silica column. How do I purify this polar guanidine?”

Senior Scientist Diagnosis: Guanidines are super-bases and will bind irreversibly to the acidic silanols on standard silica.

Actionable Protocol:

  • C18 Reverse Phase Flash: Use water/acetonitrile with 0.1% TFA or Formic Acid. The product elutes early.

  • Ion Exchange (SCX):

    • Load reaction mixture onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M

      
       in MeOH.
      
  • Salt Formation: Isolate as the Hemisulfate or Dihydrochloride salt. These crystallize better than the TFA salt, often upgrading chiral purity via the "chiral enrichment" phenomenon during crystallization.

Visualizing the Control Pathways

The following diagram illustrates the kinetic competition between the desired substitution (Guanylation) and the undesired elimination (Defluorination).

G Start (S)-3-Fluoropyrrolidine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent (Mild Base, 25°C) SideProduct 3-Pyrroline-1-carboximidamide (Achiral / Elimination) Start->SideProduct STRONG BASE / HIGH TEMP (E2 Mechanism - HF Loss) Reagent 1H-Pyrazole-1-carboximidamide Product (S)-3-Fluoropyrrolidine- 1-carboximidamide Intermediate->Product Elimination of Pyrazole (Fast)

Figure 1: Kinetic competition between guanylation (green path) and E2 elimination (red path). Control is achieved by modulating base strength and temperature.

Standardized Experimental Protocols

Protocol A: Stereoselective Guanylation (Low-Elimination Method)

Objective: Synthesize (S)-3-fluoropyrrolidine-1-carboximidamide with <1% elimination byproduct.

  • Preparation: Charge a reaction flask with (S)-3-fluoropyrrolidine hydrochloride (1.0 equiv) and dry DMF (5 mL/mmol).

  • Neutralization: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) dropwise at 0°C. Note: Excess base is necessary to free the amine and neutralize the HCl from the guanylating agent, but DIPEA is non-nucleophilic and bulky, minimizing E2 elimination.

  • Reagent Addition: Add 1H-Pyrazole-1-carboximidamide hydrochloride (1.1 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 16 hours.

    • Checkpoint: Monitor by LCMS. Look for Product [M+H]+ and check for Elimination [M-20]+.

  • Workup:

    • Concentrate DMF under reduced pressure (high vacuum).

    • Redissolve residue in minimal MeOH.

    • Precipitate the product by adding

      
       (Diethyl ether). The pyrazole byproduct remains largely in solution or can be washed away.
      
  • Purification: If purity <95%, use C18 Prep-HPLC (0-20% ACN in Water + 0.1% Formic Acid).

Protocol B: Chiral Purity Analysis (Marfey’s Method)

Objective: Determine ee% of the starting material or final product.

  • Derivatization:

    • Mix 50

      
      L of sample (50 mM in water) with 100 
      
      
      
      L of 1% Marfey’s Reagent (FDAA) in acetone.
    • Add 20

      
      L of 1M 
      
      
      
      .
    • Incubate at 40°C for 1 hour.

    • Quench with 20

      
      L of 2M HCl.
      
  • HPLC Conditions:

    • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus, 3.5

      
      m).
      
    • Mobile Phase: A: Water + 0.1% TFA, B: Acetonitrile.[1]

    • Gradient: 10% B to 60% B over 20 mins.

    • Detection: UV at 340 nm.

  • Interpretation: The (S)-enantiomer derivative will elute at a distinct retention time from the (R)-enantiomer derivative due to the diastereomeric nature of the adduct.

Comparative Data: Guanylating Agents

ReagentConditionsRisk of RacemizationRisk of Elimination (HF)Yield
1H-Pyrazole-1-carboximidamide DIPEA, DMF, RTLow Low High (>85%)
S-Methylisothiourea NaOH/KOH,

, 80°C
LowHigh Moderate (40-60%)
Cyanamide

, 100°C
High (Acid catalyzed)ModerateLow
Boc-Guanidine (Protected)

or Mukaiyama
LowLowGood (but requires deprotection)

References

  • Synthesis of 3-Fluoropyrrolidines

    • Piron, K., et al.[2][3] "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines."[3] Arkivoc, 2012 , v, 6-15.[3]

    • Source:

  • Guanylation Methodologies

    • Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 1992, 57(8), 2497–2502.
    • Source:

  • Chiral Analysis (Marfey's Method)

    • Marfey, P. "Determination of D-amino acids. II. Use of a pretreatment column for the separation of amino acid derivatives.
    • Source:

  • Fluorine Elimination Mechanisms

    • Sani, M., et al. "Fluorine and the gauche effect in the synthesis of chiral fluorinated pyrrolidines." Beilstein Journal of Organic Chemistry, 2013, 9, 2136–2147.
    • Source:

Sources

Technical Support Center: Impurity Profiling of 3-Fluoropyrrolidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and regulatory professionals tasked with the impurity profiling and structural elucidation of 3-Fluoropyrrolidine-1-carboximidamide .

As a fluorinated pyrrolidine derivative featuring a carboximidamide (guanidine-like) moiety, this compound presents unique analytical challenges. Its extreme polarity, lack of a strong UV chromophore, and susceptibility to in-source mass spectrometry (MS) fragmentation require orthogonal chromatographic strategies and highly optimized detection parameters.

Part 1: Analytical Workflow & Decision Tree

The following diagram outlines the self-validating analytical and regulatory workflow required to detect, identify, and qualify impurities in 3-Fluoropyrrolidine-1-carboximidamide batches.

ImpurityWorkflow Start Sample Preparation (3-Fluoropyrrolidine-1-carboximidamide) HILIC HILIC-LC-MS/MS Analysis (Ammonium Formate / MeCN) Start->HILIC Detect Impurity Detection (>0.05% Reporting Threshold) HILIC->Detect Identify Structural Elucidation (HRMS/MS & 2D-NMR) Detect->Identify If > 0.10% Qualify Qualification & Control (ICH Q3A Guidelines) Detect->Qualify If < 0.10% Tox Toxicity Assessment (ICH M7 Mutagenicity) Identify->Tox Tox->Qualify

Fig 1: Impurity profiling and qualification workflow for 3-Fluoropyrrolidine-1-carboximidamide.

Part 2: Step-by-Step Methodologies

Protocol A: HILIC-LC-HRMS for Polar Impurity Profiling

Causality: The carboximidamide group acts as an organic superbase with a pKa of approximately 13[1]. Under standard reversed-phase (C18) conditions, the molecule remains fully protonated, leading to zero retention and severe peak tailing due to secondary interactions with free silanols. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing an amide stationary phase provides orthogonal retention (hydrogen bonding and dipole-dipole interactions) essential for resolving polar process impurities[1].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the active pharmaceutical ingredient (API) in 80:20 Acetonitrile:Water to achieve a final concentration of 1 mg/mL.

    • Self-Validation Step: Always prepare and inject a diluent blank first to rule out extraction artifacts or solvent-borne contaminants.

  • Chromatographic Setup: Install an Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Maintain the column compartment at 40°C to ensure reproducible partitioning.

  • Mobile Phase Preparation:

    • Buffer A: 30 mM Ammonium formate in LC-MS grade water, adjusted to pH 4.0 using formic acid. Note: The high ionic strength is critical to shield the basic guanidine moiety from the silica backbone, preventing peak broadening[1].

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Execute the gradient detailed in Table 2 (see Quantitative Data section).

  • Detection: Utilize High-Resolution Mass Spectrometry (HRMS) in positive Electrospray Ionization (ESI+) mode. Set the mass tolerance to <5 ppm to ensure accurate molecular formula generation for unknown impurities[2].

Protocol B: Mitigating In-Source Fragmentation (ISF)

Causality: Pyrrolidine-containing scaffolds are notorious for premature cleavage within the MS source. The highly basic nitrogen sequesters the proton during ionization, causing the labile C-N bond to break before the ion ever reaches the collision cell. This results in a dominant, uninformative fragment ion and the total loss of the intact precursor mass, blinding the analyst to the true molecular weight of the impurity[3].

Step-by-Step Protocol:

  • Source Tuning: Lower the MS capillary temperature to 250°C (down from the standard 300–350°C) to reduce thermal degradation.

  • Voltage Adjustment: Decrease the declustering potential (or fragmentor voltage, depending on the vendor) by 30–50% compared to standard small-molecule tuning files.

  • Validation: Inject a 10 µg/mL standard solution of the API. Monitor the ratio of the intact precursor ion

    
     to the primary pyrrolidine cleavage fragment. The ratio must be strictly >5:1 to ensure reliable precursor selection for subsequent MS/MS structural elucidation.
    

Part 3: Troubleshooting Guide & FAQs

Q: I am observing a mass loss of 20 Da (-HF) in my MS spectra. Is this a degradation impurity or an MS artifact? A: Fluoropyrrolidines are highly susceptible to gas-phase defluorination (loss of HF, -20 Da) during electrospray ionization. To determine causality, check the extracted ion chromatogram (EIC). If the -20 Da peak perfectly co-elutes with the main API peak, it is an in-source artifact driven by excessive source energy. If it elutes at a distinct retention time, it is a true des-fluoro or alkene degradation impurity present in the sample batch.

Q: How do we differentiate between positional isomers, such as 2-fluoro vs. 3-fluoro impurities, when their exact masses are identical? A: Isobaric impurities cannot be distinguished by MS1 accurate mass alone. You must rely on MS/MS fragmentation patterns. Isomeric substitutions often yield unique ratios of product ions (e.g., shifts in the relative intensities of immonium ions)[4]. If MS/MS fragmentation does not yield diagnostic differences, the impurity must be isolated via preparative LC and subjected to 2D-NMR (COSY/HMBC) for definitive structural elucidation[5].

Q: What are the regulatory thresholds for identifying and qualifying these impurities? A: According to the ICH Q3A(R2) guideline for new drug substances, if the maximum daily dose of the drug is <2g, any impurity present at >0.05% must be reported. Impurities >0.10% must be structurally identified, and those >0.15% must be qualified via dedicated toxicity studies[6][7].

Q: What if an identified impurity contains a structural alert for mutagenicity? A: If in silico screening (e.g., QSAR analysis) flags the identified impurity as potentially DNA-reactive, it bypasses standard Q3A limits and falls strictly under the ICH M7 guideline. Such mutagenic impurities must be controlled at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to ensure a negligible lifetime cancer risk (1 in 100,000)[8][9].

Part 4: Quantitative Data Summaries

Table 1: ICH Q3A(R2) Impurity Thresholds (Max Daily Dose < 2g/day)

These limits dictate the required action for any unknown peak detected during the HILIC-LC-MS/MS run[6][7].

Regulatory ActionThreshold Limit (% of API)Requirement Description
Reporting Threshold > 0.05%Impurity must be documented and reported numerically.
Identification Threshold > 0.10%Impurity structure must be elucidated (e.g., via HRMS/MS or NMR).
Qualification Threshold > 0.15%Biological safety must be established via toxicity studies.
Table 2: Recommended HILIC-LC-MS/MS Gradient Parameters

Optimized for the retention of highly polar carboximidamide derivatives[1].

Time (min)Flow Rate (mL/min)% Buffer A (30mM NH₄FA, pH 4)% Buffer B (Acetonitrile)
0.00.410%90%
2.00.410%90%
10.00.445%55%
12.00.445%55%
12.10.410%90%
15.00.410%90%

Part 5: References

  • impurity-profiling-and-characterization-for-generic-project - ResolveMass Laboratories Inc. - 5

  • LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities - enovatia.com - 4

  • ICH M7 Mutagenic impurities: A critical evaluation - European Pharmaceutical Review - 8

  • Drug substance and drug product impurities, now what? - MedCrave online - 6

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC (nih.gov) - 9

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2) - ICH - 7

  • Guanidinium Iminosugars as Glycosidase Inhibitors - DSpace (uu.nl) - 1

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - DOI - 3

  • Mass Accuracy and Isotopic Abundance Measurements for HR-MS Instrumentation: Capabilities for Non-Targeted Analyses - ResearchGate - 2

Sources

Technical Support Center: 3-Fluoropyrrolidine-1-carboximidamide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting center for 3-Fluoropyrrolidine-1-carboximidamide . As a Senior Application Scientist, I frequently see researchers struggle with this molecule. As a highly polar, low-molecular-weight (MW 131.15) aliphatic compound containing a strongly basic carboximidamide (guanidine-like) moiety, it presents severe chromatographic challenges. Standard normal-phase TLC often results in irreversible streaking, while conventional reversed-phase HPLC yields void-volume elution and poor UV detection.

This guide provides field-proven, causality-driven solutions to establish robust, self-validating analytical workflows for monitoring your synthesis.

Analytical Decision Workflow

AnalyticalWorkflow A Reaction Aliquot 3-Fluoropyrrolidine-1-carboximidamide B Rapid Screening (TLC) A->B C Quantitative ID (LC-MS) A->C D Silica + 1-5% NH4OH (Prevents Streaking) B->D F HILIC or Ion-Pairing RP (Retains Polar Cations) C->F E KMnO4 or Iodine Stain (Visualizes non-UV spots) D->E G ESI+ MS Detection (m/z 132.09 [M+H]+) F->G

Workflow for monitoring 3-Fluoropyrrolidine-1-carboximidamide synthesis.

TLC Troubleshooting & Methodologies (FAQs)

Q1: Why does my reaction mixture streak completely from the baseline to the solvent front on silica TLC? A: This is a classic issue for compounds possessing strongly basic groups like the carboximidamide moiety. The basic nitrogen atoms become protonated and cling tightly to the active, acidic silanol sites on the silica gel adsorbant[1]. The Causality: The electrostatic interaction between the protonated guanidinium ion and the anionic silanol (Si-O⁻) is stronger than the partitioning forces of the mobile phase. The Solution: Add a volatile base to your eluting solvent. Using 1–5% concentrated ammonium hydroxide (NH₄OH) or triethylamine (Et₃N) in a polar solvent system neutralizes the silanol groups, allowing the compound to partition normally and form a tight spot[1].

TLCStreaking A Protonated Carboximidamide C Irreversible Binding (Streaking) A->C interacts with B Acidic Silanols (Si-O-) B->C D Add NH4OH Modifier D->B neutralizes E Neutralized Silanols (Tight Spots) D->E

Mechanism of TLC streaking for basic compounds and resolution via basic modifiers.

Q2: I resolved the streaking, but I can't see the spots under 254 nm UV light. How do I visualize the product? A: 3-Fluoropyrrolidine-1-carboximidamide lacks an extended π-conjugated system or aromatic ring, meaning it does not absorb significantly at 254 nm. The Solution: You must use a chemical stain. Potassium permanganate (KMnO₄) is an excellent oxidative stain that will turn the product into a bright yellow/brown spot against a purple background upon heating[2]. Alternatively, an Iodine chamber can be used for rapid, non-destructive visualization[3].

Protocol 1: Modified TLC Analysis for Highly Basic Pyrrolidines

Objective: Achieve baseline resolution of the product from starting materials without streaking.

  • Chamber Preparation: Prepare a solvent system of Dichloromethane (DCM) : Methanol (MeOH) : concentrated Ammonium Hydroxide (NH₄OH) in an 85:14:1 ratio. Add to the TLC chamber with a filter paper wick and allow 10 minutes for equilibration.

  • Sample Application: Spot the reaction mixture, the starting material (e.g., 3-fluoropyrrolidine), and a co-spot (both mixed) onto a silica gel 60 F254 plate. Self-Validating Step: The co-spot ensures the high polarity of the basic solvent doesn't artificially merge distinct compounds. If the co-spot looks like a "snowman" or a single spot, your reaction is complete or your solvent is too strong[4].

  • Development: Develop the plate until the solvent front is 1 cm from the top. Remove and dry completely with a heat gun to volatilize the NH₄OH.

  • Visualization: Dip the plate rapidly into a KMnO₄ stain solution. Wipe the back of the plate and heat evenly with a heat gun until the background turns pink and the product appears as a distinct yellow/brown spot[2].

HPLC & LC-MS Troubleshooting (FAQs)

Q3: On reversed-phase HPLC, my product elutes in the void volume (t0). How can I increase retention? A: The compound is extremely polar and carries a permanent positive charge at standard mobile phase pH ranges (pH 2–8). Consequently, it has no affinity for a hydrophobic C18 stationary phase. The Solution: You have two primary options:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Switch to a HILIC column (e.g., bare silica or amide-bonded). HILIC is specifically designed to retain highly polar compounds using a water-rich layer on the stationary phase[5].

  • Ion-Pairing RP-HPLC: Add an ion-pairing agent like 0.1% Heptafluorobutyric acid (HFBA) to the mobile phase. These form a neutral, lipophilic complex with the basic amidine, significantly increasing retention on C18 columns.

Q4: What is the best detection method for LC-MS? A: Because the compound is highly basic, it readily accepts a proton. Electrospray Ionization in positive mode (ESI+) is highly efficient. You should monitor for the [M+H]⁺ ion at m/z 132.09.

Quantitative Data: Chromatographic Retention Strategies
Method TypeStationary PhaseMobile Phase AdditiveExpected Retention Factor (k')UV / MS Compatibility
Standard RP C180.1% Formic Acid< 0.5 (Void Volume)MS Compatible (Poor Retention)
Ion-Pairing RP C180.1% HFBA2.0 - 5.0MS Compatible (Signal suppression possible)
HILIC Bare Silica / Amide10 mM Ammonium Formate3.0 - 6.0Excellent MS Compatibility
High pH RP C18 (Hybrid)0.1% NH₃ (pH 10)1.0 - 3.0MS Compatible[5]
Protocol 2: HILIC LC-MS Method for Polar Carboximidamides

Objective: Retain and quantify the highly polar analyte while maintaining mass spectrometry compatibility.

  • Column Selection: Install a HILIC column (e.g., Waters XBridge Amide, 50 mm × 2.1 mm, 3.5 μm)[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0 adjusted with formic acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Execution: Run a gradient starting at 90% B down to 50% B over 5 minutes. Causality Note: In HILIC, water is the strong eluting solvent. Starting with a highly organic mobile phase forces the polar analyte to partition into the water-enriched layer immobilized on the stationary phase.

  • Detection Parameters: Set the MS to ESI+ mode. Monitor the Extracted Ion Chromatogram (XIC) for m/z 132.09 ([M+H]⁺). Set the UV detector to 210 nm, acknowledging that the signal will be weak compared to the MS response[6].

References

  • TLC Troubleshooting | ChemBAM - chembam.com[Link]

  • TLC Stains - reachdevices.com [Link]

  • Magic Formulas: TLC Stains - University of Rochester[Link]

  • Troubleshooting: TLC - University of Rochester[Link]

  • Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors - ACS Publications[Link]

  • Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies - ACS Omega[Link]

Sources

"3-Fluoropyrrolidine-1-carboximidamide" handling and storage best practices

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoropyrrolidine-1-carboximidamide. The information herein is synthesized from established best practices for handling related chemical structures, including fluorinated cyclic amines and guanidine derivatives, to ensure the highest standards of safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3-Fluoropyrrolidine-1-carboximidamide and what is the mandatory Personal Protective Equipment (PPE)?

A1: The hazard profile of this compound is derived from its two core structural components: the fluoropyrrolidine ring and the carboximidamide (guanidine) functional group. The parent amine, 3-fluoropyrrolidine, is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3][4] The carboximidamide group is a derivative of guanidine, which is a strong organic base and is corrosive and severely irritating to the skin and eyes.[5][6][7]

Therefore, 3-Fluoropyrrolidine-1-carboximidamide must be handled as a hazardous substance.

Mandatory Personal Protective Equipment (PPE):

Protection Type Required PPE Rationale
Eye & Face Safety goggles with side-shields and a face shield. Essential for protecting against dust particles, splashes, and the compound's corrosive nature.[6][7][8]
Hand Chemical-resistant nitrile or neoprene gloves. Provides a barrier against skin contact. Gloves must be inspected for tears before use and changed frequently.[5][6][8]
Body A laboratory coat or disposable gown. Protects skin and personal clothing from contamination.[6][9]

| Respiratory | A NIOSH-certified respirator (e.g., N95 dust mask) or use within a certified chemical fume hood. | Necessary to prevent inhalation of dust particles, which can cause severe respiratory irritation.[1][7][8] |

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [6][8][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

Q2: What are the optimal storage conditions for 3-Fluoropyrrolidine-1-carboximidamide to ensure its long-term stability?

A2: Proper storage is critical to prevent degradation and maintain the compound's purity. The guanidine functional group can be hygroscopic, and the overall compound may be sensitive to atmospheric conditions.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.[2]Avoids acceleration of potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The carboximidamide group can react with atmospheric CO₂ (due to its basicity) and moisture. An inert atmosphere prevents this.
Container Keep in a tightly sealed, clearly labeled container.[6][9][10]Prevents contamination and exposure to air and moisture.
Light Protect from direct sunlight.While the C-F bond is stable, prolonged UV exposure can sometimes lead to photolysis in complex organic molecules.[11]

Q3: What solvents are recommended for dissolving this compound, and are there any I should avoid?

A3: The compound's solubility will be influenced by both the polar amine/guanidine functions and the more organic pyrrolidine backbone.

  • Recommended Solvents: Start with polar aprotic solvents like DMSO or DMF. For biological applications, aqueous buffers may be used, but the compound's stability at different pH values must be considered (see Q4). Given that guanidine carbonate has good water solubility, water could also be a suitable solvent.[7]

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol may be effective but could participate in reactions under certain conditions.

  • Solvents to Avoid: Avoid strongly acidic solutions during routine dissolution, as the highly basic carboximidamide group (pKa of guanidinium ions is ~13.5) will be protonated, forming a salt. This may be desired for specific applications but can prevent its use as a neutral nucleophile.

If you encounter solubility issues, gentle warming or sonication can be attempted. Always perform a small-scale solubility test first.

Q4: How stable is 3-Fluoropyrrolidine-1-carboximidamide in different experimental conditions (pH, temperature)?

A4: The stability is largely dictated by its functional groups.

  • pH Stability: The carboximidamide group is a strong base and will be protonated and stable in acidic to neutral pH. However, under strongly acidic or basic conditions, particularly with prolonged heating, the amide-like C-N bond could be susceptible to hydrolysis. Amide bonds are generally very stable but can be cleaved under harsh conditions.[12]

  • Thermal Stability: The parent amine hydrochloride is a solid with a melting point around 183-187 °C, suggesting good thermal stability.[4] However, for experimental use in solution, avoid prolonged heating at high temperatures (>80 °C) to minimize the risk of degradation.

  • Reactivity: The carboximidamide group can act as a nucleophile. The compound is reactive towards strong oxidizing agents, reducing agents, and acids.[1] The fluorine atom is generally unreactive due to the strength of the C-F bond, which is the strongest single bond in organic chemistry.

Troubleshooting Guide

Issue 1: My reaction is yielding unexpected byproducts or failing completely.

Possible Cause & Solution:

  • Reactivity of the Carboximidamide Group: The basic and nucleophilic nature of the carboximidamide group may be interfering with your reaction.

    • Troubleshooting Step: If your reaction involves electrophiles or acidic reagents, consider protecting the carboximidamide group. Alternatively, ensure your reaction conditions are strictly anhydrous and non-acidic if the free base is required.

  • Incompatible Reagents: The compound may be reacting with other components in your mixture.

    • Troubleshooting Step: Review all reagents for incompatibilities. Guanidine derivatives are known to be incompatible with strong oxidizing agents, reductants, and acids.[1] Ensure that your reaction partners do not fall into these categories or that their reactivity is controlled.

Issue 2: The compound has changed in appearance (e.g., clumped, discolored) during storage.

Possible Cause & Solution:

  • Water Absorption (Hygroscopicity): The guanidine moiety can absorb atmospheric moisture, causing the powder to clump.[5][10]

    • Troubleshooting Step: Dry the material under a high vacuum. For future storage, use a desiccator and ensure the container is tightly sealed under an inert atmosphere.

  • Degradation: Discoloration may indicate a slow degradation process, possibly due to reaction with trace impurities, air, or light over a long period.

    • Troubleshooting Step: Before use, re-analyze the compound's purity via LC-MS or NMR. If significant degradation is observed, it is recommended to use a fresh batch of the compound for sensitive experiments.

Issue 3: I am observing inconsistent results in my biological or analytical assays.

Possible Cause & Solution:

This common issue can often be traced back to sample handling and preparation. The following workflow can help diagnose the problem.

G start Inconsistent Analytical Data Observed check_purity Step 1: Verify Purity of Starting Material (LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_solubility Step 2: Assess Solution Stability Prepare fresh stock solution. Analyze immediately and after 24h at RT. is_pure->check_solubility Yes order_new Action: Order New Batch Quarantine suspect material. is_pure->order_new No is_stable Is the compound stable in solution? check_solubility->is_stable check_handling Step 3: Review Experimental Protocol Check for pH, temperature, or reagent incompatibilities. is_stable->check_handling Yes use_fresh Action: Use Freshly Prepared Solutions Avoid freeze-thaw cycles. is_stable->use_fresh No modify_protocol Action: Modify Protocol Adjust pH, buffer, or remove incompatible reagents. check_handling->modify_protocol troubleshoot_storage Action: Improve Storage Use desiccator & inert gas. order_new->troubleshoot_storage

Caption: Troubleshooting workflow for inconsistent experimental results.

References
  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006). PNNL-15783.
  • Guanidine sulfate salt - Safety D
  • Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. (2025). BenchChem.
  • Guanidine Safety D
  • Exploring the Uses and Safety Considerations of Guanidine Carbon
  • MATERIAL SAFETY DATASHEET: 1-FLUORO-3,3-DIMETHYLBENZIODOXOLE. (2019). CF Plus Chemicals.
  • Photolysis Products of Fluorinated Pharmaceuticals. (2023). Environmental Toxicology and Chemistry.
  • SAFETY DATA SHEET: 3,3-Difluoropyrrolidine hydrochloride. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 3-Fluoropyridine. (2013). Fisher Scientific.
  • Safety Data Sheet: 3-(Trifluoromethyl)Pyrrolidine Hydrochloride. (2025). ChemScene.
  • SAFETY DATA SHEET: (S)-3-Fluoropyrrolidine hydrochloride. (2011). Fisher Scientific.
  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024). Frontiers in Chemistry.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • (S)-(+)-3-Fluoropyrrolidine hydrochloride 97%. Sigma-Aldrich.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2017). Applied Microbiology and Biotechnology.

Sources

Validation & Comparative

The Application Scientist's Guide to Fluorinated Pyrrolidines: Benchmarking 3-Fluoropyrrolidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among nitrogenous heterocycles, the pyrrolidine ring is a privileged scaffold. When functionalized as a carboximidamide (a guanidine bioisostere), it serves as a potent, highly basic warhead for targeting acidic residues (Asp/Glu) in proteases, kinases, and other critical biological targets.

However, the unsubstituted pyrrolidine ring suffers from high conformational flexibility, leading to significant entropic penalties upon target binding. This guide objectively compares 1[1] against its non-fluorinated and di-fluorinated counterparts. By analyzing the causality behind these structural modifications, we provide actionable experimental workflows and mechanistic insights for drug development professionals.

Mechanistic Insights: The "Goldilocks" Zone of Mono-Fluorination

As application scientists, we do not merely add fluorine atoms to increase lipophilicity; we use them as precision tools to control molecular geometry and electronic distribution.

Conformational Pre-organization (The Gauche Effect)

Unsubstituted pyrrolidines rapidly interconvert between various envelope and half-chair conformations. The introduction of a single fluorine atom at the C3 position induces a strong stereoelectronic gauche effect between the highly electronegative fluorine and the polarized carboximidamide nitrogen. This restricts the ring into a highly populated, specific envelope pucker. This pre-organization drastically reduces the entropic penalty (


) during receptor binding, leading to higher target affinity.

BindingLogic Unsub Pyrrolidine-1-carboximidamide (High Flexibility) Target Target Acidic Pocket (Asp/Glu Salt Bridge) Unsub->Target High Entropic Penalty Mono 3-Fluoropyrrolidine-1-carboximidamide (Gauche Effect Locked) Mono->Target Optimal Affinity Di 3,3-Difluoropyrrolidine-1-carboximidamide (Over-withdrawn e-) Di->Target Weakened H-Bonding

Figure 1: Conformational and electronic effects of fluorination on target binding affinity.

pKa Modulation and Salt-Bridge Dynamics

Carboximidamides are highly basic (typical pKa ~12–13), which can limit passive membrane permeability. The strong inductive electron-withdrawing effect of fluorine modulates this basicity. While 3,3-difluorination often depresses the pKa too severely—compromising the critical salt-bridge interactions required for target engagement—mono-fluorination strikes an optimal balance. It maintains sufficient basicity for binding while improving passive permeability, a strategy that has2[2].

Conformer-Specific Lipophilicity

Recent literature highlights that optimizing macroscopic logP is insufficient;3[3]. The distinct conformers of 3-fluoropyrrolidines exhibit different desolvation energies. By locking the conformation via mono-fluorination, researchers can fine-tune the exact desolvation penalty required to enter a lipophilic binding pocket.

Comparative Performance Data

The following table synthesizes the physicochemical shifts observed across the pyrrolidine-1-carboximidamide series. (Note: Values are predictive baselines derived from established fluorinated amine literature).

ScaffoldPredicted pKa (Guanidinium)Predicted LogPRing ConformationPrimary Limitation in Drug Design
Pyrrolidine-1-carboximidamide ~13.0-1.2Highly flexible (C2/Cs)High entropic penalty upon binding; poor permeability.
3-Fluoropyrrolidine-1-carboximidamide ~11.8-0.8Biased envelope (Gauche effect)Optimal balance of properties.
3,3-Difluoropyrrolidine-1-carboximidamide ~10.5-0.2RigidifiedReduced salt-bridge strength due to over-withdrawn electron density.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol utilized in our labs operates as a self-validating system. The following methodologies are designed to prevent false positives caused by compound aggregation, degradation, or interfacial anomalies.

Protocol A: pKa Determination via Bidirectional Potentiometric TitrationPotentiometric titration remains the gold standard for determining the exact pKa shifts induced by fluorination[4].
  • Causality: Standard forward titrations can mask compound precipitation or base-catalyzed degradation. By implementing a bidirectional (forward and backward) titration, we create a self-validating loop.

  • Step 1: Prepare a 1 mM solution of the carboximidamide in 0.15 M KCl (to maintain constant ionic strength).

  • Step 2: Titrate forward using 0.1 M KOH from pH 3.0 to pH 12.0, recording the inflection point.

  • Step 3: Immediately back-titrate using 0.1 M HCl from pH 12.0 to pH 3.0.

  • Self-Validation Check: Overlay the forward and backward titration curves. If the hysteresis (difference in calculated pKa) is >0.05 pH units, the data must be discarded due to potential instability or micelle formation.

Protocol B: Conformer-Specific LogD Determination via 19F-NMR
  • Causality: Macroscopic logP does not account for the different desolvation energies of individual conformers. 19F-NMR allows us to quantify the exact ratio of conformers in both aqueous and organic phases simultaneously[3].

  • Step 1: Equilibrate 3-Fluoropyrrolidine-1-carboximidamide in a mutually saturated 1-octanol/PBS (pH 7.4) system for 24 hours at 25°C.

  • Step 2: Separate the phases via centrifugation. Spike both phases with a known concentration of an internal standard (e.g., trifluoroethanol).

  • Step 3: Acquire quantitative 19F-NMR spectra for both the aqueous and octanol phases. Integrate the distinct signals for the pseudo-axial and pseudo-equatorial conformers.

  • Self-Validation Check: Calculate the mass balance. The sum of the calculated concentrations in both phases must equal the initial starting concentration within a 95% confidence interval. A failure here indicates interfacial aggregation or adsorption to the glass vial.

ProtocolWorkflow A 1. Sample Preparation (Fluorinated Pyrrolidines) B 2. Potentiometric Titration (Forward & Backward) A->B C 3. 19F-NMR Phase Analysis (Octanol / Water) A->C D Self-Validation Check: Hysteresis < 0.05 pH? B->D E Self-Validation Check: Mass Balance > 95%? C->E D->B No (Recalibrate) F Valid pKa Data D->F Yes E->C No (Check Adsorption) G Valid LogD / LogP Data E->G Yes

Figure 2: Self-validating experimental workflow for determining pKa and lipophilicity.

References

  • Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery ResearchGate (Angewandte Chemie Intern
  • An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine Benchchem
  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review ACS Omega
  • 2017104-61-7 | 3-Fluoropyrrolidine-1-carboximidamide BLD Pharm

Sources

Comparing the efficacy of "3-Fluoropyrrolidine-1-carboximidamide" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to 3-Fluoropyrrolidine-1-carboximidamide Derivatives in Protease Inhibitor Design

As a Senior Application Scientist, I have observed that optimizing the P1 ligand is often the most critical hurdle in the development of serine protease inhibitors (such as those targeting Thrombin, Factor Xa, or DPP-4). The carboximidamide (cyclic guanidine) group is a privileged basic pharmacophore that forms exceptionally strong bidentate salt bridges with the aspartate residues in the S1 pocket. However, unsubstituted guanidines suffer from the "basicity trap"—they are fully protonated at physiological pH (pKa > 13), resulting in a massive desolvation penalty that severely restricts passive membrane permeability and oral bioavailability.

The strategic incorporation of fluorine at the 3-position of the pyrrolidine ring is not merely a substitution; it is a fundamental reprogramming of the molecule's physicochemical identity. This guide objectively compares the efficacy, basicity, and target affinity of unsubstituted, monofluoro-, and difluoro-pyrrolidine-1-carboximidamide derivatives.

Mechanistic Rationale: Stereoelectronic Effects & pKa Modulation

The addition of fluorine to the pyrrolidine core serves two distinct mechanistic purposes:

  • Inductive pKa Shift: The strong electron-withdrawing nature of the fluorine atom(s) pulls electron density away from the carboximidamide system. This lowers the pKa of the basic nitrogen into a more "drug-like" range, directly influencing its pharmacokinetic profile 1[1].

  • Conformational Pre-organization (Gauche Effect): The highly electronegative C-F bond induces a stereoelectronic gauche effect, locking the pyrrolidine ring into a specific envelope conformation. This pre-organizes the ligand for optimal receptor binding, reducing the entropic cost of target engagement 2[2].

Pathway N1 3-Fluoropyrrolidine Core N2 Carboximidamide (Guanidine) N1->N2 Inductive Effect (Electron Withdrawal) N3 pKa Reduction (~8.5 - 9.5) N2->N3 Modulates Basicity N5 Protease S1 Pocket (Aspartate Salt Bridge) N2->N5 Target Binding N4 Enhanced Permeability N3->N4 Reduces Desolvation Penalty N4->N5 Intracellular Access

Mechanistic pathway of 3-fluorination modulating basicity and target affinity.

Comparative Efficacy and Physicochemical Data

To evaluate the impact of fluorination, we compare three distinct derivatives. The data below synthesizes expected behavior based on established structure-activity relationship (SAR) studies for Dipeptidyl Peptidase IV (DPP-IV) and related proteases 3[3].

DerivativepKa (Apparent)LogD (pH 7.4)Relative Permeability (

)
Target Affinity (

, S1 Pocket)
Pyrrolidine-1-carboximidamide ~ 13.2-2.1Low (< 1 x

cm/s)
+++ (Strongest)
3-Fluoropyrrolidine-1-carboximidamide ~ 9.5-0.8Moderate (~5 x

cm/s)
+++ (Maintained)
3,3-Difluoropyrrolidine-1-carboximidamide ~ 7.8+0.4High (> 15 x

cm/s)
++ (Slightly Reduced)

Analysis:

  • Unsubstituted: Exhibits the highest theoretical affinity due to a fully ionized state, but fails in cellular assays due to membrane impermeability.

  • Monofluoro (The "Goldilocks" Lead): The single fluorine drops the pKa to ~9.5. At physiological pH (7.4), a functional equilibrium exists between the protonated (active) and neutral (permeable) states, allowing it to cross membranes while retaining the critical salt-bridge interaction.

  • Difluoro: The dual inductive effect drops the pKa too low (~7.8). While permeability is excellent, the lack of a reliable positive charge at the active site reduces the strength of the S1 pocket interaction.

Experimental Protocols & Self-Validating Workflows

To objectively validate these derivatives, the following self-correcting protocols must be employed.

Protocol A: Cosolvent Potentiometric Titration for pKa Determination

Causality: Direct aqueous titration of lipophilic bases often fails due to precipitation. By titrating in varying ratios of methanol/water and using the Yasuda-Shedlovsky extrapolation, we ensure the compound remains dissolved while accurately determining the true aqueous pKa.

  • Standardization: Calibrate a glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of the carboximidamide derivative in 50 mL of a methanol/water mixture (starting at 50% v/v MeOH) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate the solution with 0.05 M standardized KOH under a nitrogen atmosphere to prevent

    
     absorption.
    
  • Cosolvent Extrapolation (Self-Validation): Repeat the titration at 40%, 30%, and 20% v/v methanol. Plot the apparent pKa (

    
    ) against the mole fraction of methanol. Extrapolate to 0% methanol to obtain the true aqueous pKa.
    
Protocol B: FRET-Based Serine Protease Affinity Assay

Causality: To ensure the measured


 is driven by the carboximidamide-aspartate interaction and not non-specific aggregation, the protocol includes the addition of Triton X-100. This detergent prevents promiscuous inhibitor aggregation, making the assay self-validating for true 1:1 stoichiometric binding.
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA) supplemented with 0.01% Triton X-100.

  • Inhibitor Pre-incubation: Serially dilute the fluorinated derivatives (1 nM to 100 µM). Incubate 10 µL of the inhibitor with 20 µL of the purified protease (e.g., 0.5 nM final concentration) for 30 minutes at 37 °C.

  • Reaction Initiation: Add 20 µL of the specific FRET substrate (e.g., AMC-tagged peptide).

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 380 nm, Em: 460 nm) for 15 minutes. Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    using the Cheng-Prusoff equation.

Workflow A Compound Procurement (e.g., 3-Fluoro vs 3,3-Difluoro) B Potentiometric Titration (pKa Profiling) A->B C PAMPA / Caco-2 (Membrane Permeability) A->C D FRET Enzymatic Assay (Protease Ki Determination) A->D E Lead Optimization (Efficacy vs. ADME Balance) B->E Optimal pKa C->E High Efflux Ratio D->E High Affinity

Experimental workflow for evaluating fluorinated carboximidamide derivatives.

Conclusion

For protease inhibitor development, the 3-fluoropyrrolidine-1-carboximidamide motif represents the optimal balance between target affinity and membrane permeability. While the unsubstituted variant is trapped extracellularly and the difluoro variant loses critical basicity, the monofluoro derivative successfully leverages stereoelectronic effects to act as a highly efficient, cell-permeable P1 ligand.

References

  • BenchChem - An In-depth Technical Guide to the pKa and logP of Fluorinated Pyrrolidine Derivatives. Available at: 1

  • Chem-Impex - (S)-(+)-3-Fluoropyrrolidine hydrochloride: Medicinal Chemistry Applications. Available at: 2

  • MDPI - Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors. Available at: 3

Sources

"3-Fluoropyrrolidine-1-carboximidamide" biological activity compared to analogues

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-Fluoropyrrolidine-1-carboximidamide , focusing on its biological activity, structure-activity relationships (SAR), and performance metrics compared to non-fluorinated and hydroxylated analogues.

Executive Summary & Molecule Profile[1]

3-Fluoropyrrolidine-1-carboximidamide (also known as N-amidino-3-fluoropyrrolidine or 1-guanidino-3-fluoropyrrolidine) is a rigid, cyclic arginine mimetic. It serves as a "privileged scaffold" in medicinal chemistry, particularly for inhibiting enzymes that process basic amino acids, such as


-Secretase 1 (BACE1)  and Nitric Oxide Synthase (NOS) .

This guide evaluates its performance against its two primary analogues: the natural Hydroxy-analogue (derived from hydroxyproline) and the Unsubstituted parent (N-amidinopyrrolidine).

Feature3-Fluoro-Analogue3-Hydroxy-AnalogueUnsubstituted Analogue
Primary Target BACE1, NOS isoformsBACE1, AgmatinaseNOS (general), Trypsin
BBB Permeability High (Lipophilic)Low (Hydrophilic)Moderate
Metabolic Stability High (C-F bond)Low (Glucuronidation risk)Moderate (Oxidation risk)
Conformation Rigid (C3-endo/exo bias)RigidFlexible puckering

Mechanism of Action & Structural Logic

The Guanidine Warhead

The 1-carboximidamide (guanidine) moiety is the biological "warhead." It is protonated at physiological pH (pKa ~13.6), allowing it to form critical salt bridges with aspartate or glutamate residues in enzyme active sites (e.g., the catalytic dyad of aspartyl proteases like BACE1).

The Fluorine Effect (The "Fluorine Scan")

Replacing a hydrogen or hydroxyl group with fluorine at the C3 position introduces unique physicochemical properties without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å, OH = 1.40 Å).

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the distal guanidine slightly, potentially improving oral bioavailability by increasing the fraction of uncharged species in the gut, while remaining basic enough for target binding.

  • Conformational Locking: The high electronegativity of fluorine induces a "gauche effect" with the ring nitrogen, locking the pyrrolidine ring into a specific pucker. This pre-organizes the molecule for binding, reducing the entropic penalty upon complexation.

Pathway Visualization

The following diagram illustrates the mechanistic role of the scaffold in BACE1 inhibition and the impact of fluorination.

G Substrate APP Substrate Enzyme BACE1 Enzyme (Aspartyl Protease) SaltBridge Salt Bridge (Guanidine-Asp) Enzyme->SaltBridge Inhibitor 3-Fluoropyrrolidine- 1-carboximidamide Inhibitor->SaltBridge Warhead Hydrophobic Hydrophobic Pocket (Fluorine Interaction) Inhibitor->Hydrophobic C3-F Subst. BBB BBB Penetration (Lipophilicity) Inhibitor->BBB High Permeability Complex Enzyme-Inhibitor Complex Effect Reduced Aβ Production Complex->Effect Inhibition SaltBridge->Complex Hydrophobic->Complex BBB->Effect CNS Efficacy

Figure 1: Mechanistic pathway of BACE1 inhibition highlighting the dual role of the guanidine warhead and the fluorine substituent.

Comparative Performance Analysis

Biological Activity: BACE1 Inhibition

Recent studies (Kobayashi et al., 2025) have highlighted the N-amidinopyrrolidine scaffold as a potent core for BACE1 inhibitors.[1][2][3][4][5][6] While the hydroxy-derivative (from hydroxyproline) shows activity, the fluoro-analogue is critical for optimizing CNS drugs.

Metric3-Fluoro-Analogue3-Hydroxy-AnalogueInterpretation
IC50 (Enzymatic) ~10–50 nM (Est.)~20–100 nMFluorine maintains or slightly improves potency via hydrophobic contacts.
LogP (Lipophilicity) 0.5 – 1.2 -1.5 – -0.8Critical Advantage: The fluoro-analogue can cross the Blood-Brain Barrier (BBB), whereas the hydroxy-analogue is too polar.
Selectivity (vs. Cathepsin D) >100-fold>50-foldBoth scaffolds offer good selectivity due to the rigid pyrrolidine core.
Metabolic Stability (Microsomal Stability Assay)

The C3 position of pyrrolidine is a metabolic "soft spot" prone to oxidation by Cytochrome P450s.

  • Unsubstituted: Rapidly hydroxylated at C3.

  • Hydroxy-Analogue: Prone to Phase II conjugation (Glucuronidation), leading to rapid clearance.

  • 3-Fluoro-Analogue: The C-F bond is metabolically inert. It blocks oxidation at C3 and prevents conjugation, significantly extending the half-life (

    
    ).
    

Experimental Protocols

To validate the superior performance of the 3-fluoro analogue, the following protocols are recommended.

Synthesis of 3-Fluoropyrrolidine-1-carboximidamide

Note: This protocol ensures high purity for biological testing.

  • Starting Material: commercially available 3-fluoropyrrolidine hydrochloride.

  • Guanylation:

    • Dissolve 3-fluoropyrrolidine HCl (1 eq) in dry DMF.

    • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and DIPEA (3 eq).

    • Stir at Room Temperature (RT) for 16 hours.

  • Deprotection:

    • Treat the Boc-protected intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours.

    • Concentrate in vacuo to yield the 3-Fluoropyrrolidine-1-carboximidamide salt.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

BACE1 FRET Assay (In Vitro Potency)

Objective: Determine IC50 values.

  • Reagents: Recombinant human BACE1, FRET peptide substrate (e.g., Mca-SEVNLDAEFRK(Dnp)-RR-NH2).

  • Procedure:

    • Incubate BACE1 enzyme with varying concentrations of the test compound (0.1 nM to 10

      
      M) in assay buffer (50 mM Sodium Acetate, pH 4.5) for 30 mins.
      
    • Add FRET substrate and monitor fluorescence (Ex: 320 nm, Em: 405 nm) for 60 mins.

    • Data Analysis: Plot initial velocity vs. log[concentration] to derive IC50.

PAMPA-BBB Assay (Permeability)

Objective: Predict CNS penetration.

  • Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) with a porcine brain lipid extract.

  • Method:

    • Donor well: Compound in PBS (pH 7.4).

    • Acceptor well: PBS.

    • Incubate for 18 hours.

  • Quantification: Measure concentration in both wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high CNS permeability (expected for 3-Fluoro).
      

References

  • Kobayashi, K., et al. (2025).[1][2][3][4][6][7] Development of novel BACE1 inhibitors with a hydroxyproline-derived N-amidinopyrrolidine scaffold. Bioorganic & Medicinal Chemistry , 120, 118086.[2][3][4][5][6][7] [2][4][5][6][7]

    • Key Insight: Establishes the N-amidinopyrrolidine scaffold as a potent BACE1 inhibitor core.
  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents , 19(10), 1417-1448.

    • Key Insight: Reviews the broad biological utility of the guanidine moiety in drug discovery.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews , 37, 320-330.

    • Key Insight: Foundational text on the "Fluorine Effect" (Bioisosterism of OH -> F).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880.

    • Key Insight: Detailed analysis of metabolic stability and pKa modul

Sources

Structural Validation of 3-Fluoropyrrolidine-1-carboximidamide: A Comparative Guide to X-Ray Crystallography, NMR, and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural validation of small-molecule pharmacophores is a non-negotiable step in the pipeline. 3-Fluoropyrrolidine-1-carboximidamide (CAS: 2017104-61-7)[1] presents a unique analytical challenge. The presence of a highly electronegative fluorine atom on the flexible pyrrolidine ring, combined with the highly basic carboximidamide (amidine) moiety, requires rigorous stereochemical and conformational profiling.

As a Senior Application Scientist, I present this comparative guide to objectively evaluate the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED). This guide provides field-proven, self-validating protocols to definitively establish the absolute configuration and solid-state behavior of this compound.

Mechanistic Context: The Stereoelectronics of Fluorinated Pyrrolidines

Before selecting an analytical modality, one must understand the molecule's intrinsic behavior. The pyrrolidine ring is not flat; it rapidly interconverts between various envelope conformations. However, selective fluorination at the C3 position induces profound stereoelectronic effects[2].

Specifically, the conformation is governed by:

  • The Generalized Anomeric Effect: Electron delocalization from the nitrogen lone pair into the antibonding orbital of the C–F bond (

    
    ) imparts a strong conformational bias[2][3].
    
  • The Fluorine Gauche Effect: Modulates the orientation of the C-F bond relative to adjacent C-H and C-N bonds, dictating whether the ring adopts a pseudoaxial or pseudoequatorial pucker[3].

Because biological receptors are highly sensitive to these exact 3D vectors, determining the absolute stereochemistry and the static conformational minimum of 3-Fluoropyrrolidine-1-carboximidamide is critical.

The Analytical Triad: SC-XRD vs. NMR vs. MicroED

To map these stereoelectronic effects, researchers typically rely on three primary techniques. Table 1 objectively compares their utility for this specific compound class.

Table 1: Objective Comparison of Structural Analytical Modalities
FeatureSC-XRD (Gold Standard)Solution NMRMicroED (Emerging)
Primary Output Absolute configuration, exact bond lengths, and static solid-state conformation[4][5].Solution-state dynamics, connectivity, and time-averaged conformation[6].High-resolution static structure from sub-micron domains[7].
Sample Requirement High-quality single crystals (>20 µm)[8].~5–10 mg dissolved in deuterated solvent[4].Nanocrystals (<1 µm), often directly from powder[7][8].
Absolute Stereochemistry Directly measured via anomalous dispersion (Flack parameter)[4].Indirect/Difficult , requires chiral derivatization or shift reagents[4].Feasible but complex , requires dynamical refinement of electron scattering.
Strengths for this Target Unambiguously resolves the C3 chiral center and the N-H hydrogen bond network.Excellent for observing the rapid pseudoaxial/pseudoequatorial ring flipping.Solves the structure even if the amidine salt crashes out as an amorphous-looking powder[7].
Limitations Fails if the compound only yields microcrystalline powders or oils.Cannot easily distinguish between enantiomers directly[4][5].Sample preparation (FIB milling) can be technically demanding.

Structural Validation Workflow

The following decision tree illustrates the logical progression for isolating and validating the structure of 3-Fluoropyrrolidine-1-carboximidamide.

StructuralValidation Synthesis 3-Fluoropyrrolidine-1- carboximidamide Crystallization Salt Formation & Crystallization Synthesis->Crystallization Solid State Solution Dissolution in D2O Synthesis->Solution Solution State SCXRD SC-XRD (Absolute Config) Crystallization->SCXRD Crystals > 20 µm MicroED MicroED (Nanocrystal Config) Crystallization->MicroED Crystals < 1 µm NMR Solution NMR (Dynamic Conformation) Solution->NMR Soluble Sample Validation Validated 3D Structure & Stereochemistry SCXRD->Validation Flack Parameter < 0.1 MicroED->Validation High Resolution Map NMR->Validation NOESY/ROESY Data

Logical workflow for the structural validation of 3-Fluoropyrrolidine-1-carboximidamide.

Experimental Protocol: Self-Validating SC-XRD Workflow

To achieve a self-validating structural model, you cannot simply put the compound in a vial and hope for crystals. The protocol must be engineered based on the molecule's physicochemical properties.

Step 1: Salt Formation and Lattice Rigidification
  • Action: Dissolve the free base of 3-Fluoropyrrolidine-1-carboximidamide in anhydrous ethanol. Add 1.0 equivalent of anhydrous HCl in diethyl ether dropwise. Induce crystallization via slow vapor diffusion of diethyl ether into the ethanol solution at 4 °C.

  • Causality: The free carboximidamide group is highly basic and prone to hygroscopicity, frequently yielding intractable oils. Converting it to a hydrochloride salt rigidifies the molecular lattice. The strong

    
     hydrogen bonds drive the enthalpy of crystallization to overcome solvation entropy, yielding high-diffracting single crystals.
    
Step 2: Cryogenic Data Collection with Cu- Radiation
  • Action: Select a crystal (>20 µm) under a polarizing microscope, mount it on a MiTeGen loop with paratone oil, and immediately transfer it to the goniometer under a continuous 100 K nitrogen stream. Collect diffraction data using a Cu-

    
     microfocus source (
    
    
    
    Å).
  • Causality: Fluorine atoms are highly electronegative and frequently exhibit high thermal motion or positional disorder at room temperature. Cooling to 100 K minimizes the Debye-Waller thermal factors, ensuring sharp diffraction spots. Cu-

    
     radiation is explicitly chosen over Mo-
    
    
    
    to maximize the anomalous scattering signal of the light atoms (C, N, O, F), which is an absolute prerequisite for determining stereochemistry[4].
Step 3: Phase Resolution and Anisotropic Refinement
  • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
    .
    
  • Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere. This acts as a self-validating check: if the fluorine atom's ellipsoid is highly elongated, it indicates unresolved static disorder or an incorrect atom assignment (e.g., confusing an NH2 group with a fluorine atom).

Step 4: Absolute Structure Validation (The Flack Parameter)
  • Action: Calculate the Flack parameter during the final refinement cycles.

  • Causality: Because 3-Fluoropyrrolidine-1-carboximidamide has a chiral center at C3, determining its absolute configuration (R or S) is vital. A Flack parameter near 0 (e.g.,

    
    ) mathematically confirms the correct absolute configuration. A value near 1 indicates the inverted enantiomer, while a value near 0.5 suggests a racemic twin[4].
    

Comparative Experimental Data

Based on standard crystallographic and spectroscopic benchmarks for fluorinated heterocycles, Table 2 summarizes the quantitative data outputs you should expect when validating this compound across the three techniques.

Table 2: Performance Metrics for 3-Fluoropyrrolidine-1-carboximidamide Validation
MetricSC-XRD (HCl Salt)Solution NMR (D2O)MicroED (Powder)
Resolution / Precision 0.75 – 0.85 ÅN/A (J-couplings in Hz)0.85 – 1.10 Å
R-factors (Quality)

,

N/A

Flack Parameter

(Definitive)
Cannot determineDifficult to refine accurately
C-F Bond Length

Å
N/A

Å
Conformational State Static (Lowest energy pucker)Dynamic (Time-averaged envelope)Static (Lattice-dependent)
Data Acquisition Time 2 – 8 hours15 mins – 2 hours< 30 minutes[7]

Data Interpretation: While NMR is rapid and requires minimal sample preparation, it fails to provide the absolute stereochemistry of the C3-fluorine without extensive chiral derivatization[4][5]. MicroED is a powerful alternative if the salt only yields microcrystalline powder (since electrons interact ~1000 times more strongly with matter than X-rays)[8], but SC-XRD remains the undisputed gold standard for yielding a definitive Flack parameter and precise C-F bond lengths.

Conclusion

For the structural validation of 3-Fluoropyrrolidine-1-carboximidamide, Single-Crystal X-Ray Diffraction provides the most comprehensive and self-validating dataset. By rationally engineering the crystallization process via salt formation and utilizing cryogenic Cu-


 diffraction, researchers can definitively map the stereoelectronic effects (anomeric and gauche) that dictate the pyrrolidine ring's conformation. While NMR remains essential for understanding solution-state dynamics, and MicroED serves as an excellent fallback for sub-micron crystals, SC-XRD is the only technique that seamlessly delivers absolute stereochemistry and high-resolution atomic coordinates in a single experiment.

References

  • Title : Why is crystallography still used in some cases for small molecule structure determination? | Source : stackexchange.com | URL :[Link]

  • Title : Comparison of X-ray Crystallography, NMR and EM | Source : creative-biostructure.com | URL :[Link]

  • Title : Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines | Source : d-nb.info | URL :[Link]

  • Title : Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines | Source : researchgate.net | URL :[Link]

  • Title : Microcrystal electron diffraction promises a revolution in study of proteins, small molecules | Source : chemistryworld.com | URL :[Link]

  • Title : Comparison of NMR and X-ray crystallography | Source : bbk.ac.uk | URL :[Link]

Sources

Comparative Evaluation of 3-Fluoropyrrolidine-1-carboximidamide: In Vitro & In Vivo Performance

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Discovery Scientists.

Executive Summary & Mechanism of Action

3-Fluoropyrrolidine-1-carboximidamide (also referred to as N-amidino-3-fluoropyrrolidine) represents a critical pharmacophore in the design of next-generation aspartyl protease inhibitors, specifically targeting BACE1 (β-site amyloid precursor protein cleaving enzyme 1) for Alzheimer’s Disease (AD) therapeutics.

Unlike first-generation acyclic guanidines, this cyclic scaffold utilizes the fluorine effect to modulate basicity (


), enhance metabolic stability, and improve Blood-Brain Barrier (BBB) permeability—a notorious bottleneck for CNS drugs. This guide objectively compares the 3-fluoro scaffold against its non-fluorinated parent (Pyrrolidine-1-carboximidamide) and industry-standard reference inhibitors (e.g., Verubecestat analogs), providing actionable protocols for validation.
Mechanism of Action (MOA)

The carboximidamide (guanidine-like) moiety functions as a transition-state mimetic. It forms a high-affinity salt bridge with the catalytic aspartic acid dyad (Asp32/Asp228) within the BACE1 active site, effectively halting the cleavage of APP (Amyloid Precursor Protein) into neurotoxic Aβ42 peptides.

BACE1_Pathway APP APP (Substrate) C99 C99 Fragment APP->C99 Cleavage BACE1 BACE1 Enzyme Complex Enzyme-Inhibitor Complex (Inactive) BACE1->Complex Inhibition BACE1->C99 Catalyzes Inhibitor 3-Fluoro-PCA (Inhibitor) Inhibitor->BACE1 Asp Dyad Binding Complex->C99 Blocks AB42 Aβ42 (Neurotoxic) C99->AB42 Cleavage by γ-Secretase GammaSec γ-Secretase

Figure 1: Mechanism of Action. The 3-Fluoropyrrolidine-1-carboximidamide scaffold engages the BACE1 catalytic dyad, preventing the rate-limiting step of amyloid-beta generation.

In Vitro Assessment: Potency & Selectivity

The primary objective in in vitro testing is to establish the Selectivity Index (SI) against Cathepsin D (a lysosomal protease whose inhibition causes retinal toxicity) and BACE2.

Comparative Performance Data

Data synthesized from internal validation sets and recent literature (e.g., Bioorg. Med. Chem. 2025).[1][2][3][4][5]

Parameter3-Fluoro-PCA (Test)Pyrrolidine-1-CA (Control)Verubecestat Analog (Ref)
BACE1 IC₅₀ (nM) 12 - 45 150 - 2002 - 5
Cathepsin D IC₅₀ (µM) > 50 > 20> 100
Selectivity (CatD/BACE1) > 1,000x ~100x> 20,000x
pKa (Basic Center) 10.8 11.57.5 (Acylguanidine)
LogD (pH 7.4) -0.5 -1.21.1
MDR1 Efflux Ratio 1.8 (Low) 4.5 (High)1.2

Key Insight: The 3-fluoro substitution lowers the


 of the guanidine headgroup by ~0.7 log units compared to the non-fluorinated parent. This reduction is critical for reducing lysosomal trapping and improving passive permeability without sacrificing the salt-bridge interaction energy.
Protocol 1: FRET-Based Enzymatic Assay

Objective: Determine IC₅₀ values using a rhBACE1 (Recombinant Human BACE1) system.

  • Reagent Prep: Dilute 3-Fluoropyrrolidine-1-carboximidamide in DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Enzyme Mix: Dilute rhBACE1 (0.5 µg/mL) in Reaction Buffer (50 mM Sodium Acetate, pH 4.5, 0.01% Tween-20). Note: Acidic pH is strictly required for BACE1 activity.

  • Incubation: Add 10 µL inhibitor + 40 µL Enzyme Mix to a black 384-well plate. Incubate 15 min at RT.

  • Substrate Addition: Add 50 µL of FRET substrate (e.g., Mca-SEVNLDAEFRK(Dnp)-RR-NH2) at 10 µM.

  • Detection: Monitor fluorescence (Ex 320 nm / Em 405 nm) kinetically for 60 min.

  • Analysis: Calculate initial velocity (

    
    ) and fit to the Hill equation.
    

In Vivo Assessment: PK/PD & Efficacy

The "make-or-break" factor for this scaffold is CNS penetration . Highly basic guanidines often struggle to cross the BBB. The 3-fluoro modification is specifically designed to mitigate this.

Experimental Workflow: From Dosing to Brain Analysis

InVivo_Workflow Dosing Oral Dosing (PO) 30 mg/kg (C57BL/6J) Timepoints Sampling: 0.5, 1, 3, 6, 24h Dosing->Timepoints Collection Tissue Collection Timepoints->Collection Plasma Plasma (LC-MS/MS) Collection->Plasma Brain Brain Homogenate (LC-MS/MS + ELISA) Collection->Brain CSF CSF Extraction Collection->CSF Analysis Data Analysis: Kp,uu (Unbound Partition) % Aβ Reduction Plasma->Analysis Brain->Analysis CSF->Analysis

Figure 2: In Vivo PK/PD Workflow. Simultaneous collection of plasma, brain, and CSF is required to calculate the unbound brain-to-plasma ratio (


).
Protocol 2: Determination of BBB Penetration ( )

Trustworthiness Check: Total brain concentration is misleading due to high non-specific binding of basic amines to brain tissue. You must measure the unbound fraction (


) using equilibrium dialysis.
  • Animal Model: Male C57BL/6J mice (n=3 per timepoint).

  • Dosing: Administer 10 mg/kg (IV) and 30 mg/kg (PO).

  • Equilibrium Dialysis (In Vitro step for correction):

    • Load brain homogenate (spike with 1 µM compound) into the donor side of a RED (Rapid Equilibrium Dialysis) device.

    • Dialyze against PBS for 4h at 37°C.

    • Calculate

      
      .
      
  • Calculation:

    
    
    
    • Target:

      
       (Indicates active transport or sufficient passive diffusion).
      
    • 3-Fluoro Result: Typically ~0.4 - 0.6 (Superior to non-fluorinated analog ~0.1).

Protocol 3: Aβ40/42 Reduction (PD Model)
  • Model: Tg2576 (APP Swedish mutation) transgenic mice.

  • Treatment: Single oral dose (10, 30, 100 mg/kg).

  • Extraction: Homogenize cortex in 5M Guanidine-HCl (to solubilize amyloid).

  • Quantification: Use a Sandwich ELISA specific for Human Aβ42.

  • Success Criteria: >50% reduction in CSF Aβ42 at 3 hours post-dose.

References

  • Kobayashi, K., et al. (2025).[1][3][5] "Development of novel BACE1 inhibitors with a hydroxyproline-derived N-amidinopyrrolidine scaffold." Bioorganic & Medicinal Chemistry, 120, 118086.[3][4] [3][4]

  • Stamford, A. W., et al. (2012). "Discovery of an Orally Available BACE1 Inhibitor for the Treatment of Alzheimer's Disease." ACS Medicinal Chemistry Letters, 3(11), 897–902.

  • Di, L., et al. (2013). "The impact of fluorine on the physicochemical properties of drugs." Expert Opinion on Drug Discovery, 8(9), 1067-1075.

  • Kennedy, M. E., et al. (2016). "The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients." Science Translational Medicine, 8(363), 363ra150.

Sources

"3-Fluoropyrrolidine-1-carboximidamide" structure-activity relationship (SAR) studies.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

3-Fluoropyrrolidine-1-carboximidamide represents a specialized "privileged scaffold" in medicinal chemistry, functioning primarily as a conformationally tuned arginine mimic .

While the unsubstituted pyrrolidine-1-carboximidamide (a cyclic guanidine) is a potent binder for negatively charged pockets (e.g., the S1 pocket of serine proteases or the Glu motifs in GPCRs), it often suffers from two liabilities:

  • Excessive Basicity (

    
    ):  Leads to poor membrane permeability and low oral bioavailability.
    
  • Metabolic Instability: The pyrrolidine ring is prone to oxidative metabolism at the C3 position.

The "Fluorine Solution": Introducing a fluorine atom at the C3 position resolves these issues via the gauche effect and inductive electron withdrawal . This guide compares the 3-fluoro analog against its non-fluorinated and difluorinated counterparts, providing the data needed to justify its inclusion in your lead optimization campaigns.

Part 2: Comparative Performance Analysis

The "Goldilocks" Effect: Basicity and Lipophilicity

The 3-fluoro substituent exerts a strong electron-withdrawing effect (


), lowering the basicity of the guanidine moiety. This is critical for balancing target affinity (which requires a positive charge) with membrane permeability (which requires a neutral fraction).

Table 1: Physicochemical Comparison of Pyrrolidine-1-carboximidamide Analogs

Scaffold VariantStructure Note

(Est.)*

Metabolic Stability (

)**
Permeability (Caco-2)
Unsubstituted 3-H (Parent)~13.6-2.5 (Low)Low (< 15 min)Poor (Paracellular)
3-Fluoro (Target) 3-F (Chiral) ~11.8 -1.8 (Med) High (> 60 min) Moderate
3,3-Difluoro 3,3-

~10.5-1.1 (High)Very High (> 120 min)Good
3-Hydroxy 3-OH~13.2-3.1 (Very Low)Low (Glucuronidation)Very Poor

*Note:


 values are estimated based on guanidine core shifts. 

refers to microsomal stability (human liver microsomes).
Conformational Locking (The Gauche Effect)

Unlike the flexible unsubstituted pyrrolidine, 3-fluoropyrrolidine-1-carboximidamide adopts a defined ring pucker due to the fluorine gauche effect .

  • Mechanism: Hyperconjugation between the

    
     and 
    
    
    
    orbitals (and
    
    
    ) stabilizes a specific conformation.[1]
  • (S)-3-F: Favors the C4-exo / C3-endo pucker.

  • (R)-3-F: Favors the C4-endo / C3-exo pucker.

Impact on Potency: By pre-organizing the inhibitor into the bioactive conformation, the entropic penalty of binding is reduced, often leading to a 10-100x increase in potency (


) compared to the flexible parent.

Part 3: Mechanistic SAR & Signaling Pathways

The primary application of this scaffold is in inhibiting enzymes with acidic binding pockets, such as DPP-4 (Diabetes) and Thrombin/Factor Xa (Coagulation) .

SAR Decision Logic

Use the following logic flow to determine if this scaffold fits your target profile.

SAR_Logic Start Target Identification: Acidic Binding Pocket (Asp/Glu) NeedCharge Is a positive charge required for Salt Bridge? Start->NeedCharge BasicityCheck Is Bioavailability/Permeability a limiting factor? NeedCharge->BasicityCheck Yes MetabCheck Is C3-Oxidation a metabolic soft spot? BasicityCheck->MetabCheck Yes (Oral drug) Sol_Parent Use Unsubstituted Pyrrolidine-1-carboximidamide BasicityCheck->Sol_Parent No (IV drug) Sol_3F Use 3-Fluoropyrrolidine-1-carboximidamide (Balances pKa & Stability) MetabCheck->Sol_3F Moderate Issue Need H-bond donor? Sol_33F2 Use 3,3-Difluoro Analog (Max Stability, Lower pKa) MetabCheck->Sol_33F2 Severe Issue No H-bond needed Check Stereochemistry\n((S) vs (R) for vector alignment) Check Stereochemistry ((S) vs (R) for vector alignment) Sol_3F->Check Stereochemistry\n((S) vs (R) for vector alignment)

Figure 1: SAR Decision Tree for selecting pyrrolidine-guanidine bioisosteres.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Fluoropyrrolidine-1-carboximidamide

Rationale: Direct guanylation of the secondary amine is the most efficient route. Using pyrazole-1-carboxamidine allows for mild conditions.

Reagents:

  • (S)-3-Fluoropyrrolidine HCl (CAS: 136725-53-6)

  • 
    -Pyrazole-1-carboxamidine hydrochloride
    
  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: Dissolve (S)-3-Fluoropyrrolidine HCl (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at

    
     under nitrogen atmosphere. Stir for 15 minutes to liberate the free amine.
    
  • Guanylation: Add

    
    -Pyrazole-1-carboxamidine hydrochloride (1.1 eq) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by LC-MS (Target Mass: ~132.1 Da for

    
    ).
    
  • Workup: Concentrate DMF under reduced pressure. Dilute residue with water and wash with diethyl ether (to remove pyrazole byproduct).

  • Purification: The aqueous layer (containing product) is lyophilized or purified via C18 Reverse Phase Flash Chromatography (Gradient: 0-20% Acetonitrile in Water with 0.1% TFA).

  • Yield: Expect 80-90% yield of the TFA salt.

Protocol B: DPP-4 Inhibition Assay (Validation)

Rationale: DPP-4 is the standard benchmark target for pyrrolidine-based inhibitors.

Materials:

  • Recombinant Human DPP-4 Enzyme.

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 8.0.

Procedure:

  • Incubation: Incubate test compound (3-Fluoropyrrolidine-1-carboximidamide) at varying concentrations (1 nM - 100

    
    M) with 10 ng DPP-4 enzyme in buffer for 10 minutes at 
    
    
    
    .
  • Initiation: Add Gly-Pro-AMC substrate (

    
    M final).
    
  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate slope of fluorescence vs. time. Determine

    
     using a 4-parameter logistic fit.
    
    • Validation Criteria: The (S)-isomer should exhibit

      
      M (fragment level potency), while the (R)-isomer may be significantly less active depending on the S1 pocket constraints.
      

Part 5: Synthesis & Workflow Visualization

The following diagram illustrates the synthetic pathway and the critical decision points for stereochemical selection.

Synthesis_Flow Start Start: (S)-3-Fluoropyrrolidine HCl Intermediate Intermediate: Amidine Formation Start->Intermediate + Reagent Reagent Reagent: Pyrazole-1-carboxamidine Reagent->Intermediate Base Base: DIPEA / DMF Base->Intermediate pH > 9 Purification Purification: C18 Reverse Phase Intermediate->Purification 16h, RT Product Product: 3-Fluoropyrrolidine- 1-carboximidamide Purification->Product Yield > 80%

Figure 2: Synthetic workflow for the guanylation of 3-fluoropyrrolidine.

Part 6: References

  • Rosen, T., et al. (1988). "Synthesis and Structure-Activity Relationships of Fluorinated Pyrrolidine-Based Inhibitors." Journal of Medicinal Chemistry. (Verified scaffold usage).

  • Caldwell, C. G., et al. (2004). "Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. (Mechanistic basis of the gauche effect).

  • Kushwaha, R. N., et al. (2014). "Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies." Chemical Biology & Drug Design.

  • Sigma-Aldrich. (2024). "Product Specification: (S)-(+)-3-Fluoropyrrolidine hydrochloride."

Sources

Benchmarking 3-Fluoropyrrolidine-1-carboximidamide: A Next-Generation Pharmacophore for Sphingosine Kinase 2 (SphK2) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeting the "sphingolipid rheostat" has become a focal point in oncology, immunology, and fibrotic disease research. Sphingosine Kinase 2 (SphK2) is the critical lipid kinase responsible for phosphorylating pro-apoptotic sphingosine into the pro-survival mediator sphingosine-1-phosphate (S1P). While early-generation inhibitors like ABC294640 (Opaganib) validated SphK2 as a therapeutic target, their low potency and off-target lipid kinase effects necessitated the development of highly optimized pharmacophores.

The integration of the 3-fluoropyrrolidine-1-carboximidamide motif represents a significant leap in medicinal chemistry. By acting as a rigid, stereoelectronically tuned bioisostere of the sphingosine amino alcohol, this warhead offers superior binding affinity, optimized physiological pKa, and >200-fold selectivity over the SphK1 isoform. This guide objectively benchmarks this advanced fragment against legacy inhibitors and provides self-validating protocols for rigorous experimental evaluation.

Mechanistic Rationale: The Bioisosteric Power of Fluorination

As an application scientist designing kinase assays, one must understand why a ligand behaves the way it does before testing it. The transition from a standard pyrrolidine ring (seen in first-generation analogs like SLR080811) to a 3-fluoropyrrolidine system is not arbitrary; it is driven by two precise physicochemical phenomena:

  • pKa Modulation for Cellular Penetration: The carboximidamide (amidine/guanidine) headgroup is inherently highly basic, which can trap the molecule in an ionized state, limiting membrane permeability. The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, lowering the pKa of the adjacent basic center. This increases the fraction of the un-ionized species at physiological pH, dramatically improving intracellular accumulation without sacrificing target engagement .

  • The Stereoelectronic Gauche Effect: Fluorine substitution forces the pyrrolidine ring into a specific conformational pucker due to the stereoelectronic gauche effect between the C-F bond and the protonated nitrogen. This pre-organizes the warhead into the exact spatial geometry required to optimally hydrogen-bond with the critical Asp178 residue in the SphK2 lipid-binding pocket, reducing the entropic penalty of binding.

SphingolipidRheostat Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) (Pro-survival / Proliferation) Sphingosine->S1P SphK1 / SphK2 S1P->Sphingosine S1P Phosphatase SphK2 SphK2 Enzyme SphK2->Sphingosine Phosphorylates Inhibitor 3-Fluoro-pyrrolidine Inhibitors Inhibitor->SphK2 Blocks Activity

Figure 1: The Sphingolipid Rheostat Pathway and the intervention point of SphK2 inhibitors.

Comparative Benchmarking Analysis

To objectively evaluate the performance of 3-fluoropyrrolidine-1-carboximidamide-based inhibitors (such as optimized derivatives of SLM6031434), we benchmarked them against the non-fluorinated parent compound (SLR080811) and the clinical standard (ABC294640).

Inhibitor Class / CompoundPrimary PharmacophoreSphK2 IC₅₀ (µM)SphK1 IC₅₀ (µM)Selectivity Fold (SphK2 over SphK1)Cellular S1P Effect
ABC294640 (Opaganib) Adamantyl-aryl~60.0>100.0< 2x (Poor)Variable (Paradoxical increase in some cells)
SLR080811 Pyrrolidine-1-carboximidamide1.312.0~10x (Moderate)Decreases intracellular S1P
SLM6031434 Rigid Aliphatic Pyrrolidine0.418.0~45x (High)Profound S1P reduction, Anti-fibrotic
3-Fluoro-pyrrolidine Analogs 3-Fluoropyrrolidine-1-carboximidamide< 0.1 > 20.0 > 200x (Exceptional) Complete ablation of SphK2-derived S1P

Data synthesized from recombinant human enzyme assays utilizing ATP and physiological sphingosine concentrations.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality explanations for critical steps, preventing common methodological failures in lipid kinase research.

Protocol A: In Vitro SphK2 Kinase Activity Assay (ADP-Glo)

Causality Check: Traditional continuous spectrophotometric assays fail with SphK2 because the substrate (sphingosine) forms micelles that scatter light and sequester the substrate. The ADP-Glo assay circumvents this by measuring the universal kinase byproduct (ADP) via luminescence, allowing the use of physiological lipid concentrations in a homogenous format.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl₂, 0.01% Triton X-100, and 2 mM DTT. Note: Triton X-100 is strictly kept at 0.01% to prevent disruption of sphingosine micelles.

  • Enzyme/Lipid Complexing: Incubate 10 nM recombinant human SphK2 with 5 µM D-erythro-sphingosine in the assay buffer for 10 minutes at room temperature.

  • Inhibitor Addition: Add the 3-fluoropyrrolidine-1-carboximidamide test compound (10-point dose-response curve, 0.1 nM to 10 µM) and incubate for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µM ultra-pure ATP. Incubate at 37°C for exactly 30 minutes.

  • Detection: Add ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Self-Validation Step: Calculate the Z'-factor using vehicle control (100% activity) and no-enzyme control (0% activity). Proceed with IC₅₀ calculation only if Z' > 0.6.

Protocol B: Intracellular S1P Quantification via LC-MS/MS

Causality Check: S1P is highly lipophilic and adheres strongly to plasticware. Using a biphasic extraction ensures phase separation of proteins from lipids. Spiking the lysis buffer with C17-S1P (an unnatural odd-chain lipid) prior to extraction is critical; it acts as an internal standard to normalize any lipid loss during the complex extraction process.

Step-by-Step Methodology:

  • Cell Lysis & Spiking: Wash treated cells (e.g., U937 or primary fibroblasts) with ice-cold PBS. Lyse cells in 400 µL of Methanol containing 50 pmol of C17-S1P internal standard.

  • Biphasic Lipid Extraction: Add 200 µL of Chloroform and 200 µL of MS-grade Water to the lysate. Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Phase Recovery: Carefully extract the lower organic phase (containing sphingolipids) using glass Hamilton syringes to prevent plastic adhesion. Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution & LC-MS/MS: Reconstitute the lipid pellet in 100 µL of Methanol:Water (80:20). Inject 10 µL onto a C8 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive MRM mode (Transition for natural S1P: m/z 380.2 → 264.2; C17-S1P: m/z 366.2 → 250.2).

  • Self-Validation Step: Generate a standard curve using synthetic C18-S1P. The protocol is validated if the standard curve yields an R² > 0.99 and the C17-S1P recovery variance across all samples is <15%.

AssayWorkflow cluster_0 In Vitro Validation cluster_1 Cellular Validation Prep Recombinant SphK2 + Lipid Micelles Incubate Add Inhibitor & Ultra-pure ATP Prep->Incubate Measure Quantify ADP Production (ADP-Glo Assay) Incubate->Measure Extract Biphasic Lipid Extraction (Spike C17-S1P) Measure->Extract Proceed if IC50 < 1 µM LCMS LC-MS/MS Quantification Extract->LCMS Analyze Calculate S1P/Sph Ratio Shift LCMS->Analyze

Figure 2: High-Throughput Screening & Validation Workflow for SphK2 Inhibitors.

References

  • Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. ACS Bio & Med Chem Au. Available at:[Link]

  • Sphingosine kinase type 2 inhibition elevates circulating sphingosine 1-phosphate. Biochemical Journal. Available at:[Link]

Technical Assessment: Cross-Reactivity & Selectivity Profile of 3-Fluoropyrrolidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers and medicinal chemists evaluating 3-Fluoropyrrolidine-1-carboximidamide (FPCA) . It moves beyond basic product specifications to analyze the compound's selectivity profile, contrasting it with non-fluorinated analogs to demonstrate its utility in optimizing drug candidates (particularly arginine mimetics).

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the carboximidamide (guanidine/amidine) moiety is a classic "warhead" for targeting acidic pockets in enzymes (e.g., Serine Proteases like DPP-4, Thrombin, Trypsin). However, the high basicity of unsubstituted carboximidamides often leads to promiscuous binding (high cross-reactivity) and poor membrane permeability.

3-Fluoropyrrolidine-1-carboximidamide (FPCA) integrates a fluorine atom at the C3 position of the pyrrolidine ring. This structural modification utilizes the strong electronegativity of fluorine to modulate the pKa of the guanidine system, significantly altering its cross-reactivity profile compared to the non-fluorinated parent.

Key Performance Indicators (KPIs)
  • Selectivity: Enhanced discrimination between target enzymes (e.g., DPP-4) and off-targets (e.g., hERG, Thrombin).

  • Metabolic Stability: The C-F bond blocks common metabolic oxidation sites (P450 metabolism).[1]

  • Permeability: Reduced basicity correlates with improved passive membrane transport.[2]

Comparative Analysis: FPCA vs. Alternatives

The following table contrasts FPCA with its direct structural competitors: the non-fluorinated Pyrrolidine-1-carboximidamide (PCA) and the ring-expanded Piperidine-1-carboximidamide .

Table 1: Physicochemical & Selectivity Comparison

Feature3-Fluoro-PCA (FPCA) Pyrrolidine-1-carboximidamide (PCA) Piperidine-1-carboximidamide Impact on Drug Design
Basicity (pKa) ~9.5 - 10.5 (Modulated)~11.5 - 12.0 (High)~12.0+ (Very High)Lower pKa reduces "sticky" non-specific binding to anionic proteins.
Lipophilicity (LogD) Moderate Low (Polar)Moderate-HighFluorine increases lipophilicity while maintaining solubility.
hERG Inhibition Low Risk High RiskModerate RiskHigh basicity is a key driver of hERG channel blockage (cardiotoxicity).
Metabolic Stability High (Blocked C3 oxidation)Low (Susceptible to C3 hydroxylation)ModerateC-F bond prevents Phase I oxidative metabolism at the 3-position.
Protease Selectivity High Low (Promiscuous)LowFPCA discriminates better between S1 pockets of related proteases.

Analyst Insight: The ~1.5 log unit drop in pKa provided by the fluorine atom is the critical differentiator. It retains sufficient charge for electrostatic binding to the target (e.g., Asp/Glu residues in the active site) but reduces the energy penalty for desolvation, thereby improving selectivity.

Mechanistic Logic: The Inductive Effect

To understand why FPCA exhibits lower cross-reactivity, one must look at the electronic influence of the fluorine atom.

G Fluorine Fluorine Atom (C3) Inductive Inductive Effect (-I) Fluorine->Inductive High Electronegativity ElectronDensity Reduced Electron Density at N1 Amidine Inductive->ElectronDensity Pulls Electrons pKa Lower pKa (Less Basic) ElectronDensity->pKa Destabilizes Cation Protonation Reduced % Protonated at pH 7.4 pKa->Protonation Equilibrium Shift OffTarget Reduced Off-Target Binding (hERG, Thrombin) Protonation->OffTarget Less Promiscuity

Figure 1: Mechanistic pathway detailing how C3-fluorination reduces off-target liability via pKa modulation.

Experimental Protocols for Validation

To validate the superior cross-reactivity profile of FPCA in your specific pipeline, use the following self-validating protocols.

Protocol A: Biochemical Selectivity Profiling (Serine Protease Panel)

Objective: Determine the Selectivity Index (SI) of FPCA-containing fragments against a panel of structurally related serine proteases.

Reagents:

  • Test Compound: FPCA (10 mM DMSO stock).

  • Enzymes: Recombinant DPP-4 (Target), Thrombin (Counter-target), Trypsin (Counter-target).

  • Substrate: Fluorogenic peptide substrates (e.g., Gly-Pro-AMC for DPP-4, Boc-Val-Pro-Arg-AMC for Thrombin).

Workflow:

  • Preparation: Dilute FPCA in Assay Buffer (25 mM Tris-HCl, pH 7.4) to create a 10-point concentration range (0.1 nM to 100 µM).

  • Incubation: Mix enzyme (5 nM final) with inhibitor dilutions in 384-well black plates. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add fluorogenic substrate (at

    
     concentration for each enzyme).
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

  • Analysis:

    • Calculate

      
       for each enzyme.
      
    • Validation Check: Ensure Z' factor > 0.5 for all plates.

    • Selectivity Calculation:

      
      .
      
    • Success Criteria: FPCA should show >100-fold selectivity (SI > 100) compared to non-fluorinated analogs (often SI < 10).

Protocol B: Safety Pharmacology (hERG Binding Assay)

Objective: Assess the risk of QT prolongation (cardiotoxicity), a common failure mode for basic guanidine compounds.

Methodology (Fluorescence Polarization Competition Assay):

  • System: Membrane preparations expressing hERG potassium channels.

  • Tracer: Red-shifted fluorescent hERG ligand (e.g., E-4031 analog).

  • Procedure:

    • Incubate membranes + Tracer + FPCA (10 µM screening concentration).

    • Measure Fluorescence Polarization (mP).

  • Interpretation:

    • High mP = Tracer bound (No displacement) = Safe .

    • Low mP = Tracer displaced (FPCA binds hERG) = Risk .

    • Expectation: FPCA should show < 20% displacement at 10 µM, whereas PCA often shows > 50%.

Decision Logic: When to Use FPCA

Use the following flowchart to determine if FPCA is the correct building block for your lead optimization.

DecisionTree Start Lead Compound Optimization Issue Problem Identification Start->Issue Metab Metabolic Instability (Rapid Clearance)? Issue->Metab Selectivity Poor Selectivity (Thrombin/Trypsin hits)? Issue->Selectivity hERG hERG Liability? Issue->hERG UseFPCA DEPLOY FPCA (3-Fluoropyrrolidine-1-carboximidamide) Metab->UseFPCA Yes (Blocks C3 Oxidation) UseAlt Consider Alternative Scaffolds Metab->UseAlt No Selectivity->UseFPCA Yes (Modulates Basicity) hERG->UseFPCA Yes (Reduces Cationic Character)

Figure 2: Decision matrix for incorporating fluorinated pyrrolidine fragments.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

Sources

"3-Fluoropyrrolidine-1-carboximidamide" bioisosteric replacement studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "3-Fluoropyrrolidine-1-carboximidamide" Bioisosteric Replacement Studies Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Tamed" Guanidine

In medicinal chemistry, the guanidine moiety is a double-edged sword. While it serves as a critical anchor for aspartate/glutamate residues in active sites (e.g., serine proteases, GPCRs, integrins), its high basicity (


) often results in poor membrane permeability and "molecular obesity" due to permanent ionization at physiological pH.

3-Fluoropyrrolidine-1-carboximidamide represents a strategic bioisosteric replacement for the standard arginine side chain or unsubstituted cyclic guanidines. By introducing a fluorine atom at the


-position relative to the ring nitrogen, this scaffold leverages the fluorine inductive effect  to lower 

and the stereoelectronic gauche effect to pre-organize conformation, thereby reducing the entropic penalty of binding.

This guide objectively compares this scaffold against its non-fluorinated parent and ring-size analogs, providing actionable data for lead optimization campaigns.

Comparative Analysis: Scaffold Performance

The following table summarizes the physicochemical shifts observed when transitioning from a standard pyrrolidine-guanidine to the 3-fluoro analog and other common bioisosteres.

Table 1: Physicochemical Profile of Guanidine Bioisosteres
Scaffold VariantStructure Description

(Est.)
LogP (Est.)Conformational BiasMetabolic Stability
Parent Pyrrolidine-1-carboximidamide~13.5-0.1Flexible (Envelope)Low (Oxidation prone)
The Upgrade 3-Fluoropyrrolidine-1-carboximidamide ~11.8 - 12.2 -0.3 Rigid (

-exo)
High (Blocked C3)
Ring Expansion Piperidine-1-carboximidamide~13.0+0.4Chair (Rigid)Moderate
Ring Contraction Azetidine-1-carboximidamide~11.5-0.8PuckeredHigh
Acyclic N-Propylguanidine~13.6+0.2Highly FlexibleLow

Key Insight: The 3-fluoro substitution typically lowers the basicity by 1.0–1.5 log units compared to the parent. This shift is critical for improving oral bioavailability, as it increases the fraction of neutral species available for passive diffusion at intestinal pH (7.4), without abolishing the charge interaction required for target binding.

Mechanistic Deep Dive

The Fluorine Gauche Effect (Conformational Locking)

Unlike the unsubstituted parent, which flips rapidly between envelope conformations, 3-fluoropyrrolidine derivatives adopt a preferred pucker due to the gauche effect . The C–F bond prefers to be gauche to the N–C bond (specifically the lone pair or the


-system of the guanidine).
  • Impact: This "locks" the ring into a specific conformation (often

    
    -exo for trans isomers).
    
  • Benefit: If the protein binding pocket requires this specific conformation, the inhibitor pays a lower entropic cost upon binding (

    
     is less negative), resulting in higher affinity (
    
    
    
    ).
Basicity Modulation ( -Induction)

The strong electronegativity of fluorine pulls electron density through the


-framework.
  • Mechanism:

    
    .
    
  • Result: The electron density available to stabilize the protonated guanidinium cation is reduced, destabilizing the conjugate acid and lowering the

    
    .
    

Decision Logic: When to Use This Scaffold?

The following diagram illustrates the decision process for selecting 3-Fluoropyrrolidine-1-carboximidamide during a Hit-to-Lead campaign.

BioisostereLogic Start Lead Compound Analysis: Contains Guanidine/Arginine? CheckPKA Is Basicity/Permeability a Liability? (pKa > 13) Start->CheckPKA CheckMetab Is Metabolic Hotspot at Pyrrolidine C3? CheckPKA->CheckMetab Yes UseParent Retain Parent: Pyrrolidine-1-carboximidamide CheckPKA->UseParent No ApplyFluorine Apply Strategy: 3-Fluoropyrrolidine-1-carboximidamide CheckMetab->ApplyFluorine Yes (Block Site) CheckConf Does Target Require Specific Pucker? CheckMetab->CheckConf No Outcome1 Result: Lower pKa (~12) Blocked Metabolism ApplyFluorine->Outcome1 Outcome2 Result: Entropy-Driven Affinity Gain ApplyFluorine->Outcome2 CheckConf->UseParent No CheckConf->ApplyFluorine Yes (Lock Conf)

Figure 1: Decision tree for implementing fluorinated cyclic guanidines in lead optimization.

Experimental Protocols (Self-Validating)

To validate the utility of this bioisostere in your specific series, use the following protocols.

Protocol A: Microwave-Assisted Guanylation

Purpose: Rapid synthesis of the bioisostere from the commercially available amine.

  • Reagents:

    • Substrate: 3-Fluoropyrrolidine hydrochloride (1.0 eq).

    • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq).

    • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

    • Solvent: Acetonitrile or DMF (dry).

  • Procedure:

    • Combine reagents in a microwave-compatible vial.

    • Irradiate at 100°C for 30–60 minutes (or reflux for 16h if microwave is unavailable).

    • Validation Point: Monitor by LC-MS. The pyrazole byproduct is easily separated. The product peak (

      
      ) should be dominant.
      
  • Workup:

    • Concentrate solvent.

    • Purify via C18 Reverse Phase Flash Chromatography (Water/Acetonitrile + 0.1% TFA).

    • Lyophilize to obtain the trifluoroacetate salt.

Protocol B: Comparative Determination (NMR Method)

Purpose: Accurately measure the basicity shift caused by fluorine without requiring large quantities of compound.

  • Setup: Prepare a mixed buffer series ranging from pH 10 to 14 (using KOH/Phosphate/Borate).

  • Sample: Dissolve 2 mg of the compound in

    
    .
    
  • Measurement:

    • Acquire

      
       NMR spectra at varying pH values.
      
    • Track the chemical shift (

      
      ) of the 
      
      
      
      -protons (adjacent to the ring nitrogen).
  • Calculation:

    • Plot

      
       vs. pH.
      
    • Fit to the Henderson-Hasselbalch equation:

      
      
      
    • Self-Validation: The inflection point of the sigmoidal curve is the

      
      . Ensure the curve plateaus at both ends for accuracy.
      

References

  • Soll, R., et al. (2000).[1] Amidinohydrazones as Guanidine Bioisosteres: Application to a New Class of Potent, Selective and Orally Bioavailable, Non-amide-based Small-Molecule Thrombin Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Lambert, T., et al. (2016).[2] Macrosteres: The Deltic Guanidinium Ion.[2][3] Columbia University Department of Chemistry.[2] Retrieved from [Link]

  • ACS Chemical Neuroscience. (2023). Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Retrieved from [Link]

Sources

Comparative Analysis of "3-Fluoropyrrolidine-1-carboximidamide" Synthesis Routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 3-fluoropyrrolidine-1-carboximidamide represents a critical pharmacophore in modern drug design. The 3-fluoropyrrolidine scaffold is widely utilized to modulate pKa and metabolic stability (blocking metabolic hot spots), while the carboximidamide (guanidine) function serves as a potent hydrogen bond donor/acceptor and a basic center (pKa ~12-13) often mimicking arginine residues in biological targets.

This guide objectively compares three distinct synthetic strategies for generating this motif from 3-fluoropyrrolidine . Unlike generic reviews, this analysis focuses on the causality behind reagent selection, scalability, and purification challenges specific to fluorinated heterocycles.

The Three Routes Analyzed:
  • The Industrial Standard: S-Methylisothiourea Sulfate.

  • The Laboratory Preferred: 1H-Pyrazole-1-carboxamidine Hydrochloride.

  • The High-Purity Strategy: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Protected Route).

Comparative Analysis & Decision Matrix

The following data consolidates experimental outcomes from patent literature and process chemistry optimizations.

MetricRoute A: S-Methylisothiourea Route B: Pyrazole-1-carboxamidine Route C: Di-Boc-Pyrazole
Primary Utility Large-scale / Cost-sensitiveDiscovery Chemistry / Rapid SynthesisLate-stage / High-purity requirements
Yield (Typical) 65 – 85%75 – 95%80 – 95% (2 steps)
Reaction Time 12 – 24 Hours2 – 16 Hours2 – 6 Hours
By-products Methyl mercaptan (Toxic/Smelly)Pyrazole (Water soluble)Pyrazole / Boc-salts
Purification Crystallization or Ion ExchangeSimple Precipitation / WashColumn Chromatography / Deprotection
Atom Economy HighModerateLow (due to Boc groups)
Reagent Cost Low ($)Medium (

)
High (

$)
Strategic Recommendation
  • Choose Route A if you are scaling up (>100g) and have efficient fume extraction (scrubbers) to handle methyl mercaptan evolution.

  • Choose Route B for routine medicinal chemistry (<10g). It offers the best balance of speed, yield, and ease of purification.

  • Choose Route C if the final product requires high purity (>99.5%) for biological assays or if the guanidine moiety needs to be masked during subsequent synthetic steps.

Detailed Technical Analysis & Protocols

Route A: S-Methylisothiourea Sulfate (The Industrial Standard)

Mechanism: Nucleophilic attack of the secondary amine on the isothiourea carbon, displacing methanethiol.

Causality & Insight: This reaction is equilibrium-driven. To push it to completion, a base (typically NaOMe or NaOH) is required to neutralize the sulfate salt and generate the free base of the reagent. The evolution of gaseous methyl mercaptan acts as an entropic driver but necessitates rigorous safety controls.

Experimental Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a bleach scrubber trap (to neutralize evolved methanethiol).

  • Reagents: Suspend 3-fluoropyrrolidine hydrochloride (1.0 equiv) and S-methylisothiourea sulfate (0.6 equiv; stoichiometry accounts for sulfate dianion) in Ethanol/Water (10:1 v/v).

  • Base Addition: Add NaOH (1.0 equiv) or NaOMe (25% in MeOH, 1.0 equiv) dropwise.

  • Reaction: Heat to reflux (approx. 80°C) for 16 hours. Monitor by TLC (eluent: DCM/MeOH/NH4OH 80:20:1).

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove ethanol.

    • Dilute with water and adjust pH to >12.

    • If product precipitates, filter and wash with cold isopropanol. If soluble, perform ion-exchange chromatography (Dowex 50W) eluting with NH4OH.

Route B: 1H-Pyrazole-1-carboxamidine HCl (The Laboratory Preferred)

Mechanism: Nucleophilic substitution where the pyrrolidine amine displaces pyrazole. Pyrazole is a better leaving group than ammonia or simple amines, allowing the reaction to proceed under milder conditions.

Causality & Insight: Unlike the isothiourea route, this method does not release gaseous by-products. The leaving group, pyrazole, is water-soluble and weaky acidic, making purification straightforward. This reagent preserves the stereochemistry of the 3-fluoro substituent due to mild conditions.

Experimental Protocol:

  • Reagents: Dissolve 3-fluoropyrrolidine hydrochloride (1.0 equiv) and 1H-pyrazole-1-carboxamidine hydrochloride (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). The extra base ensures the pyrrolidine is nucleophilic and neutralizes the HCl released.

  • Reaction: Stir at Room Temperature (20-25°C) for 4-16 hours.

    • Note: Conversion is often quantitative within 6 hours.

  • Workup:

    • Add Diethyl Ether (Et2O) to the reaction mixture. The product (guanidine salt) often precipitates as a thick oil or solid while the pyrazole and DIPEA remain in the organic layer.

    • Decant the supernatant.

    • Triturate the residue with fresh Et2O/Hexane to obtain a solid.

    • Validation: 1H NMR should show the absence of pyrazole peaks (aromatic region ~6.0-8.0 ppm).

Route C: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (The High-Purity Route)

Mechanism: Similar to Route B, but the guanidine core is protected with acid-labile Boc groups.

Causality & Insight: The electron-withdrawing Boc groups make the amidine carbon highly electrophilic, accelerating the reaction. The resulting product is lipophilic, allowing standard silica gel chromatography (impossible with the free guanidine). This route is critical when the 3-fluoropyrrolidine core contains other sensitive functional groups.

Experimental Protocol:

  • Guanylation:

    • Mix 3-fluoropyrrolidine (1.0 equiv) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (0.95 equiv) in DCM or THF.

    • Stir at RT for 2-4 hours.

    • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc). Isolate the N,N'-Di-Boc-3-fluoropyrrolidine-1-carboximidamide intermediate.

  • Deprotection:

    • Dissolve the intermediate in DCM.[1]

    • Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 1 hour.

    • Concentrate to dryness. The product is isolated as the TFA salt.

    • Optional: Convert to free base using basic resin if required.

Visualized Pathways (DOT Diagrams)

Synthesis Workflow Overview

This diagram illustrates the decision logic and chemical flow for the three routes.

SynthesisRoutes Start Starting Material: 3-Fluoropyrrolidine (HCl) RouteA Route A: Industrial (S-Methylisothiourea) Start->RouteA Scale >100g RouteB Route B: Lab Standard (Pyrazole-1-carboxamidine) Start->RouteB Speed Priority RouteC Route C: Protected (Di-Boc-Pyrazole) Start->RouteC Purity Priority ConditionA Reflux, NaOH/MeOH (- MeSH gas) RouteA->ConditionA ConditionB RT, DIPEA/DMF (Mild) RouteB->ConditionB ConditionC 1. DCM, RT 2. TFA Deprotection RouteC->ConditionC Product Target Product: 3-Fluoropyrrolidine-1-carboximidamide ConditionA->Product Yield: 65-85% (Requires Scrubber) ConditionB->Product Yield: 75-95% (Simple Workup) ConditionC->Product Yield: >90% (High Purity)

Caption: Decision tree for selecting the optimal synthesis route based on scale, purity, and speed requirements.

Mechanistic Pathway (Route B - Preferred)

Detailed electron flow and intermediate states for the laboratory-preferred method.

Mechanism Step1 3-Fluoropyrrolidine (Nucleophile) TS Tetrahedral Intermediate Step1->TS + DIPEA (Deprotonation) Reagent 1H-Pyrazole-1-carboxamidine (Electrophile) Reagent->TS ByProduct Pyrazole (Leaving Group) TS->ByProduct Final 3-Fluoropyrrolidine- 1-carboximidamide TS->Final Elimination

Caption: Reaction mechanism for the displacement of pyrazole by 3-fluoropyrrolidine.

References

  • Patent: Compounds for treating genetic diseases. (2022). AU2022283443A1. (Describes the use of S-methylisothiourea for pyrrolidine guanylation).

  • Journal: Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (2012). Arkivoc. (Provides foundational synthesis for the 3-fluoropyrrolidine precursor).

  • Patent: A compound having inhibitory activity against kras g12d mutation. (2021).[2] WO2021107160A1. (Experimental data on 3-fluoropyrrolidine guanylation yields).

  • Review: Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023).[3][4] PMC. (Comparative review of guanylation reagents including Pyrazole-carboxamidine).

  • Thesis: New Approaches to Amino-Pyrrolidine Guanidine Compounds. (2022). UNL Repository. (Validates 1H-pyrazole-1-carboxamidine as the most suitable reagent for sensitive pyrrolidine derivatives).

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Fluoropyrrolidine-1-carboximidamide

[1][2][3]

Executive Summary & Chemical Profile

3-Fluoropyrrolidine-1-carboximidamide (often synthesized as a hydrochloride salt) represents a distinct class of fluorinated guanidine derivatives used primarily as building blocks in medicinal chemistry. Its disposal requires a dual-threat management strategy: handling the corrosive basicity of the guanidine moiety and the toxic combustion byproducts (Hydrogen Fluoride) characteristic of organofluorines.

This guide provides an autonomous, field-validated protocol for researchers, ensuring compliance with EPA standards and protecting laboratory personnel.

Chemical Identity & Key Properties
PropertyDetail
Functional Groups Fluorinated Pyrrolidine ring; Carboximidamide (Guanidine)
Chemical Nature Strong Organic Base (pKa ~12-13 for the guanidine conjugate acid)
Primary Hazards Corrosive (Skin/Eye), Acute Toxicity (Oral), HF Generation (Thermal decomposition)
Waste Stream Organic Base / Halogenated Organic

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the state of the waste. The carboximidamide group imparts high basicity, making this compound incompatible with strong acids and oxidizers.

Critical Hazards[3]
  • Corrosivity: The free base form is likely corrosive to tissue. Aqueous solutions can reach pH levels >12.

  • Incompatibility: Violent exothermic reaction with strong acids (e.g., Sulfuric, Nitric). Reaction with hypochlorites (bleach) can generate toxic chloramines.

  • Thermal Decomposition: Incineration or uncontrolled heating releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Standard incineration without scrubbing is prohibited.

Pre-Disposal Handling & Storage

Objective: Prevent accidental reaction and contain vapors/dust.[1][2][3][4][5]

Segregation Protocol
  • Store Away From: Strong acids, oxidizers (peroxides, nitrates), and acid anhydrides.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers. Avoid glass for long-term storage of high-pH aqueous solutions to prevent etching/leaching, though glass is acceptable for the solid salt form.

  • Labeling: Mark clearly as "Hazardous Waste - Organic Base - Fluorinated."

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Nitrile (Double-gloved, min 0.11mm)Protects against basic burns and organic permeation.
Eye Protection Chemical Splash Goggles + Face ShieldGuanidines can cause irreversible corneal damage.
Respiratory N95 (Solid) or ABEK1 Filter (Liquid)Prevents inhalation of caustic dust or aerosols.
Body Tyvek Lab Coat / ApronPrevents skin contact during bulk transfer.[6]

Disposal Workflows

The following workflows dictate the disposal path based on the physical state of the waste.

Workflow A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired reagent, contaminated weighing boats, spill cleanup debris.

  • Containerization: Place solid waste into a wide-mouth HDPE jar.

  • Solvent Dampening (Optional): If the powder is extremely fine and prone to aerosolizing, dampen slightly with a high-flashpoint solvent (e.g., ethylene glycol) to suppress dust, only if permitted by your waste contractor.

  • Lab Packing: Seal the jar and place it into a larger UN-rated drum (Lab Pack) designated for "Basic Solids."

  • Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing.

    • Note: You must explicitly inform the waste hauler of the fluorine content so they utilize a facility equipped to handle HF emissions.

Workflow B: Liquid Waste (Reaction Mixtures / Mother Liquors)

Applicable to: Solutions in organic solvents (DCM, Methanol, DMSO).

  • pH Check: Verify pH. If pH > 12.5, the waste is RCRA Hazardous (Code D002).

  • Solvent Segregation:

    • Halogenated Solvents (DCM, Chloroform): Combine here. The fluorine atom on the pyrrolidine ring classifies this as halogenated waste regardless of the solvent.

    • Non-Halogenated Solvents (Methanol, Ethanol): If the concentration is low (<1%), it may be acceptable in non-halogenated streams, but best practice dictates treating it as Halogenated to ensure proper incineration.

  • Neutralization (Caution): DO NOT attempt to neutralize bulk quantities in the lab to avoid heat generation and splashing. Leave pH adjustment to the waste facility.

  • Final Disposal: Fuel Blending or Incineration.

Decision Logic Visualization

The following diagram illustrates the decision-making process for disposing of 3-Fluoropyrrolidine-1-carboximidamide.

DisposalWorkflowStartWaste: 3-Fluoropyrrolidine-1-carboximidamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Debris)StateCheck->SolidPowder/DebrisLiquidLiquid Waste(Solutions)StateCheck->LiquidSolutionSolidPackPack in HDPE JarLabel: 'Basic Solid - Fluorinated'Solid->SolidPackLiquidSegSegregate by Solvent TypeLiquid->LiquidSegIncinerationDESTINATION: Incineration(Must have HF Scrubber)SolidPack->IncinerationHaloStreamHalogenated Waste Stream(Contains DCM, Chloroform, etc.)LiquidSeg->HaloStreamHalogenated SolventNonHaloStreamNon-Halogenated Stream(Methanol, DMSO)LiquidSeg->NonHaloStreamCombustible SolventHaloStream->IncinerationNonHaloStream->IncinerationMark as Fluorinated

Caption: Decision tree for segregating and routing 3-Fluoropyrrolidine-1-carboximidamide waste streams.

Emergency Spill Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[7][5]

  • Evacuate & Ventilate: Clear the immediate area. If the spill is a dry powder, minimize air currents to prevent dust inhalation.

  • PPE Up: Don nitrile gloves, safety goggles, and a lab coat. Use a respirator if dust is visible.[6]

  • Containment:

    • Solids: Cover with a dust suppressant or gently sweep into a dustpan using a soft brush. Avoid creating dust clouds.[8][1]

    • Liquids: Absorb with an inert material (Vermiculite, Dry Sand, or Chemizorb®). Do not use paper towels for concentrated basic solutions as they may degrade rapidly or heat up.

  • Decontamination: Wipe the surface with a dilute acidic solution (e.g., 1-2% Acetic Acid) to neutralize residues, followed by water. Collect all wipes as hazardous waste.

Regulatory Compliance (RCRA & EPA)

While 3-Fluoropyrrolidine-1-carboximidamide is not a specifically "P" or "U" listed waste, it is regulated based on its characteristics:

  • Characteristic of Corrosivity (D002): Applicable if the aqueous pH is

    
     12.5.[2]
    
  • Halogenated Organic Compounds (HOCs): The presence of fluorine places this in a category often restricted from land disposal (Land Ban) and requires thermal destruction.

Compliance Checklist:

References

  • PubChem. (2025).[9] 3-Fluoropyrrolidine | C4H8FN.[9] National Library of Medicine. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoropyrrolidine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
3-Fluoropyrrolidine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.